Trihexylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trihexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZZGJWXOHLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194493 | |
| Record name | Trihexylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4168-73-4 | |
| Record name | Trihexylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4168-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trihexylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trihexylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Trihexylphosphine: Physical, Chemical, and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexylphosphine [(CH₃(CH₂)₅)₃P] is a tertiary phosphine that serves as a versatile ligand in organometallic chemistry and a reagent in organic synthesis. Its long alkyl chains impart high solubility in nonpolar organic solvents and unique steric and electronic properties that influence the reactivity and selectivity of catalytic processes. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and purification. Particular emphasis is placed on its role as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug development.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature and is characterized by its air-sensitive nature, readily oxidizing to this compound oxide. Its physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉P | [1][2] |
| Molecular Weight | 286.48 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 19.7 °C | [2] |
| Boiling Point | 192-193 °C at 15 Torr | [2] |
| Density | 0.83 g/cm³ | [1] |
| Solubility | Soluble in nonpolar organic solvents (e.g., THF, toluene, hexanes). Insoluble in water. |
Table 2: Chemical Properties and Safety Information
| Property | Description | Reference |
| Reactivity | Highly reactive with oxygen (air-sensitive). Should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). | [3][4][5] |
| Stability | Stable when stored under an inert atmosphere in a cool, dry place. | [3][4] |
| Key Reactions | Acts as a ligand for transition metals, particularly palladium, in cross-coupling reactions. Can be oxidized to this compound oxide. | [6][7] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [3] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show overlapping multiplets in the aliphatic region (approximately 0.8-1.5 ppm) corresponding to the protons of the hexyl chains. The protons on the carbon alpha to the phosphorus atom will be coupled to the ³¹P nucleus, resulting in a more complex multiplet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon of the hexyl chain. The carbon alpha to the phosphorus (C1) will appear as a doublet due to one-bond coupling with the ³¹P nucleus. The coupling constant (¹J_PC) provides information about the hybridization and electronic environment of the phosphorus atom.[8][9]
-
³¹P NMR: The phosphorus-31 NMR spectrum is the most direct method for characterizing phosphines. For trialkylphosphines, the chemical shift is typically in the range of -30 to +20 ppm. The ³¹P chemical shift of tricyclohexylphosphine has been reported to be around +9.95 ppm.[10] Oxidation to this compound oxide would result in a significant downfield shift to approximately +40 to +50 ppm.[10]
Table 3: Representative NMR Spectral Data for Analogous Compounds
| Nucleus | Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| ³¹P | Tricyclohexylphosphine | ~9.95 | - | [10] |
| ¹³C | Tricyclohexylphosphine | C1: 35.3, C2: 31.3, C3: 28.1, C4: 27.2 | ¹J_PC = 17, ²J_PC = 6.0, ³J_PC = 11 | [11] |
| ³¹P | Triphenylphosphine | ~ -6.2 | - | [12] |
| ¹³C | Triphenylphosphine | C1: 137.3, C2: 133.8, C3: 128.7, C4: 129.0 | ¹J_PC = 12.0, ²J_PC = 19.0, ³J_PC = 7.0 | [12] |
Note: The exact chemical shifts and coupling constants for this compound will vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl chains.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2950-2850 | C-H stretch (alkyl) | Strong |
| 1465 | C-H bend (methylene) | Medium |
| 1375 | C-H bend (methyl) | Medium |
| ~1050 | P-C stretch | Medium-Weak |
Note: The P-C stretching vibration can be weak and may be difficult to assign definitively.[13][14]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show the molecular ion peak (M⁺) at m/z 286.5. Common fragmentation patterns for trialkylphosphines involve the loss of alkyl radicals.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 286.5 | [C₁₈H₃₉P]⁺ (Molecular Ion) |
| 201.3 | [(C₆H₁₃)₂PH]⁺ |
| 117.1 | [C₆H₁₃PH₂]⁺ |
Note: The fragmentation pattern can provide valuable structural information.[15][16][17][18]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
Magnesium turnings
-
1-Chlorohexane
-
Iodine (catalyst)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Dry all glassware in an oven and assemble hot under a stream of inert gas.
-
To the flask, add magnesium turnings.
-
Add a small crystal of iodine and a solution of 1-chlorohexane in a mixture of anhydrous toluene and THF (e.g., 4:1 v/v) to the dropping funnel.
-
Add a small amount of the 1-chlorohexane solution to the magnesium to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Slowly add the remaining 1-chlorohexane solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (hexylmagnesium chloride).
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous toluene to the cooled Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
The reaction mixture is a slurry. The product, this compound, is in the organic phase.
-
For purification, the solvent can be removed under reduced pressure. The crude this compound can then be purified by vacuum distillation.[22]
-
Due to its air sensitivity, all transfers and the distillation should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.[19][20][21]
-
Experimental Workflow for Synthesis:
General Protocol for Purification of Air-Sensitive Liquid Trialkylphosphines
Purification of this compound requires stringent air-free techniques.
Method: Vacuum Distillation
-
Assemble a distillation apparatus (e.g., a short-path distillation apparatus) that has been thoroughly oven-dried.
-
Assemble the apparatus hot under a stream of inert gas.
-
Transfer the crude this compound to the distillation flask via cannula under a positive pressure of inert gas.[21]
-
Connect the apparatus to a Schlenk line and carefully apply a vacuum.
-
Heat the distillation flask in an oil bath to the boiling point of this compound at the applied pressure.
-
Collect the distilled product in a pre-weighed, oven-dried receiving flask under an inert atmosphere.
-
After the distillation is complete, backfill the apparatus with inert gas before disconnecting the receiving flask.
-
The purified this compound should be stored in a sealed container under an inert atmosphere.
Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The steric bulk and electron-donating nature of the phosphine ligand influence the efficiency of the catalytic cycle.
The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The phosphine ligand (L), such as this compound, plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the reaction.
Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Aryl-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Conclusion
This compound is a valuable organophosphorus compound with distinct physical and chemical properties that make it a useful ligand in catalysis and a versatile reagent in organic synthesis. Its high solubility in organic solvents and its specific steric and electronic profile are key to its utility. Proper handling and storage under inert conditions are critical due to its air sensitivity. While detailed spectroscopic data for this compound is not widely available in the public domain, the expected spectral characteristics can be inferred from data on analogous compounds. The experimental protocols provided herein offer a foundation for the synthesis and purification of this important chemical, and the illustrated catalytic cycle highlights its significance in modern synthetic chemistry, particularly in the development of novel pharmaceuticals.
References
- 1. This compound(4168-73-4) 1H NMR spectrum [chemicalbook.com]
- 2. commonchemistry.cas.org [commonchemistry.cas.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. prochemonline.com [prochemonline.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine | Semantic Scholar [semanticscholar.org]
- 9. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 10. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 16. Phosphine, triphenyl- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. uni-saarland.de [uni-saarland.de]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
An In-depth Technical Guide to the Molecular Structure and Bonding of Trihexylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexylphosphine (P(C₆H₁₃)₃), a trialkylphosphine, is a significant ligand in organometallic chemistry and catalysis. Its molecular structure and the nature of its phosphorus-carbon bonds are fundamental to its reactivity and function. This guide provides a comprehensive overview of the molecular structure, bonding, and key characterization techniques for this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.
Molecular Structure and Bonding
The molecular geometry of this compound is characterized by a central phosphorus atom bonded to three hexyl chains. In the absence of a definitive crystal structure for this compound, its structural parameters can be reliably estimated from data on analogous trialkylphosphines and related organophosphorus compounds.
Molecular Geometry
The phosphorus atom in this compound is sp³ hybridized, leading to a trigonal pyramidal geometry. The three hexyl groups and the lone pair of electrons on the phosphorus atom occupy the four positions of a tetrahedron. The C-P-C bond angles are expected to be slightly larger than the tetrahedral angle of 109.5° due to the steric bulk of the hexyl chains.
Bonding
The bonding in this compound is primarily described by covalent σ-bonds between the phosphorus and carbon atoms. The P-C bond is formed from the overlap of an sp³ hybrid orbital on phosphorus with an sp³ hybrid orbital on the α-carbon of the hexyl group. The lone pair of electrons on the phosphorus atom resides in the remaining sp³ hybrid orbital and is responsible for the nucleophilic and basic properties of the phosphine.
Computational studies on similar trialkylphosphines indicate that the phosphorus atom bears a partial positive charge, while the more electronegative carbon atoms bear partial negative charges. The hexyl chains are flexible and can adopt various conformations, with the lowest energy conformation likely being one that minimizes steric interactions between the chains.
Data Presentation
The following tables summarize the expected structural and spectroscopic data for this compound based on available information for analogous compounds.
Table 1: Estimated Molecular Structure Parameters of this compound
| Parameter | Estimated Value | Basis for Estimation |
| P-C Bond Length | ~1.84 - 1.86 Å | Based on crystal structures of other trialkylphosphines.[1][2] |
| C-P-C Bond Angle | ~103 - 107° | Based on crystal structures of other trialkylphosphines.[3] |
| C-C Bond Length (hexyl) | ~1.54 Å | Standard sp³-sp³ C-C bond length. |
| C-H Bond Length (hexyl) | ~1.09 Å | Standard sp³ C-H bond length. |
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Observed/Expected Value | Reference/Note |
| ³¹P NMR | Chemical Shift (δ) | ~ -32 ppm | Expected range for trialkylphosphines.[4][5] |
| ¹³C NMR | Chemical Shift (δ) | C1: ~30-35 ppm (¹JPC ~15-20 Hz)C2-C6: ~20-35 ppm | Based on data for similar long-chain trialkylphosphines.[6][7] |
| ¹H NMR | Chemical Shift (δ) | ~ 0.8-1.5 ppm | Typical aliphatic region.[8][9] |
| FT-IR | C-H stretch | ~ 2850-2960 cm⁻¹ | Characteristic of alkyl chains. |
| P-C stretch | ~ 600-800 cm⁻¹ | Expected region for P-C vibrations. | |
| Raman | P-C symmetric stretch | ~ 650-750 cm⁻¹ | Characteristic vibration for trialkylphosphines.[10][11] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction[12]
Materials:
-
Magnesium turnings
-
1-Chlorohexane
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-chlorohexane in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the hexylmagnesium chloride.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of phosphorus trichloride in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Characterization Protocols
General Considerations: this compound is air-sensitive and should be handled under an inert atmosphere.[12][13][14][15] Solvents for spectroscopic measurements should be deoxygenated.
-
NMR Spectroscopy:
-
FT-IR Spectroscopy:
-
Acquire the spectrum of a neat liquid film of this compound between two KBr or NaCl plates. The sample should be prepared in a glovebox or under a stream of inert gas.
-
-
Raman Spectroscopy:
-
Place the liquid this compound in a sealed capillary tube.
-
Acquire the Raman spectrum using a suitable laser excitation wavelength.
-
Mandatory Visualization
The synthesis and purification of the air-sensitive this compound requires a carefully planned workflow to ensure safety and product purity. The following diagram illustrates this logical process.
Caption: Synthesis and purification workflow for this compound.
References
- 1. Investigation of phosphorus–carbon bond lengths in aromatic phosphines. Part I. Crystal and molecular structures of tri-o-tolylphosphine, -phosphine oxide, -phosphine sulphide, and -phosphine selenide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. theorchem.ru [theorchem.ru]
- 3. Structure of tris(pentafluorophenyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine | Semantic Scholar [semanticscholar.org]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. Tricyclohexyl phosphine(2622-14-2) 13C NMR spectrum [chemicalbook.com]
- 7. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 8. This compound(4168-73-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 15. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
An In-depth Technical Guide to Trihexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trihexylphosphine, a versatile organophosphorus compound. It covers its fundamental chemical and physical properties, safety information, and key applications, with a focus on its role in nanoparticle synthesis and as a ligand in catalysis.
Core Identifiers and Properties
This compound, a tertiary phosphine, is a significant reagent in various chemical transformations. Its long alkyl chains confer high solubility in nonpolar organic solvents, a crucial property for its applications in homogeneous catalysis and materials science.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 4168-73-4 | [1][2][3][4][5] |
| PubChem CID | 77831 | [2] |
| EC Number | 224-025-3 | [2][4] |
| Molecular Formula | C₁₈H₃₉P | [2][3][4] |
| IUPAC Name | Trihexylphosphane | [2] |
| Synonyms | Phosphine, trihexyl-; Tri-n-hexylphosphine | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 286.48 g/mol | [3] |
| Appearance | Colorless clear liquid | |
| Density | 0.83 g/mL | |
| Melting Point | 20 °C | [4] |
| Boiling Point | 192-193 °C @ 15 Torr; 227 °C @ 50 mmHg | [1] |
| Flash Point | 179.1 °C | [4] |
| Solubility | Soluble in nonpolar organic solvents | |
| Sensitivity | Air sensitive | [4] |
Safety and Handling
This compound is an air-sensitive and irritant compound that requires careful handling in an inert atmosphere.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Skin sensitization | H317: May cause an allergic skin reaction |
Note: GHS classifications may vary between providers.
Applications in Synthesis and Catalysis
This compound's utility stems from its properties as a bulky, electron-rich ligand. These characteristics are advantageous in stabilizing metal catalysts and in the synthesis of high-quality nanomaterials.
3.1. Nanoparticle Synthesis
Long-chain trialkylphosphines, such as this compound and its close analog trioctylphosphine, are crucial in the synthesis of semiconductor nanocrystals, commonly known as quantum dots. In these syntheses, the phosphine can act as a solvent, a coordinating ligand to stabilize the growing nanoparticles, and a reagent to dissolve elemental precursors like selenium.
3.2. Homogeneous Catalysis
This compound serves as a ligand in various palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. The steric bulk and electron-donating nature of the this compound ligand can enhance the activity and stability of the palladium catalyst, facilitating the formation of carbon-carbon bonds. While specific protocols with this compound are proprietary or less common in open literature, its role is analogous to other bulky, electron-rich phosphine ligands in these transformations.
Experimental Protocols
The following is a detailed methodology for a key application representative of long-chain trialkylphosphines.
4.1. Representative Protocol: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol is adapted from established methods for the synthesis of CdSe quantum dots and utilizes trioctylphosphine, a compound with very similar properties to this compound, as the selenium precursor solvent and coordinating ligand.[1][2][3][4][5]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Methanol or acetone (for precipitation)
-
Hexane (for storage)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Condenser
-
High-temperature thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Centrifuge
Procedure:
Part A: Preparation of Selenium Precursor Solution
-
In a fume hood, add selenium powder (e.g., 30 mg) and 1-octadecene (e.g., 5 mL) to a flask.
-
Add trioctylphosphine (e.g., 0.4 mL) to the mixture.
-
Gently heat and stir the solution under an inert atmosphere until the selenium completely dissolves, forming a clear, colorless solution.
-
Allow the solution to cool to room temperature.
Part B: Synthesis of CdSe Quantum Dots
-
In the three-neck flask, combine cadmium oxide (e.g., 13 mg), oleic acid (e.g., 0.6 mL), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture under a continuous flow of inert gas to approximately 150 °C while stirring. The solution should become clear and colorless upon the formation of the cadmium oleate precursor.
-
Increase the temperature to 225 °C.
-
Once the temperature is stable, rapidly inject the prepared selenium precursor solution into the hot cadmium precursor solution.
-
The reaction begins immediately, and the solution will change color as the CdSe nanocrystals grow. The size of the quantum dots, and thus their fluorescence color, is controlled by the reaction time.
-
Aliquots can be taken at different time points to obtain quantum dots of various sizes.
-
To quench the reaction for an aliquot, withdraw a sample and cool it rapidly.
-
After the desired reaction time, cool the entire reaction mixture to room temperature.
Part C: Purification
-
Add an excess of methanol or acetone to the cooled reaction mixture to precipitate the quantum dots.
-
Centrifuge the mixture to pellet the quantum dots.
-
Discard the supernatant and re-disperse the quantum dot pellet in a small amount of hexane.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.
-
The purified CdSe quantum dots can be stored as a solution in hexane.
Visualized Workflows and Pathways
Diagram 1: Synthesis of CdSe Quantum Dots
Caption: Workflow for the synthesis of CdSe Quantum Dots.
References
- 1. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 2. ulm.edu [ulm.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Make Quantum Dots (Cadmium Selenide Type) (with Pictures) - Instructables [instructables.com]
Trihexylphosphine: A Comprehensive Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Trihexylphosphine is a versatile organophosphorus compound utilized as a ligand in organometallic chemistry and catalysis. Its air-sensitive and irritant nature necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth guide provides a comprehensive overview of the safety and handling precautions for this compound, including its chemical and physical properties, potential hazards, recommended personal protective equipment, and emergency procedures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C18H39P | [1][2] |
| Molar Mass | 286.48 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.83 g/cm³ | [1][2] |
| Melting Point | 20 °C | [1] |
| Boiling Point | 227 °C @ 50 mmHg | [1][2] |
| Flash Point | 179.1 °C | [1] |
| Refractive Index | 1.4640 to 1.4680 | [1] |
| Sensitivity | Air sensitive | [1] |
| Solubility | Insoluble in water. Soluble in most organic solvents. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| May cause an allergic skin reaction | Category 1 | H317: May cause an allergic skin reaction.[3] |
Primary Hazards:
-
Irritant: Causes irritation to the skin, eyes, and respiratory system.[1][4]
-
Air Sensitive: Reacts with air, which can affect its integrity and potentially lead to the formation of hazardous byproducts.[1]
Toxicity Profile
While specific toxicological data for this compound is limited, data from analogous trialkyl and triarylphosphines can be used to infer its potential toxicity.
| Toxicity Data (Analogous Compounds) | Value | Species | Compound |
| LD50 Oral | 700 mg/kg | Rat | Triphenylphosphine |
| LC50 Inhalation | > 1,600 mg/m³/10min | Mouse | Trioctylphosphine[1] |
| Dermal LD50 | > 4000 mg/kg bw | Rabbit | Triphenylphosphine |
Trialkylphosphines are generally considered to be acute hazards. Inhalation can lead to respiratory distress, and skin contact may cause lasting irritation.[1]
Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber). A lab coat or protective suit should be worn to prevent skin contact.[4][5] |
| Respiratory Protection | A gas mask or vapor respirator should be used, especially when handling outside of a fume hood or in poorly ventilated areas.[4][5] |
Handling Procedures
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Inert Atmosphere: Due to its air sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[4]
-
Hygiene: Wash hands and face thoroughly after handling.[4]
Storage Requirements
-
Container: Keep the container tightly closed.[4]
-
Conditions: Store in a cool, dry, and dark place.[1][4] The recommended storage temperature is room temperature or 2-8°C, under nitrogen.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[1]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth with water. Seek medical attention.[4] |
Spill and Disposal Procedures
-
Spill Containment: Wear suitable protective equipment. Isolate the spill area and prevent entry into drains.
-
Cleanup: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand) and place it into a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[4]
Fire and Explosion Data
| Property | Value |
| Flash Point | 179.1 °C[1] |
| Suitable Extinguishing Media | Dry powder, foam, water spray, carbon dioxide (CO2).[4] |
| Hazardous Combustion Products | May produce toxic fumes of phosphorus oxides and phosphine upon heating.[4] |
Experimental Protocols for Hazard Assessment
The following are summaries of standardized OECD protocols for assessing the skin and eye irritation potential of a chemical like this compound.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This test provides information on the health hazards likely to arise from dermal exposure to a substance.[6]
-
Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6cm²) of an animal, typically an albino rabbit.[6] The exposure period is 4 hours, after which the residual substance is removed.[6]
-
Observation: The animal is observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[6]
-
Classification: The dermal irritation scores are evaluated based on the nature, severity, and reversibility of the lesions. If the responses persist to the end of the 14-day observation period, the substance is considered an irritant.[6]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause eye irritation or damage.
-
Principle: A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[7] If testing is necessary, a single dose of the substance is applied to the eye of an animal.
-
Procedure: The use of analgesics and anesthetics is recommended to avoid pain and distress to the animal.[7]
-
Classification: The substance is classified based on the severity and reversibility of eye lesions. Substances known to be corrosive or severely irritating to the skin are presumed to be corrosive to the eyes as well and should not be tested in vivo.[7]
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
Solubility of Trihexylphosphine in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of trihexylphosphine, a key organophosphorus compound utilized in a variety of chemical syntheses and catalytic processes. Due to a lack of extensive quantitative solubility data in publicly available literature, this document offers a predictive solubility profile based on the physicochemical properties of this compound and structurally similar long-chain trialkylphosphines. Furthermore, this guide furnishes detailed experimental protocols for the precise determination of this compound's solubility in common organic solvents, addressing the specific handling requirements for this air-sensitive compound. The included workflow diagrams and structured data tables are intended to serve as a practical resource for laboratory professionals.
Introduction
This compound [P(C₆H₁₃)₃] is a tertiary phosphine characterized by a central phosphorus atom bonded to three hexyl groups. This structure imparts significant non-polar character to the molecule, defining its physical state as a liquid at room temperature and dictating its solubility behavior. As with other long-chain trialkylphosphines, such as tributylphosphine and trioctylphosphine, this compound is anticipated to be readily soluble in non-polar organic solvents and exhibit limited to negligible solubility in polar solvents. A thorough understanding of its solubility is critical for its effective use in organic synthesis, catalysis, and materials science, where it often functions as a ligand for transition metals.
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely reported, a qualitative and predictive assessment can be made based on the principle of "like dissolves like" and available information for analogous compounds. This compound's long alkyl chains result in a non-polar, lipophilic molecule. Consequently, it is expected to be miscible or highly soluble in non-polar and weakly polar organic solvents. Conversely, its insolubility in water is a key characteristic.
For practical laboratory applications, the following table summarizes the predicted solubility of this compound at ambient temperature (approximately 20-25 °C). It is important to note that these are qualitative predictions and should be confirmed by experimental determination for precise quantitative values.
| Solvent Class | Common Solvents | Predicted Solubility of this compound |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible |
| Aromatic | Toluene, Benzene, Xylenes | High / Miscible |
| Chlorinated | Dichloromethane, Chloroform | High / Miscible |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low |
| Polar Protic | Ethanol, Methanol | Low to Very Low |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble |
Experimental Protocols for Solubility Determination
The accurate determination of this compound's solubility requires careful experimental technique, particularly given its sensitivity to air. The following protocols describe two common methods for measuring the solubility of a liquid in a liquid solvent: the gravimetric method and a static analytical method.
General Considerations for Handling this compound
This compound is air-sensitive and can oxidize to this compound oxide upon exposure to air.[1] Therefore, all handling and experimental procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use to remove dissolved oxygen.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility by preparing a saturated solution and then quantifying the amount of solute in a known mass of the solution.
Materials and Apparatus:
-
This compound (solute)
-
Organic solvent of interest (degassed)
-
Schlenk flasks or vials with septa
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and needles
-
Analytical balance (accurate to ±0.1 mg)
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
In a Schlenk flask under an inert atmosphere, add an excess of this compound to a known volume of the degassed organic solvent. "Excess" means that a separate, undissolved phase of this compound should be visible.
-
Seal the flask and place it in a constant temperature bath set to the desired experimental temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase of this compound at the end of this period confirms saturation.
-
-
Sample Collection and Analysis:
-
Allow the mixture to stand without stirring for several hours within the constant temperature bath to allow the two phases to separate completely.
-
Carefully extract a known volume of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a gas-tight syringe. Avoid disturbing the undissolved this compound phase.
-
Transfer the collected sample to a pre-weighed, clean, and dry Schlenk flask.
-
Weigh the flask containing the saturated solution to determine the total mass of the sample.
-
Remove the solvent under reduced pressure, followed by drying in a vacuum oven at a suitable temperature below the boiling point of this compound until a constant weight is achieved. This leaves behind the dissolved this compound.
-
Weigh the flask containing the dried this compound residue.
-
-
Calculation of Solubility:
-
Mass of saturated solution = (Mass of flask + solution) - (Mass of empty flask)
-
Mass of dissolved this compound = (Mass of flask + residue) - (Mass of empty flask)
-
Mass of solvent = Mass of saturated solution - Mass of dissolved this compound
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100
-
Static Analytical Method
This method also involves the preparation of a saturated solution, but the concentration of the solute is determined using an analytical technique such as gas chromatography (GC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.
Materials and Apparatus:
-
Same as for the gravimetric method.
-
Gas chromatograph with a suitable detector (e.g., FID) or an NMR spectrometer.
-
Internal standard for calibration.
-
Volumetric flasks and micropipettes.
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Add a known amount of a suitable internal standard to each standard solution.
-
Analyze the standard solutions using GC or qNMR to generate a calibration curve of the analyte response versus concentration.
-
-
Sample Analysis:
-
Carefully extract a known volume of the saturated solvent phase.
-
Dilute the sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Add the same amount of internal standard as used for the calibration standards.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Gravimetric Determination of Solubility.
Caption: Workflow for the Static Analytical Determination of Solubility.
Conclusion
References
An In-depth Technical Guide to the Steric and Electronic Parameters of Trihexylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Trihexylphosphine [P(CH₂CH₂CH₂CH₂CH₂CH₃)₃], a trialkylphosphine ligand, plays a significant role in various chemical transformations due to its unique steric and electronic properties. This guide provides a comprehensive overview of these parameters, detailed experimental protocols for their determination, and a summary of relevant data to aid in catalyst design, reaction optimization, and the development of novel therapeutics.
Core Physicochemical and Spectroscopic Data
A foundational understanding of this compound begins with its basic physical and spectroscopic characteristics.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₉P | [1] |
| Molar Mass | 286.48 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| CAS Number | 4168-73-4 | [1] |
| ¹H NMR (ppm) | 1.43-1.33 (m), 1.33-1.25 (m), 0.885 (t) | [2] |
| ³¹P NMR (ppm) | Approximately -32 | Estimated based on similar trialkylphosphines |
| pKa | 28.6 |
Steric and Electronic Parameters: A Quantitative Overview
The reactivity and selectivity of metal complexes containing phosphine ligands are profoundly influenced by the ligand's steric bulk and electron-donating ability. These properties are quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
| Parameter | Description | Value for this compound |
| Tolman Cone Angle (θ) | A measure of the steric bulk of the ligand. It is the apex angle of a cone, centered 2.28 Å from the metal center, that encompasses the van der Waals radii of the outermost atoms of the ligand. | ~163° (estimated for P(n-Bu)₃) |
| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability, determined from the A₁ C-O stretching frequency (ν(CO)) in a Ni(CO)₃L complex. | Not experimentally determined. Expected to be similar to other trialkylphosphines (e.g., P(n-Bu)₃: 2060.3 cm⁻¹) |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the steric and electronic parameters of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via a Grignard reaction between hexylmagnesium halide and phosphorus trichloride.[3][4]
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Hexyl bromide (or chloride) is added dropwise to the stirred suspension. The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
-
Reaction with Phosphorus Trichloride: The prepared Grignard reagent is cooled in an ice-salt bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 0°C.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Determination of the Tolman Cone Angle (θ)
The Tolman cone angle is a critical parameter for quantifying the steric bulk of a phosphine ligand.[5][6][7][8][9] While originally determined from physical models, it can be calculated from the crystal structure of a metal-phosphine complex.
Conceptual Workflow:
Procedure:
-
Synthesis of a Metal Complex: A well-defined metal complex of this compound, for which single crystals can be obtained, is synthesized. A common choice is a nickel(0) complex, such as Ni(CO)₃(P(n-hexyl)₃).
-
Single Crystal X-ray Diffraction: A suitable single crystal of the complex is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The crystal structure is solved and refined to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Cone Angle Calculation: The Tolman cone angle is calculated based on a standardized metal-phosphorus bond length of 2.28 Å. The angle is defined by the metal at the apex and the outermost hydrogen atoms of the hexyl groups. Specialized software can be used to perform this calculation from the crystallographic information file (CIF).
Determination of the Tolman Electronic Parameter (TEP)
The TEP provides a quantitative measure of the electron-donating ability of a phosphine ligand by examining its effect on the C-O stretching frequency in a metal carbonyl complex.[5][10][11][12][13]
Procedure:
-
Synthesis of the Nickel Carbonyl Complex: this compound is reacted with a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄, in an inert atmosphere to form the Ni(CO)₃(P(n-hexyl)₃) complex. Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Sample Preparation: A dilute solution of the purified complex is prepared in an infrared-transparent solvent, such as hexane or dichloromethane.
-
Infrared Spectroscopy: The infrared spectrum of the solution is recorded, focusing on the carbonyl stretching region (typically 1800-2200 cm⁻¹).
-
Data Analysis: The frequency of the highest intensity A₁ symmetric C-O stretching band is identified. This frequency, in units of cm⁻¹, is the Tolman Electronic Parameter for this compound. A lower frequency indicates a more electron-donating phosphine.
Determination of the pKa
The pKa of the conjugate acid of this compound, [HP(n-hexyl)₃]⁺, is a direct measure of its basicity and, by extension, its σ-donating strength. Potentiometric titration is a common method for its determination.[14][15][16][17][18]
Procedure:
-
Preparation of the Phosphonium Salt: this compound is protonated by a strong acid (e.g., HBF₄ or HCl) in a suitable solvent to form the corresponding phosphonium salt.
-
Titration Setup: A solution of the phosphonium salt in a suitable solvent (often a non-aqueous solvent like acetonitrile for which the pH electrode is calibrated) is placed in a titration vessel equipped with a calibrated pH electrode and a stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong, non-nucleophilic base (e.g., a solution of a hindered amine or an alkoxide).
-
Data Analysis: The pH is recorded as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Structure-Property Relationships
The steric and electronic parameters of this compound are a direct consequence of its molecular structure.
-
Steric Effects: The three long and flexible n-hexyl chains create a significant steric footprint around the phosphorus atom, influencing the coordination number and geometry of its metal complexes. This bulk can be advantageous in promoting reductive elimination steps in catalytic cycles and stabilizing low-coordinate species.
-
Electronic Effects: As alkyl groups are electron-donating through an inductive effect, they increase the electron density on the phosphorus atom. This makes this compound a strong σ-donor ligand, capable of stabilizing metal centers in low oxidation states and influencing the electronic properties of the entire complex.
This guide provides a comprehensive framework for understanding and utilizing the steric and electronic parameters of this compound. By applying the detailed experimental protocols, researchers can accurately characterize this important ligand and rationally design more efficient and selective catalytic systems.
References
- 1. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound(4168-73-4) 1H NMR [m.chemicalbook.com]
- 3. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]
- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 8. yanggroup.weebly.com [yanggroup.weebly.com]
- 9. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 10. benchchem.com [benchchem.com]
- 11. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. CN102875596A - Preparation method of tricyclohexyl phosphine - Google Patents [patents.google.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. par.nsf.gov [par.nsf.gov]
- 17. youtube.com [youtube.com]
- 18. eurjchem.com [eurjchem.com]
The Genesis and Evolution of Trialkylphosphine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of trialkylphosphine chemistry is a compelling narrative of discovery, dormancy, and rediscovery. From its 19th-century origins to its current indispensable role in modern synthetic chemistry, the story of these remarkable molecules is one of evolving understanding and expanding application. This technical guide provides an in-depth exploration of the historical development of trialkylphosphine chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
A Historical Overview: From Serendipity to Rational Design
The story of trialkylphosphines begins in the mid-19th century. In 1845, French chemist Paul Thénard, while investigating the reaction of methyl chloride with calcium phosphide, serendipitously synthesized the first trialkylphosphine, trimethylphosphine. His work, conducted under hazardous conditions, marked the first formation of a phosphorus-carbon bond. Following this initial discovery, the field of organophosphorus chemistry was significantly advanced by the prolific German chemist August Wilhelm Hofmann. Between 1855 and 1873, Hofmann systematically explored the reactivity of phosphines, discovering and characterizing a wide array of organophosphorus compounds, including primary, secondary, and tertiary phosphines, as well as their corresponding oxides and sulfides.
Despite these early breakthroughs, trialkylphosphines remained largely a niche area of academic curiosity for over a century. Their air-sensitivity and pyrophoric nature made them difficult to handle, and the focus of organophosphorus chemistry shifted towards more stable triarylphosphines and phosphate esters, the latter finding significant application as pesticides and nerve agents.
The resurgence of interest in trialkylphosphines began in the late 1990s, driven by the burgeoning field of transition metal catalysis. Researchers discovered that the unique steric and electronic properties of trialkylphosphines could dramatically enhance the efficiency and scope of catalytic reactions. Ligands such as the bulky and electron-rich tri-tert-butylphosphine proved to be exceptionally effective in promoting challenging cross-coupling reactions, including those involving unreactive aryl chlorides. This renaissance has cemented the place of trialkylphosphines as "privileged ligands" in the synthetic chemist's toolbox, indispensable for the construction of complex molecules in the pharmaceutical and materials science industries.
Quantitative Analysis of Trialkylphosphine Properties
The efficacy of a trialkylphosphine ligand in a catalytic cycle is largely determined by its steric and electronic properties. These are most commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. The cone angle provides a measure of the ligand's steric bulk, while the TEP, derived from the C-O stretching frequency of a nickel-phosphine complex, reflects its electron-donating ability. A lower TEP value indicates a more electron-donating phosphine.
| Trialkylphosphine | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Trimethylphosphine (PMe₃) | 118 | 2064.1 |
| Triethylphosphine (PEt₃) | 132 | 2061.7 |
| Tri-n-butylphosphine (PⁿBu₃) | 132 | 2060.3 |
| Tri-iso-propylphosphine (PⁱPr₃) | 160 | 2055.7 |
| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |
| Tri-tert-butylphosphine (PᵗBu₃) | 182 | 2056.1 |
Key Synthetic Methodologies
The synthesis of trialkylphosphines has evolved from the hazardous methods of the 19th century to more controlled and scalable industrial processes.
Synthesis of Tri-tert-butylphosphine
The synthesis of the sterically demanding and catalytically important tri-tert-butylphosphine is a cornerstone of modern trialkylphosphine chemistry. A common and effective method involves the reaction of a Grignard reagent with phosphorus trichloride, followed by in situ protonation to form the air-stable tetrafluoroborate salt.
Experimental Protocol:
-
A reaction vessel is charged with magnesium turnings and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous diethyl ether or tetrahydrofuran is added, followed by the slow addition of tert-butyl chloride to initiate the formation of the tert-butylmagnesium chloride Grignard reagent.
-
The Grignard solution is then cooled in an ice bath, and phosphorus trichloride is added dropwise, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction is then carefully quenched by the slow addition of an aqueous solution of tetrafluoroboric acid (HBF₄), which protonates the tri-tert-butylphosphine to form its air-stable tetrafluoroborate salt.
-
The layers are separated, and the aqueous layer is washed with an organic solvent to remove impurities.
-
The aqueous layer is then extracted with dichloromethane, and the combined organic extracts are dried and concentrated to yield tri-tert-butylphosphonium tetrafluoroborate as a white solid.
-
The free tri-tert-butylphosphine can be generated by deprotonation with a suitable base immediately before use.
A logical workflow for the synthesis of tri-tert-butylphosphine is depicted below.
Caption: Synthesis of Tri-tert-butylphosphine Workflow.
Trialkylphosphines in Stoichiometric Reactions
Long before their widespread use in catalysis, trialkylphosphines were employed as reagents in a variety of stoichiometric organic transformations. Their strong nucleophilicity and oxophilicity are key to their reactivity in reactions such as the Staudinger, Mitsunobu, and Wittig reactions.
The Staudinger Reaction
The Staudinger reaction, or Staudinger reduction, is a mild and efficient method for the conversion of azides to primary amines. The reaction proceeds through the formation of a phosphazide intermediate, which then eliminates dinitrogen to form an iminophosphorane. Subsequent hydrolysis yields the primary amine and a phosphine oxide byproduct.
Experimental Protocol (General):
-
The organic azide is dissolved in a suitable solvent, such as tetrahydrofuran or diethyl ether.
-
One equivalent of a trialkylphosphine (e.g., tributylphosphine) is added to the solution at room temperature.
-
The reaction mixture is stirred until the evolution of nitrogen gas ceases, indicating the formation of the iminophosphorane.
-
Water is then added to the reaction mixture, and stirring is continued until the hydrolysis is complete (as monitored by TLC or other analytical techniques).
-
The reaction mixture is then worked up by extraction with an organic solvent. The phosphine oxide byproduct can often be removed by chromatography or crystallization.
The mechanism of the Staudinger reaction is illustrated in the following diagram.
Caption: Mechanism of the Staudinger Reaction.
The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides. The reaction typically employs a triarylphosphine, but trialkylphosphines such as tributylphosphine can also be used. The reaction proceeds with inversion of stereochemistry at the alcohol carbon.
Experimental Protocol (General, with Tributylphosphine):
-
The alcohol, a suitable nucleophile (e.g., a carboxylic acid), and 1.5 equivalents of tributylphosphine are dissolved in an anhydrous solvent such as tetrahydrofuran.
-
The solution is cooled to 0 °C in an ice bath.
-
1.5 equivalents of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired product from the tributylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.
The Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. The key reagent is a phosphorus ylide, or Wittig reagent, which is typically prepared by the deprotonation of a phosphonium salt. While triarylphosphines are most common, ylides derived from trialkylphosphines can also be utilized, often leading to higher yields of the Z-alkene.
Experimental Protocol (General, for Ylide Formation and Reaction):
-
A trialkylphosphonium salt (prepared from the corresponding trialkylphosphine and an alkyl halide) is suspended in an anhydrous solvent such as tetrahydrofuran or diethyl ether under an inert atmosphere.
-
A strong base, such as n-butyllithium or sodium hydride, is added to the suspension to deprotonate the phosphonium salt and form the phosphorus ylide.
-
The aldehyde or ketone is then added to the ylide solution, and the reaction mixture is stirred at room temperature until the reaction is complete.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The phosphine oxide byproduct is removed by chromatography or crystallization.
Trialkylphosphines in Catalysis
The true renaissance of trialkylphosphine chemistry has been in the realm of transition metal catalysis. The ability to fine-tune the steric and electronic properties of these ligands has been instrumental in the development of highly active and selective catalysts for a wide range of cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is one of the most widely used methods for the formation of carbon-carbon bonds. The use of bulky, electron-rich trialkylphosphine ligands, such as tri-tert-butylphosphine or tricyclohexylphosphine, is crucial for the coupling of challenging substrates like aryl chlorides.
The catalytic cycle of the Suzuki-Miyaura reaction with a palladium-trialkylphosphine catalyst is depicted below.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has revolutionized the synthesis of anilines and other arylamines. As with the Suzuki reaction, the use of bulky and electron-donating trialkylphosphine or dialkylbiarylphosphine ligands is critical for achieving high catalytic activity, particularly with aryl chlorides and bromides. The catalytic cycle is similar to that of the Suzuki reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Conclusion
The historical development of trialkylphosphine chemistry is a testament to the dynamic nature of chemical research. From their initial discovery and long period of relative obscurity, trialkylphosphines have emerged as indispensable tools in modern organic synthesis. Their unique and tunable steric and electronic properties have enabled the development of powerful catalytic systems that have transformed the way chemists approach the synthesis of complex molecules. As the demand for more efficient and selective synthetic methods continues to grow, the rich and varied chemistry of trialkylphosphines is certain to play an even more prominent role in the future of chemical science.
role of trihexylphosphine in organophosphorus chemistry
An In-depth Technical Guide on the Role of Trihexylphosphine in Organophosphorus Chemistry
For Researchers, Scientists, and Drug Development Professionals
This compound, a tertiary phosphine with the chemical formula P(C₆H₁₃)₃, is a versatile and significant compound within the field of organophosphorus chemistry.[1] As a member of the electron-rich and sterically bulky trialkylphosphine class, its unique properties make it an invaluable tool in a wide array of applications, from homogeneous catalysis and pharmaceutical synthesis to materials science and nanotechnology.[1][2][3][4][5] This guide provides a comprehensive overview of its synthesis, properties, core chemical roles, and experimental applications.
Synthesis of this compound
The most common and effective method for synthesizing this compound is through the Grignard reaction.[1][6] This method involves the reaction of a hexylmagnesium halide with a phosphorus trihalide, typically phosphorus trichloride.[6] The process is conducted under an inert atmosphere to prevent oxidation and other side reactions.[6]
Physical and Chemical Properties
This compound is a colorless liquid at room temperature with a characteristic odor.[1][3] Its long alkyl chains render it hydrophobic and soluble in many organic solvents.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 4168-73-4 | [1][3][7] |
| Molecular Formula | C₁₈H₃₉P | [1][3][7] |
| Molecular Weight | 286.48 g/mol | [1][3] |
| Appearance | Colorless clear liquid | [1][3] |
| Density | 0.83 g/mL | [1][3] |
| Boiling Point | 227 °C @ 50 mmHg 192-193 °C @ 15 Torr | [1][3][8] |
| Melting Point | 19.7 °C | [8] |
| Refractive Index (n20D) | 1.47 | [1][3] |
| ³¹P NMR (in D₃₉-solvent) | -33.65 ppm | [1] |
Core Roles in Organophosphorus Chemistry
The utility of this compound stems from the properties of its phosphorus center, which can act as a potent Lewis base and a ligand for transition metals.
Ligand in Homogeneous Catalysis
Tertiary phosphines are a cornerstone of coordination chemistry, acting as soft, σ-donating ligands that form stable complexes with various transition metals.[1][9] this compound is particularly valued in catalysis for several reasons:
-
Electron-Donating Nature: The alkyl groups push electron density onto the phosphorus atom, making it a strong electron donor that can stabilize metal centers in low oxidation states, which is crucial for many catalytic cycles.[9]
-
Steric Bulk: The three hexyl chains provide significant steric hindrance around the metal center. This bulk can influence the coordination number of the metal complex, promote reductive elimination steps, and enhance catalytic activity and selectivity.
-
Solubility: The long alkyl chains enhance solubility in organic solvents commonly used for catalysis.
It is an effective ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.[3]
Pharmaceutical and Chemical Intermediate
This compound is a key intermediate in the synthesis of more complex molecules.[2][6]
-
Active Pharmaceutical Ingredients (APIs): It serves as a valuable building block in the multi-step synthesis of various drug compounds.[2][3][4]
-
Phosphonium Salts: It readily reacts with alkyl halides to form trihexyl(alkyl)phosphonium salts.[1] A prominent example is trihexyl(tetradecyl)phosphonium chloride, an ionic liquid precursor, which is formed by reacting this compound with 1-chlorotetradecane.[1] The completion of this reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from -33.65 ppm for the phosphine to 32 ppm for the phosphonium product.[1]
-
Phosphine Oxides: this compound is the precursor to this compound oxide, a compound used in solvent extraction processes.[10][11]
Phase Transfer Catalyst
In reactions involving reactants in separate, immiscible phases (e.g., an aqueous and an organic phase), this compound can function as a phase transfer catalyst.[2][4][5] It facilitates the transport of one reactant across the phase boundary to react with the other, thereby accelerating reaction rates and improving product yields.[2][5]
Applications in Material Science
The properties of this compound also lend themselves to materials science applications:
-
Nanoparticle Synthesis: It acts as a capping agent or stabilizer in the synthesis of nanoparticles, controlling their growth, size, and preventing aggregation.[3]
-
Surface Modification: It can be used to modify surfaces, imparting properties such as hydrophobicity due to its long, nonpolar hexyl chains.[1][3]
-
Polymer Chemistry: It is used as a cross-linking agent to enhance the structural properties of polymers.[2][4]
-
Luminescent Materials: Research has indicated its potential in the formation of luminescent compounds.[2][4]
Key Chemical Reactions
Oxidation to this compound Oxide
This compound is readily oxidized at the phosphorus center, even by atmospheric oxygen, to form the highly stable this compound oxide.[10] This reaction is a primary consideration for its handling and storage, which must be done under an inert atmosphere.[12] The resulting phosphine oxide has a highly polar P=O bond and is a hard Lewis base, often coordinating to metals through the oxygen atom.[13]
Formation of Phosphonium Salts (Quaternization)
As a nucleophile, the phosphorus atom in this compound can attack alkyl halides in an Sₙ2 reaction to form quaternary phosphonium salts. These salts are often used as precursors for ionic liquids or as phase transfer catalysts themselves.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from patent literature, which reports a high-yield synthesis.[6]
-
Objective: To synthesize this compound from chlorohexane and phosphorus trichloride.
-
Materials:
-
Magnesium chips (24g)
-
Iodine granules (0.5g, initiator)
-
Chlorohexane
-
Phosphorus trichloride (42g)
-
Mixed solvent: Toluene and Tetrahydrofuran (THF) in a 4:1 volume ratio
-
Dry 2L four-hole flask and standard glassware for inert atmosphere reactions.
-
-
Procedure:
-
Grignard Reagent Preparation:
-
Add magnesium chips to the dry flask. Evacuate and backfill with nitrogen gas twice.
-
Add 50mL of the toluene/THF mixed solvent and the iodine granules.
-
Slowly add 5g of chlorohexane to initiate the reaction. Once initiated, continue the dropwise addition of chlorohexane until the reaction to form hexylmagnesium chloride is complete.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the resulting Grignard solution to -5 °C under continued nitrogen protection.
-
Slowly add phosphorus trichloride (42g) dropwise over approximately 2 hours, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours.
-
-
Purification:
-
Perform reduced pressure distillation on the reaction mixture directly.
-
First, remove the toluene and THF solvents under a pressure of approximately 0.09 MPa.
-
Then, under high vacuum (20 Pa), collect the product fraction that distills at 140-142 °C.
-
-
-
Expected Outcome: The described method yields this compound (267.3g) with a purity of 99.3% and a yield of 92.6%.[6]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[14]
-
Hazards: It is classified as causing skin irritation and serious eye irritation.[7][12][15] It may also cause an allergic skin reaction.[7]
-
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[14]
-
Work in a well-ventilated area, preferably a fume hood, under an inert gas atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12][15]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and protective clothing.[12][14][15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[12][14]
Conclusion
This compound is a cornerstone of organophosphorus chemistry with a diverse and expanding range of applications. Its role as a bulky, electron-rich ligand is critical for advancing homogeneous catalysis, enabling the efficient synthesis of complex molecules.[1][3] Beyond catalysis, it is an essential intermediate in the pharmaceutical and chemical industries and a versatile tool in materials science for creating advanced polymers and nanomaterials.[2][3][4] A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and professionals aiming to leverage its unique capabilities for innovation in drug development and chemical technology.
References
- 1. This compound | 4168-73-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CN105315304A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. This compound | C18H39P | CID 77831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. nbinno.com [nbinno.com]
- 10. This compound Supplier & Manufacturer | Factory Price [polic-chemical.com]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. tcichemicals.com [tcichemicals.com]
Trihexylphosphine in Materials Science: A Technical Guide
Trihexylphosphine, a trivalent organophosphorus compound, has emerged as a versatile and crucial reagent in modern materials science. Its unique combination of steric bulk and electron-donating properties allows it to play significant roles in the synthesis and modification of a wide array of advanced materials. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its utility in nanoparticle synthesis, catalysis, polymer chemistry, and organic electronics. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging the capabilities of this multifaceted molecule.
Nanoparticle Synthesis: A Stabilizing and Capping Agent
This compound and its long-chain alkylphosphine analogs are instrumental in the colloidal synthesis of high-quality semiconductor nanocrystals, particularly quantum dots (QDs) and nanorods. In these syntheses, this compound serves multiple functions: as a solvent for precursors, a stabilizing agent to prevent agglomeration, and a precursor to trialkylphosphine oxides which act as capping ligands, controlling the growth and imparting stability to the nanoparticles.
Quantitative Impact of Trialkylphosphines on Nanocrystal Properties
The concentration and type of trialkylphosphine can significantly influence the size, shape, and optical properties of the resulting nanocrystals. While specific data for this compound is often embedded in broader studies of trialkylphosphines, the following table summarizes the general effects observed when tuning phosphine-related parameters in the synthesis of cadmium selenide (CdSe) quantum dots.
| Parameter | Variation | Effect on Nanocrystal Properties | Reference |
| Trialkylphosphine Concentration | Increasing | Smaller nanocrystal size, narrower size distribution, potential for higher photoluminescence quantum yield (PLQY) | [1] |
| Alkyl Chain Length | Shorter (e.g., tributylphosphine) vs. Longer (e.g., trioctylphosphine) | Shorter chains can lead to faster reaction kinetics and smaller particle sizes. | [1] |
| Precursor to Ligand Ratio | High | Favors the formation of smaller, more uniform nanoparticles. | [1] |
| Reaction Temperature | 200–320 °C | Higher temperatures generally lead to larger nanocrystals. The injection of the selenium precursor in a trialkylphosphine solution into a hot cadmium precursor solution is a critical step for nucleation. | [2] |
Experimental Protocol: Synthesis of CdSe Quantum Dots
This protocol is a representative method for the synthesis of CdSe quantum dots using a trialkylphosphine, adapted from established literature.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
This compound (THP)
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO (e.g., 0.05 mmol), oleic acid (e.g., 0.6 mL), and ODE (e.g., 7 mL).
-
Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., argon) and heat the mixture to 250 °C until the solution becomes clear and colorless.
-
Selenium Precursor Preparation: In a separate vial under an inert atmosphere, dissolve Se powder (e.g., 0.1 mmol) in this compound (e.g., 0.2 mmol, ~50 µL) and ODE (e.g., 0.95 mL).
-
Nucleation and Growth: Swiftly inject the selenium precursor solution into the hot cadmium precursor solution. This will initiate the nucleation of CdSe nanocrystals.
-
The growth of the nanocrystals can be monitored by taking small aliquots at different time intervals and analyzing their UV-vis and photoluminescence spectra. The size of the quantum dots increases with reaction time.
-
Termination: To stop the reaction, cool the flask to room temperature.
-
Purification: The synthesized quantum dots can be purified by precipitation with a non-solvent (e.g., methanol or acetone) followed by centrifugation. The purified quantum dots are then redispersed in a suitable solvent like toluene.[1]
Experimental Workflow: Semiconductor Nanocrystal Synthesis
The following diagram illustrates a typical workflow for the synthesis of semiconductor nanocrystals, such as CdSe quantum dots, using this compound.
Homogeneous Catalysis: A Bulky and Electron-Rich Ligand
In the realm of homogeneous catalysis, trialkylphosphines like this compound are highly valued as ligands for transition metal catalysts, particularly palladium. Their strong electron-donating nature and significant steric bulk are crucial for enhancing the efficiency and selectivity of cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Influence of Trialkylphosphine Ligands on Catalytic Performance
The electronic and steric properties of phosphine ligands directly impact the key steps of the catalytic cycle: oxidative addition and reductive elimination. Bulky and electron-rich trialkylphosphines are known to promote both of these steps, leading to higher catalytic activity.
| Ligand Property | Effect on Catalytic Cycle | Consequence for Reaction | Reference |
| Strong σ-donation (Electron-rich) | Increases electron density on the metal center. | Promotes oxidative addition of the aryl halide to the Pd(0) catalyst. | [3] |
| Steric Bulk (Large Cone Angle) | Favors the formation of lower-coordinate metal complexes and facilitates reductive elimination. | Increases the rate of product formation and catalyst turnover. | [3] |
Representative Data: Suzuki-Miyaura Coupling with Trialkylphosphine Ligands
While comprehensive datasets for this compound are not always readily available, the following table presents representative yields for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using palladium catalysts with different bulky trialkylphosphine ligands. This data illustrates the effectiveness of this class of ligands.
| Aryl Chloride | Arylboronic Acid | Phosphine Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Tricyclohexylphosphine | 1 | K₃PO₄ | Toluene | 100 | >95 |
| 4-Chloroanisole | Phenylboronic acid | Tri-tert-butylphosphine | 1 | K₃PO₄ | Toluene | 100 | >95 |
| 2-Chlorotoluene | Phenylboronic acid | Tricyclohexylphosphine | 1.5 | K₃PO₄ | Dioxane | 100 | 92 |
Note: This data is compiled from typical results reported in the literature for similar trialkylphosphine ligands and serves as a representative example.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a trialkylphosphine ligand.
Materials:
-
Aryl halide (e.g., aryl chloride or bromide)
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (or other trialkylphosphine)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the this compound ligand (e.g., 0.02 mmol, 2 mol%) in the anhydrous solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Logical Relationship: Phosphine Ligand Properties and Catalytic Activity
The diagram below illustrates the relationship between the key properties of trialkylphosphine ligands and their influence on the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Polymer Chemistry: Controlling Polymerization
This compound has also found applications in polymer chemistry, particularly in controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. In some systems, phosphines can act as catalysts to mediate the chain transfer process, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.
Role of Phosphines in Controlled Polymerization
In certain RAFT polymerization systems, phosphines can act as catalysts to facilitate the reversible chain transfer process. This allows for better control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions. Triphenylphosphine has been demonstrated as a catalyst for the reversible chain-transfer catalyzed polymerization (RTCP) of monomers like styrene and methyl methacrylate.[4] While less common, the principles can be extended to trialkylphosphines.
Experimental Protocol: RAFT Polymerization of Methyl Methacrylate (General Procedure)
This protocol provides a general procedure for RAFT polymerization. For a phosphine-catalyzed system, the phosphine would be added as a catalyst.
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
AIBN (initiator)
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)
-
This compound (as catalyst, if applicable)
-
Anhydrous solvent (e.g., benzene or toluene)
Procedure:
-
Prepare a stock solution of the monomer (e.g., 15 mL MMA) and initiator (e.g., 20.1 mg AIBN) in the solvent (e.g., 5 mL benzene).[5]
-
In a reaction vessel suitable for air-sensitive reactions (e.g., a Schlenk tube or ampule), add the RAFT agent (e.g., 12.3 mg). If using a phosphine catalyst, it would be added at this stage.
-
Add an aliquot of the stock solution (e.g., 2 mL) to the reaction vessel.[5]
-
Degas the reaction mixture using three freeze-pump-thaw cycles.[5]
-
Seal the vessel under vacuum or an inert atmosphere.
-
Place the sealed vessel in a preheated oil bath (e.g., 60 °C) and allow the polymerization to proceed for the desired time (e.g., 15 hours).[5]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Organic Electronics: Additives for Enhanced Performance
In the field of organic electronics, particularly in perovskite solar cells, additives play a crucial role in improving film quality, passivating defects, and enhancing device performance and stability. While not as extensively documented as other applications, trialkylphosphines and their derivatives are being explored as additives in perovskite precursor solutions.
Potential Roles of this compound in Perovskite Solar Cells
This compound can potentially contribute to improved perovskite solar cell performance in several ways:
-
Improved Film Morphology: The coordinating ability of the phosphine can help to control the crystallization of the perovskite film, leading to larger grain sizes and reduced grain boundaries.
-
Defect Passivation: The lone pair of electrons on the phosphorus atom can interact with undercoordinated lead ions at the perovskite surface and grain boundaries, passivating defects that act as charge recombination centers.
-
Enhanced Stability: By passivating defects and improving the quality of the perovskite film, this compound may contribute to enhanced device stability against moisture and thermal stress.
Impact of Additives on Perovskite Solar Cell Performance
The following table shows representative data on the effect of different types of additives on the performance of MAPbI₃ perovskite solar cells. While specific data for this compound is limited, this table illustrates the potential for performance enhancement through additive engineering.
| Additive | Additive Concentration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| None (Control) | - | 1.02 | 21.8 | 72.1 | 16.0 | [6] |
| Ammonium Chloride (NH₄Cl) | 5 mg/mL | 1.05 | 22.5 | 76.2 | 18.0 | [6] |
| Ammonium Iodide (NH₄I) | 5 mg/mL | 1.06 | 22.9 | 77.5 | 18.8 | [6] |
Experimental Protocol: Preparation of Perovskite Precursor Solution with an Additive
This protocol describes a general method for preparing a perovskite precursor solution, which can be modified to include an additive like this compound.
Materials:
-
Lead iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
This compound (additive)
Procedure:
-
In a nitrogen-filled glovebox, dissolve PbI₂ (e.g., 461 mg) and MAI (e.g., 159 mg) in a mixture of DMF and DMSO (e.g., 4:1 v/v, to make a 1 M solution).
-
If including an additive, dissolve the desired amount of this compound in the solvent mixture before adding the lead and methylammonium salts. The optimal concentration of the additive needs to be determined experimentally.
-
Stir the solution at room temperature or with gentle heating (e.g., 60-70 °C) for several hours until all components are fully dissolved.
-
Filter the precursor solution through a PTFE syringe filter (e.g., 0.2 µm pore size) before use to remove any undissolved particles.
-
The prepared precursor solution is then ready for spin-coating to fabricate the perovskite active layer of a solar cell.
Conclusion
This compound is a powerful and versatile tool in the materials scientist's arsenal. Its utility spans from the precise synthesis of nanoscale materials to the enhancement of catalytic processes and the control of polymer architectures. As research continues to push the boundaries of materials science, the unique properties of this compound and its analogs will undoubtedly lead to further innovations in a wide range of applications, from next-generation electronics to advanced therapeutic delivery systems. This guide provides a foundational understanding of its current applications and offers practical starting points for researchers looking to incorporate this valuable reagent into their work.
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Comparative Performance Analysis of MAPbI3 and FAPbI3 Perovskites: Study of Optoelectronic Properties and Stability [scirp.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Trihexylphosphine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexylphosphine is an organophosphorus compound that serves as a versatile ligand in organometallic chemistry and catalysis.[1] As a member of the trialkylphosphine class of ligands, it is characterized by its steric bulk and electron-donating properties, which are crucial for enhancing the activity and selectivity of various transition metal catalysts.[2] While less commonly cited in academic literature compared to its analogue, tricyclohexylphosphine, this compound finds applications as a phase transfer catalyst and as a key intermediate in the synthesis of complex molecules within the pharmaceutical and materials science industries.[3][4] Its role in stabilizing metal centers and facilitating key steps in catalytic cycles makes it a valuable tool for synthetic chemists.[5]
These application notes provide an overview of the use of this compound and related bulky trialkylphosphine ligands in catalysis, including protocols for its synthesis and application in common cross-coupling reactions.
General Properties and Handling
This compound is an air-sensitive and moisture-sensitive liquid. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for reactions involving this ligand.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (catalyst)
-
1-Chlorohexane
-
Phosphorus trichloride
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
Preparation of Hexylmagnesium Chloride:
-
In a dry 2 L four-necked flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (e.g., 24 g).
-
Evacuate the flask and backfill with nitrogen three times.
-
Add a mixed solvent of anhydrous toluene and THF (e.g., 3:1 v/v, 40 mL) and a crystal of iodine.
-
Slowly add a small amount of 1-chlorohexane (e.g., 4 g) to initiate the Grignard reaction.
-
Once the reaction starts (as indicated by a color change and gentle reflux), add the remaining 1-chlorohexane (e.g., 116 g) dropwise while maintaining a gentle reflux.
-
After the addition is complete, continue stirring at reflux for an additional 2 hours to ensure complete reaction.
-
Cool the resulting hexylmagnesium chloride solution to room temperature.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard solution to between -10 °C and 0 °C using an ice-salt bath.
-
Slowly add phosphorus trichloride (e.g., 0.3 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction mixture is then subjected to reduced pressure distillation to remove the solvents.
-
The crude this compound is then purified by vacuum distillation to yield a colorless liquid.
-
This protocol is adapted from a general method for the synthesis of trialkylphosphines.[6]
Applications in Catalysis
This compound, as a bulky and electron-rich ligand, is suitable for a variety of palladium-, nickel-, and rhodium-catalyzed reactions. While specific quantitative data for this compound is limited in the readily available literature, its performance can be inferred from studies on structurally similar trialkylphosphines like tricyclohexylphosphine. These ligands are known to promote the oxidative addition step and enhance the stability of the catalytic species.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Bulky trialkylphosphines are highly effective ligands for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. They are particularly useful for reactions involving less reactive aryl chlorides.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. The use of bulky phosphine ligands enhances catalyst activity and allows for the coupling of sterically hindered substrates.
Table 1: Representative Data for Suzuki-Miyaura Coupling using a Bulky Trialkylphosphine Ligand (Tricyclohexylphosphine) *
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 0.1 | Cs₂CO₃ | Dioxane | 100 | 2 | 98 | [7] |
| 2 | 4-Chloroanisole | Phenylboronic acid | 0.1 | Cs₂CO₃ | Dioxane | 100 | 3 | 97 | [7] |
| 3 | 2-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene | 100 | 12 | 95 | [8] |
| 4 | 4-Chloronitrobenzene | Phenylboronic acid | 0.01 | Cs₂CO₃ | Dioxane | 100 | 1 | 99 | [7] |
Data presented for tricyclohexylphosphine as a representative bulky trialkylphosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube
-
Magnetic stirrer and hotplate
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 1 mol%) and this compound (e.g., 2 mol%) to a Schlenk tube.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. Hydroxyphosphine ligand for nickel-catalyzed cross-coupling through nickel/magnesium bimetallic cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. orgsyn.org [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound Supplier & Manufacturer | Factory Price [polic-chemical.com]
- 7. Tricyclohexyl Phosphine: Applications in Catalytic Reactions and its Radical Synthesis Method_Chemicalbook [chemicalbook.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols for the Use of Trihexylphosphine in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trihexylphosphine (THP) in the synthesis of semiconductor and metallic nanoparticles. THP is a versatile organophosphorus compound that plays multiple roles in nanoparticle formation, acting as a solvent, a capping agent to control growth and stability, and potentially as a reducing agent. Its properties make it a valuable reagent for producing high-quality nanocrystals with controlled size and morphology, which are essential for various applications, including biomedical imaging, diagnostics, and drug delivery.
Overview of this compound's Roles in Nanoparticle Synthesis
This compound ((C₆H₁₃)₃P) is an alkylphosphine that serves several critical functions in the colloidal synthesis of nanoparticles, particularly through the widely used hot-injection method. Its key roles include:
-
Solvent: With a high boiling point, THP can be used as a solvent to facilitate the dissolution of precursors and provide a high-temperature reaction medium necessary for the thermal decomposition of organometallic precursors and subsequent nucleation and growth of nanoparticles.
-
Capping Agent (Ligand): The phosphorus atom in THP has a lone pair of electrons that can coordinate to the surface of growing nanoparticles. This coordination passivates the surface, preventing uncontrolled growth and aggregation, and enhancing the stability of the colloidal dispersion. The length of the alkyl chains influences the steric hindrance and solubility of the resulting nanoparticles in organic solvents.
-
Reducing Agent: While less common than its other roles, under certain conditions, phosphines can act as reducing agents, reducing metal precursors to their zerovalent state, which is a crucial step in the formation of metallic nanoparticles.
-
Precursor for Phosphine Chalcogenides: In the synthesis of semiconductor nanocrystals like CdSe, THP reacts with the chalcogen precursor (e.g., selenium powder) to form a this compound selenide (THPSe) complex. This complex is more reactive and allows for a controlled delivery of the chalcogen into the reaction mixture.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of Cadmium Selenide (CdSe) quantum dots and a general approach for Gold (Au) nanoparticles, highlighting the use of this compound or its close analog, trioctylphosphine (TOP), for which more extensive literature is available. Given the chemical similarity, these protocols serve as a strong starting point for syntheses involving THP.
Protocol for the Synthesis of CdSe Quantum Dots
This protocol is based on the hot-injection method, a common technique for producing high-quality, monodisperse semiconductor nanocrystals.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
This compound (THP)
-
Toluene
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Septa
-
Syringes and needles
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture under an inert atmosphere (e.g., Argon) to a temperature sufficient to form a clear solution of cadmium oleate (typically 250-300 °C). This indicates the complete reaction of CdO.
-
Cool the solution to the desired injection temperature (e.g., 240 °C).
-
-
Preparation of Selenium Precursor Solution (in a glovebox or under inert atmosphere):
-
Dissolve selenium powder in this compound to form a THP-Se solution. Gentle heating may be required to facilitate dissolution.
-
-
Hot Injection and Nanoparticle Growth:
-
Rapidly inject the THP-Se solution into the hot cadmium precursor solution with vigorous stirring.
-
The injection will cause a drop in temperature. Allow the temperature to stabilize at a specific growth temperature (e.g., 220 °C).
-
The growth of the CdSe nanoparticles can be monitored by taking small aliquots at different time intervals and analyzing their UV-Vis absorption and photoluminescence spectra. The color of the solution will change from colorless to yellow, orange, and then red as the nanoparticles grow.
-
-
Quenching and Purification:
-
Once the desired nanoparticle size is achieved (indicated by the emission color), cool the reaction mixture to room temperature to stop the growth.
-
Add toluene to the solution to dissolve the nanoparticles.
-
Precipitate the nanoparticles by adding an excess of a non-solvent like methanol.
-
Centrifuge the mixture to collect the precipitated nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in a small amount of toluene. This washing step can be repeated multiple times to remove excess reagents.
-
Quantitative Data for CdSe Synthesis (Adapted from TOP-based protocols)[1][2][3]:
| Parameter | Value |
| Cd Precursor | CdO |
| Cd Concentration | ~0.1 - 0.4 mmol |
| Ligand for Cd | Oleic Acid |
| Ligand:Cd Molar Ratio | 2:1 to 4:1 |
| Solvent | 1-Octadecene |
| Se Precursor | Se powder |
| Se Concentration | ~0.1 - 0.4 mmol |
| Se Carrier | This compound (THP) |
| Injection Temperature | 240 - 300 °C |
| Growth Temperature | 220 - 280 °C |
| Reaction Time | Seconds to minutes |
| Resulting Nanoparticle Size | 2 - 8 nm (tunable by time/temp) |
Protocol for the Synthesis of Gold Nanoparticles
This protocol outlines a general approach for the synthesis of gold nanoparticles where THP can be used as a capping agent. The synthesis of gold nanoparticles often involves the reduction of a gold salt.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (THP)
-
Toluene
-
Reducing agent (e.g., sodium borohydride (NaBH₄) or tert-butylamine borane)
-
Methanol
Equipment:
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Centrifuge
Procedure:
-
Preparation of Gold Precursor Solution:
-
Dissolve HAuCl₄·3H₂O in a suitable solvent, which could be a two-phase system (e.g., water/toluene) or a single organic solvent.
-
Add this compound to the organic phase to act as a capping agent.
-
-
Reduction and Nanoparticle Formation:
-
Introduce the reducing agent to the gold precursor solution under vigorous stirring. The color of the solution will change, typically to a deep red or purple, indicating the formation of gold nanoparticles.
-
The reaction is often carried out at room temperature or slightly elevated temperatures.
-
-
Purification:
-
Once the reaction is complete, precipitate the gold nanoparticles by adding a non-solvent like methanol.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol to remove unreacted precursors and byproducts.
-
Quantitative Data for Gold Nanoparticle Synthesis (General Approach):
| Parameter | Value |
| Au Precursor | HAuCl₄·3H₂O |
| Au Concentration | ~0.01 - 0.1 M |
| Capping Agent | This compound (THP) |
| Capping Agent:Au Molar Ratio | Variable, influences final particle size |
| Solvent | Toluene or Water/Toluene biphasic system |
| Reducing Agent | Sodium Borohydride or tert-butylamine borane |
| Reaction Temperature | Room Temperature to 80 °C |
| Resulting Nanoparticle Size | 1 - 10 nm |
Visualizing the Process: Diagrams
To better understand the experimental workflow and the underlying chemical processes, the following diagrams are provided.
Experimental Workflow for Hot-Injection Synthesis
Caption: Experimental workflow for the hot-injection synthesis of nanoparticles.
Simplified Reaction Mechanism for CdSe Nanoparticle Formation
Caption: Simplified mechanism of CdSe nanoparticle formation.
Safety and Handling
-
This compound is a reactive and potentially toxic compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Cadmium oxide is a known carcinogen and is highly toxic. All handling of cadmium-containing compounds should be done with extreme care in a fume hood.
-
Selenium is toxic if ingested or inhaled. Handle selenium powder in a fume hood.
-
The hot-injection synthesis involves flammable organic solvents at high temperatures. Ensure that the reaction setup is secure and that there are no sources of ignition nearby. The use of an inert atmosphere is crucial to prevent the oxidation of reagents and the formation of hazardous byproducts.
Conclusion
This compound is a key reagent in the synthesis of high-quality nanoparticles. Its multifaceted role as a solvent, capping agent, and precursor activator allows for precise control over the size, shape, and stability of the resulting nanocrystals. The provided protocols, adapted from well-established procedures, offer a solid foundation for researchers to develop and optimize their nanoparticle synthesis for a wide range of applications in science and medicine. Careful attention to reaction parameters and safety precautions is essential for successful and safe experimentation.
References
Application Notes and Protocols: Trihexylphosphine as a Stabilizing Agent for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexylphosphine [(CH₃(CH₂)₅)₃P] is an organophosphorus compound that serves as an effective stabilizing agent for a variety of metal complexes. Like other trialkylphosphines, its utility stems from its electronic and steric properties. The phosphorus atom's lone pair of electrons donates to the metal center, forming a stable coordination complex. The three hexyl chains create significant steric bulk around the metal, which can prevent agglomeration, control reactivity, and enhance the solubility of the complex in organic solvents. These properties make this compound-stabilized metal complexes valuable in various applications, including homogeneous catalysis and the synthesis of nanomaterials. This document provides an overview of its applications and general protocols for the synthesis and characterization of metal complexes stabilized by this compound.
Applications of this compound-Stabilized Metal Complexes
This compound is utilized as a ligand in several areas of chemical synthesis, primarily where control over the metal center's environment is crucial.
-
Homogeneous Catalysis: Trialkylphosphines are well-established ligands for transition metal catalysts, particularly palladium, used in cross-coupling reactions such as Suzuki, Heck, and Stille reactions. The steric bulk and electron-donating nature of this compound can enhance the catalytic activity and stability of the metal center, leading to improved reaction yields and turnover numbers.
-
Nanoparticle Synthesis: In the synthesis of metal nanoparticles, such as gold or cadmium selenide quantum dots, this compound can act as a capping agent. It coordinates to the surface of the growing nanoparticles, preventing aggregation and allowing for precise control over their size and shape. The length of the alkyl chains also influences the solubility of the nanoparticles in various solvents.
Experimental Protocols
The following are generalized protocols for the synthesis of metal complexes and nanoparticles using a trialkylphosphine like this compound. Researchers should adapt these methods based on the specific metal precursor and desired final product.
Protocol 1: Synthesis of a this compound-Palladium(II) Complex
This protocol describes a general method for the synthesis of a dihalobis(this compound)palladium(II) complex, a common type of catalyst precursor.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 equivalent) in the chosen anhydrous solvent.
-
Add this compound (2.1 equivalents) to the suspension via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the dissolution of the solid PdCl₂ and a color change.
-
Continue stirring for 2-4 hours until the reaction is complete.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain the crystalline dihalobis(this compound)palladium(II) complex.
-
Characterize the product using techniques such as ³¹P NMR, ¹H NMR, and elemental analysis.
Workflow for Synthesis of a this compound-Palladium(II) Complex
Caption: General workflow for the synthesis of a palladium(II) complex stabilized by this compound.
Protocol 2: Synthesis of this compound-Capped Gold Nanoparticles
This protocol outlines a general two-phase method for synthesizing gold nanoparticles stabilized with this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
Toluene
-
This compound
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethanol
Procedure:
-
Phase Transfer of Gold Ions:
-
Dissolve HAuCl₄·3H₂O in deionized water to create an aqueous solution.
-
Dissolve TOAB in toluene to create an organic solution.
-
Mix the two solutions in a flask and stir vigorously. The gold ions will transfer from the aqueous phase to the organic phase, indicated by the aqueous phase becoming colorless and the organic phase turning orange.
-
Separate the organic phase containing the gold-TOAB complex.
-
-
Nanoparticle Formation:
-
To the organic phase, add this compound.
-
Prepare a fresh aqueous solution of NaBH₄.
-
Add the NaBH₄ solution to the organic phase while stirring vigorously. The color of the organic phase will change to a deep red or purple, indicating the formation of gold nanoparticles.
-
Continue stirring for several hours to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
-
Purification:
-
Wash the organic phase with deionized water multiple times to remove excess reducing agent and byproducts.
-
Precipitate the gold nanoparticles by adding ethanol.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in fresh toluene. Repeat this washing step two more times.
-
-
Characterization:
-
Characterize the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Confirm the presence of the gold nanoparticles and their surface plasmon resonance using UV-Vis Spectroscopy.
-
Workflow for Synthesis of this compound-Capped Gold Nanoparticles
Caption: General workflow for the two-phase synthesis of gold nanoparticles stabilized by this compound.
Data Presentation
Quantitative data for metal complexes stabilized specifically with this compound is not widely available in the literature. The following tables provide representative data for palladium complexes with other trialkylphosphines, which can serve as an estimate for the expected properties of this compound complexes.
Table 1: Representative ³¹P NMR Data for Trialkylphosphine-Palladium(II) Complexes
| Complex | Ligand | ³¹P Chemical Shift (δ, ppm) |
| trans-[PdCl₂(P(n-Bu)₃)₂] | Tri-n-butylphosphine | ~10-15 |
| trans-[PdCl₂(PCy₃)₂] | Tricyclohexylphosphine | ~25-30 |
| Hypotheticaltrans-[PdCl₂(P(n-Hex)₃)₂] | Tri-n-hexylphosphine | ~10-20 (Estimated) |
Note: The chemical shift is sensitive to the solvent and the specific geometry of the complex.
Table 2: Representative Catalytic Performance in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Substrates | Yield (%) | Turnover Number (TON) |
| Pd(OAc)₂ / PCy₃ | Tricyclohexylphosphine | 4-Chlorotoluene + Phenylboronic acid | >95 | >10,000 |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri-tert-butylphosphine | 4-Chlorotoluene + Phenylboronic acid | >98 | >15,000 |
| Hypothetical Pd(OAc)₂ / P(n-Hex)₃ | Tri-n-hexylphosphine | 4-Chlorotoluene + Phenylboronic acid | High (Estimated) | High (Estimated) |
Note: Catalytic performance is highly dependent on reaction conditions (temperature, base, solvent, and reaction time).
Characterization of this compound-Stabilized Complexes
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a crucial technique for characterizing phosphine-containing complexes. The coordination of this compound to a metal center results in a significant downfield shift of the phosphorus signal compared to the free ligand. ¹H and ¹³C NMR can be used to confirm the structure of the hexyl chains and the overall complex.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
-
Elemental Analysis: This technique confirms the elemental composition of the synthesized complex.
Logical Relationships in Metal Complex Stabilization
The stability and reactivity of a this compound-stabilized metal complex are governed by a balance of steric and electronic factors.
Applications of Trihexylphosphine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. The success of these transformations is critically dependent on the choice of ligand coordinated to the palladium center. Trihexylphosphine (P(Hex)₃), a member of the trialkylphosphine ligand class, has emerged as a valuable ligand in this context. Its unique combination of steric bulk and electron-richness enhances the activity and stability of palladium catalysts, facilitating challenging cross-coupling reactions.
Trialkylphosphine ligands, such as this compound, are known to promote the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, and facilitate the final reductive elimination to afford the desired product.[1][2][3] Their steric bulk can also help to create a coordinatively unsaturated palladium center, which is a key reactive species in the catalytic cycle.[1][4] This document provides detailed application notes and protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions.
Application Notes
This compound is particularly effective in several key palladium-catalyzed cross-coupling reactions due to its strong electron-donating character and significant steric hindrance. These properties make it a powerful ligand for activating less reactive substrates, such as aryl chlorides, and for promoting challenging coupling reactions that are sluggish with less electron-rich or less bulky ligands.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Electron-rich and bulky phosphine ligands are known to be highly effective in promoting the oxidative addition of palladium to the aryl halide bond.[5] this compound, with its significant steric bulk and electron-donating properties, is an excellent choice for this reaction, particularly when dealing with unactivated or sterically hindered aryl chlorides.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or triflates. This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals. The use of bulky and electron-rich phosphine ligands is crucial for the success of this transformation, as they facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1][7][8] this compound can be a highly effective ligand in this reaction, enabling the coupling of a wide range of amines with various aryl halides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][11] While triphenylphosphine is a commonly used ligand, bulky and electron-rich trialkylphosphines like this compound can offer advantages in certain cases, particularly with less reactive halides.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[12][13] The choice of ligand can significantly influence the efficiency and regioselectivity of the reaction. Bulky phosphine ligands are often employed to promote the reaction with challenging substrates.[14]
Data Presentation
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions utilizing trialkylphosphine ligands, including analogs of this compound which are expected to show similar reactivity.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.1) | P(Hex)₃ (0.2) | Cs₂CO₃ | Dioxane | 100 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (0.05) | P(Hex)₃ (0.2) | K₃PO₄ | Toluene | 100 | >95 |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | PCy₃ (2) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | [Pd-ferrocenylimine]₂ (0.01) | PCy₃ (0.02) | Cs₂CO₃ | Dioxane | 100 | 98 |
Data is representative and may vary based on specific substrate and reaction conditions. PCy₃ (tricyclohexylphosphine) is a close structural and electronic analog of P(Hex)₃.[15][16]
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | P(Hex)₃ (2) | NaOtBu | Toluene | 80 | >95 |
| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | P(tBu)₃ (2) | NaOtBu | Toluene | 100 | 98 |
| 3 | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (2) | P(Hex)₃ (4) | Cs₂CO₃ | Dioxane | 100 | 90 |
| 4 | 4-Bromoanisole | Benzophenone imine | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ | Toluene | 110 | >95 |
Data is representative. P(t-Bu)₃ (tri-tert-butylphosphine) and BINAP are other commonly used bulky phosphine ligands in this reaction.[17][18]
Experimental Protocols
The following are general protocols for conducting palladium-catalyzed cross-coupling reactions using this compound. These should be adapted and optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
General Workflow for a Cross-Coupling Reaction
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(Hex)₃)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(Hex)₃)
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the base.
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound is a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its strong electron-donating ability and steric bulk contribute to high catalytic activity, enabling the coupling of challenging substrates under relatively mild conditions. The protocols provided herein serve as a starting point for the application of this compound in organic synthesis, with the potential for further optimization to achieve desired outcomes in research, drug discovery, and process development. As with any catalytic system, careful screening of reaction parameters is recommended to achieve optimal results for a specific transformation.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. Palladium;tricyclohexylphosphanium | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Suzuki coupling of aryl chlorides catalyzed by tricyclohexylphosphine adducts of cyclopalladated ferrocenylimines | Semantic Scholar [semanticscholar.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 15. researchgate.net [researchgate.net]
- 16. pcliv.ac.uk [pcliv.ac.uk]
- 17. rsc.org [rsc.org]
- 18. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Synthesis of Quantum Dots Using Trihexylphosphine as a Capping Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of semiconductor quantum dots (QDs) utilizing trihexylphosphine as a capping agent. The protocols detailed below are based on the well-established hot-injection colloidal synthesis method, adapted for the use of this compound. This document is intended for researchers in materials science, chemistry, and drug development who are interested in the preparation of high-quality quantum dots for a variety of applications, including bio-imaging, sensing, and as components of drug delivery systems.
Introduction
Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties due to their small size, typically in the range of 2-10 nanometers. A key characteristic of quantum dots is their size-tunable fluorescence, where the emission wavelength is dependent on the particle size. This property, along with their broad absorption spectra, narrow emission peaks, and high photostability, makes them highly attractive for a range of applications.
The synthesis of high-quality quantum dots relies on the use of capping agents to control their growth, prevent aggregation, and passivate surface defects. Trialkylphosphines, such as this compound (THP), are effective capping agents that coordinate to the surface of the growing nanocrystals. The alkyl chains of the phosphine provide steric hindrance, stabilizing the nanoparticles in solution. While trioctylphosphine (TOP) is more commonly cited in the literature, this compound offers a shorter alkyl chain, which may influence precursor reactivity, nanocrystal growth kinetics, and the subsequent surface chemistry of the quantum dots.
This document provides a detailed protocol for the synthesis of Cadmium Selenide (CdSe) quantum dots using this compound, a purification procedure, and characterization methods. Additionally, it explores the potential biological applications of these nanoparticles, including their interaction with cellular signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Cadmium Selenide (CdSe) Quantum Dots
This protocol is adapted from established methods for the hot-injection synthesis of CdSe quantum dots using trioctylphosphine.[1][2] Researchers should exercise all necessary safety precautions when handling the listed reagents, as some are toxic and air-sensitive. All procedures should be performed in a fume hood.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
This compound (THP)
-
Anhydrous methanol
-
Anhydrous toluene
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Spectrophotometer (UV-Vis and Fluorescence)
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine Cadmium oxide (e.g., 0.026 g, 0.2 mmol), oleic acid (e.g., 0.28 g, 1 mmol), and 1-octadecene (10 mL).
-
Heat the mixture to 150 °C under vacuum for 30 minutes to remove water and oxygen.
-
Switch to an inert atmosphere and increase the temperature to 300 °C until the solution becomes clear and colorless, indicating the formation of cadmium oleate.
-
Cool the solution to the injection temperature (e.g., 240 °C).
-
-
Preparation of Selenium Precursor Solution:
-
In a glovebox, dissolve Selenium powder (e.g., 0.016 g, 0.2 mmol) in this compound (2 mL). This forms this compound selenide (THPSe).
-
-
Hot-Injection and Growth:
-
Rapidly inject the THPSe solution into the hot cadmium precursor solution with vigorous stirring.
-
The injection will cause a rapid color change, indicating the nucleation of CdSe nanocrystals.
-
The growth of the quantum dots can be monitored by taking small aliquots at different time intervals and observing their color under UV light. The emission will red-shift as the particles grow.
-
To stop the growth, the reaction can be quenched by removing the heating mantle and injecting a cool solvent like toluene.
-
Protocol 2: Purification of this compound-Capped CdSe Quantum Dots
Purification is crucial to remove unreacted precursors and excess capping agents.[3]
Procedure:
-
Transfer the crude quantum dot solution to a centrifuge tube.
-
Add an excess of a non-solvent, such as anhydrous methanol, to precipitate the quantum dots.
-
Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes).
-
Discard the supernatant, which contains the unreacted precursors and excess ligands.
-
Re-disperse the quantum dot pellet in an anhydrous solvent like toluene.
-
Repeat the precipitation and re-dispersion steps two to three more times to ensure high purity.
-
The final purified quantum dots can be stored as a solution in a non-polar solvent.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the synthesis of trialkylphosphine-capped quantum dots. Note that specific values will vary depending on the precise reaction conditions.
Table 1: Synthesis Parameters for Trialkylphosphine-Capped Quantum Dots
| Parameter | Typical Value/Range | Reference |
| Cadmium Precursor | Cadmium oxide (CdO) | [1][2] |
| Selenium Precursor | Selenium powder | [1][2] |
| Capping Agent | This compound (THP) / Trioctylphosphine (TOP) | [2][4] |
| Solvent | 1-Octadecene (ODE) | [4] |
| Injection Temperature | 240 - 300 °C | [2] |
| Growth Temperature | 220 - 280 °C | [2] |
| Cd:Se Molar Ratio | 1:1 to 10:1 | [2] |
| Phosphine:Se Molar Ratio | 2:1 to 10:1 | [4] |
Table 2: Typical Properties of Trialkylphosphine-Capped CdSe Quantum Dots
| Property | Typical Value/Range | Reference |
| Particle Size | 2 - 8 nm | [5] |
| Absorption Peak (1st Exciton) | 450 - 650 nm | [5] |
| Emission Peak | 470 - 670 nm | [5] |
| Quantum Yield (QY) | 20 - 90% (with shell) | [5][6] |
| Full Width at Half Maximum (FWHM) | 25 - 40 nm | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the hot-injection synthesis and purification workflow for this compound-capped quantum dots.
Role of this compound as a Capping Agent
This compound plays a crucial role in the synthesis of quantum dots by acting as both a solvent for the chalcogen precursor and a capping agent for the growing nanocrystal.
Application in Biological Systems: Cellular Uptake and Signaling
Quantum dots functionalized with appropriate surface ligands are increasingly being explored for applications in drug delivery and bio-imaging.[5][7] The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways.[8] For phosphine-capped quantum dots, which are hydrophobic, they typically need to be rendered water-soluble through ligand exchange or encapsulation for biological applications. Once in a biological environment, they can interact with cellular membranes and be internalized.
One of the signaling pathways that has been shown to be affected by certain types of quantum dots is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[9][10] The NF-κB pathway is a crucial regulator of immune responses, inflammation, and cell survival. Some studies have shown that quantum dots can inhibit the activation of IKKα and IKKβ, which are key kinases in the canonical and non-canonical NF-κB pathways, respectively.[9][11] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of its target genes.
The diagram below illustrates a potential mechanism for the cellular uptake of functionalized quantum dots and their subsequent interference with the NF-κB signaling pathway.
Conclusion
The synthesis of quantum dots using this compound as a capping agent offers a robust method for producing high-quality nanocrystals with potential applications in various fields, including biomedical research and drug development. The protocols provided in these application notes serve as a detailed guide for the synthesis, purification, and characterization of these materials. The ability of quantum dots to interact with and modulate cellular signaling pathways, such as the NF-κB pathway, opens up exciting possibilities for their use as therapeutic and diagnostic agents. Further research into the specific effects of this compound on the properties and biological interactions of quantum dots will be crucial for the continued development of these advanced nanomaterials.
References
- 1. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Brief update on endocytosis of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulm.edu [ulm.edu]
- 5. mdpi.com [mdpi.com]
- 6. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous synthesized quantum dots interfere with the NF-κB pathway and confer anti-tumor, anti-viral and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantum dots trigger immunomodulation of the NFκB pathway in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Air-Sensitive Trihexylphosphine Reactions
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexylphosphine (P(C₆H₁₃)₃) is a tertiary phosphine commonly utilized as a ligand in organometallic chemistry and catalysis.[1] Its utility stems from its electron-rich phosphorus center, which effectively stabilizes various transition metals essential in fine chemical manufacturing.[2] However, this compound is highly sensitive to atmospheric oxygen, readily oxidizing to this compound oxide.[2] This reaction alters its chemical properties and renders it ineffective for its intended catalytic purpose. Therefore, the successful application of this compound in synthesis is critically dependent on the rigorous exclusion of air and moisture through specialized handling techniques.[3]
This document provides detailed protocols and guidelines for the safe and effective handling of this compound using standard air-sensitive techniques, primarily focusing on the use of Schlenk lines and inert atmosphere gloveboxes.
Properties and Handling of this compound
Proper handling and storage are paramount to maintaining the integrity of this compound. It should be stored in a cool, dry, and dark place under an inert atmosphere, such as nitrogen or argon.[2][4]
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₉P | [4] |
| Molecular Weight | 286.48 g/mol | N/A |
| Appearance | Colorless liquid | [4] |
| Melting Point | 20 °C | [4] |
| Boiling Point | 227 °C @ 50 mmHg | [4] |
| Density | 0.83 g/cm³ | [4] |
| Key Hazards | Air-sensitive, causes skin and serious eye irritation. | [4] |
| Handling | Handle under inert gas. Avoid contact with skin, eyes, and clothing.[5] Wear protective gloves, safety glasses, and a lab coat.[5] | |
| Storage | Store at 2-8°C, protected from light, under a nitrogen atmosphere.[4] Keep container tightly closed in a dry, cool, and well-ventilated place.[6] |
Core Techniques for Handling Air-Sensitive Reagents
The two primary methods for manipulating air-sensitive compounds like this compound are the use of a glovebox and a Schlenk line.[7]
-
Glovebox (Dry Box) : A sealed enclosure containing an inert atmosphere (e.g., nitrogen or argon).[8] It is the ideal environment for weighing and handling solids or preparing stock solutions of air-sensitive reagents.[9][10] The atmosphere is continuously circulated through a catalyst that removes oxygen and moisture, often maintaining levels below 1 ppm.[8][11]
-
Schlenk Line : A dual-manifold apparatus that provides a vacuum and a source of purified inert gas to connected glassware.[12][13] This technique is used for running reactions, transferring liquids, and performing manipulations on the benchtop under an inert atmosphere.[9][14]
Experimental Workflows and Protocols
General Workflow for Air-Sensitive Reactions
The choice between using a Schlenk line or a glovebox depends on the nature of the reagents and the specific manipulation required. The following diagram illustrates a typical workflow for setting up a reaction involving this compound.
Caption: Workflow for setting up an air-sensitive reaction.
Protocol 1: Preparing Glassware on a Schlenk Line
This protocol describes the fundamental "evacuate-refill" cycle used to remove the laboratory atmosphere from a reaction vessel.[14]
Materials:
-
Oven-dried Schlenk flask with a sidearm and a ground-glass joint/stopper or rubber septum.
-
Magnetic stir bar.
-
Schlenk line connected to a vacuum pump and an inert gas (N₂ or Ar) source.
-
High-vacuum grease.
Procedure:
-
Ensure all glassware is thoroughly dried in an oven (e.g., >100°C overnight) to remove adsorbed moisture.[12]
-
Add a magnetic stir bar to the hot Schlenk flask.
-
Assemble the glassware while still hot, lightly greasing the ground-glass joints. Seal the main joint with a glass stopper or a rubber septum.[15]
-
Securely attach the flask's sidearm to the Schlenk line tubing using a Keck clip.
-
Ensure the flask's sidearm tap is closed to the manifold. Open the line to the vacuum pump.
-
While the flask cools to room temperature, carefully open the sidearm tap to the vacuum manifold to evacuate the flask. Allow it to evacuate for approximately 5 minutes for a 100 mL flask.[12]
-
Close the sidearm tap to the vacuum.
-
Slowly open the sidearm tap to the inert gas manifold to backfill the flask with nitrogen or argon. You should observe the cessation of bubbling in the gas bubbler as the flask fills.
-
This completes one "evacuate-refill" cycle.[14] Repeat this cycle at least two more times (for a total of three cycles) to ensure the flask is sufficiently inert.[12][14]
-
After the final cycle, leave the flask under a slight positive pressure of inert gas, indicated by slow bubbling (1-2 bubbles per second) in the bubbler.[15]
Protocol 2: Transfer of Liquid this compound via Syringe
This protocol is suitable for transferring small to moderate volumes of air-sensitive liquids.
Materials:
-
Inerted Schlenk flask (from Protocol 1).
-
Sure/Seal™ bottle of this compound.
-
Dry, gas-tight syringe and a long needle.[15]
-
A separate "purging" needle connected to the inert gas line.
Procedure:
-
Prepare the reaction flask under a positive pressure of inert gas as described in Protocol 1.
-
Purge the syringe with inert gas. This can be done by drawing inert gas from a balloon or a separate inerted flask and expelling it at least 5-10 times to remove air and moisture.[15]
-
With the this compound bottle upright, pierce the septum of the Sure/Seal™ cap with the purging needle to create a positive pressure of inert gas inside the bottle.
-
Pierce the septum with the purged syringe needle, ensuring the needle tip is below the liquid level.
-
Slowly withdraw the desired volume of this compound, then withdraw a small "cushion" of inert gas (approx. 0.1-0.2 mL) into the syringe.[12] This protects the reagent from any exposure as the syringe is transferred.
-
Remove the syringe from the reagent bottle and quickly insert it through the septum of the prepared reaction flask.
-
Inject the this compound into the reaction flask.
-
Remove the syringe. The reaction flask remains under a positive inert atmosphere.
-
Immediately quench the residual phosphine in the syringe by drawing up and expelling a suitable solvent (like isopropanol or toluene) into a separate beaker before cleaning.[12]
Protocol 3: Addition of an Air-Sensitive Solid
The most reliable method for adding an air-sensitive solid is inside a glovebox.[9]
Materials:
-
Glovebox with an integrated balance.
-
Schlenk flask and stopper.
-
Spatula and weighing boat.
Procedure:
-
Bring the clean, dry Schlenk flask, stopper, spatula, weighing boat, and the container of the air-sensitive solid into the glovebox antechamber.
-
Perform at least three evacuate-refill cycles on the antechamber before transferring the items into the main glovebox chamber.[9]
-
Inside the glovebox, open the reagent container and weigh the desired amount of the solid into the Schlenk flask.
-
Securely seal the flask with its stopper.
-
The flask can now be removed from the glovebox and connected to a Schlenk line for the addition of solvents or other reagents.
Alternative (without a glovebox): For less sensitive solids, a solid addition tube can be used. The tube is loaded with the solid inside a glove bag or under a strong flow of inert gas, then attached to the main reaction flask on the Schlenk line.[12]
References
- 1. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]
- 2. This compound Supplier & Manufacturer | Factory Price [polic-chemical.com]
- 3. ionicviper.org [ionicviper.org]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ucd.ie [ucd.ie]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. reddit.com [reddit.com]
- 11. Synthesis and Preparation In Glove Box and Isolator [jacomex.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: Trihexylphosphine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexylphosphine [(CH₃(CH₂)₅)₃P] is a trialkylphosphine ligand that plays a significant role as a catalyst and intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Its utility in modern organic synthesis stems from its strong electron-donating properties and moderate steric bulk, which are advantageous in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions.[1][3] These reactions, such as the Suzuki-Miyaura and Heck couplings, are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of many complex drug molecules.[3][4]
The hexyl chains of this compound impart good solubility in common organic solvents used in industrial synthesis, facilitating homogeneous catalysis.[5] As a ligand in palladium-catalyzed reactions, this compound can enhance the rate of oxidative addition, a key step in the catalytic cycle, and influence the stability and activity of the catalytic species.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key biaryl intermediate, a common structural motif in many APIs. The protocols are presented to guide researchers and drug development professionals in leveraging the catalytic properties of this compound for efficient and scalable API synthesis.
Key Applications of this compound in API Synthesis
This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern pharmaceutical manufacturing for their reliability and tolerance of a wide range of functional groups.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. It is extensively used for the synthesis of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.[3][6] The electron-rich nature of this compound can promote the oxidative addition of the organohalide to the palladium center, a crucial step for an efficient catalytic cycle.[3]
-
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable tool for constructing complex carbon skeletons in API synthesis.[7][8] this compound can be employed to stabilize the palladium catalyst and modulate its reactivity and selectivity.[9]
Below is a diagram illustrating the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction where a phosphine ligand like this compound plays a crucial role.
Experimental Protocols
The following sections provide detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction using this compound as a ligand for the synthesis of a biaryl intermediate relevant to API manufacturing.
Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile, a key intermediate for various pharmaceutical compounds.
Reaction Scheme:
4-bromobenzonitrile + (4-methoxyphenyl)boronic acid → 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromobenzonitrile | 182.02 | 1.82 g | 10.0 |
| (4-Methoxyphenyl)boronic acid | 151.96 | 1.67 g | 11.0 |
| Palladium(II) acetate [Pd(OAc)₂] | 224.50 | 22.5 mg | 0.1 |
| This compound | 286.48 | 86 mg | 0.3 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Toluene | - | 40 mL | - |
| Water | - | 10 mL | - |
Table 2: Reaction Parameters
| Parameter | Value |
| Catalyst Loading | 1 mol% Pd(OAc)₂ |
| Ligand to Metal Ratio | 3:1 |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Expected Yield | 85-95% |
Experimental Procedure:
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add palladium(II) acetate (22.5 mg, 0.1 mmol) and this compound (86 mg, 0.3 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add toluene (20 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
-
Addition of Reagents:
-
To the flask, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), (4-methoxyphenyl)boronic acid (1.67 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add the remaining toluene (20 mL) and water (10 mL).
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile as a white solid.
-
The following workflow diagram illustrates the key steps in the synthesis and purification process.
Safety and Handling
-
This compound: this compound is an air-sensitive and potentially pyrophoric liquid. It should be handled under an inert atmosphere (e.g., nitrogen or argon). It is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium(II) acetate: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Toluene: Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.
Conclusion
This compound is a valuable phosphine ligand for palladium-catalyzed cross-coupling reactions in the synthesis of APIs. Its favorable electronic and steric properties, combined with its solubility in organic solvents, make it a practical choice for industrial applications. The provided protocol for a Suzuki-Miyaura coupling serves as a representative example of its application in constructing key biaryl intermediates. Researchers and process chemists can adapt and optimize these methodologies for the synthesis of a wide range of complex pharmaceutical molecules.
References
- 1. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105315304A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Preparing Trihexylphosphine Solutions in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the preparation of trihexylphosphine solutions for use in catalysis. This compound is a valuable trialkylphosphine ligand in homogeneous catalysis, particularly in cross-coupling reactions. Due to its air-sensitive nature, proper handling techniques under inert atmosphere are crucial. These application notes offer a comprehensive guide, including safety precautions, quantitative data, detailed experimental protocols for preparing solutions of specific molarity, and a visual workflow to ensure safe and effective solution preparation.
Introduction
This compound is an organophosphorus compound widely employed as a ligand for transition metal catalysts. Its three hexyl chains provide steric bulk and electron-donating properties that influence the reactivity and selectivity of catalytic reactions. Common applications include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The efficacy of these catalytic systems often depends on the precise concentration of the phosphine ligand. Therefore, accurate preparation of this compound solutions is a critical step in achieving reproducible and optimal catalytic performance. This document outlines the necessary procedures for the safe handling and preparation of these solutions.
Quantitative Data
For accurate preparation of this compound solutions, the following physical and chemical properties are essential.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₉P | [1] |
| Molecular Weight | 286.48 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.83 g/cm³ (at 25 °C) | [2] |
| Melting Point | 20 °C | [2] |
| Boiling Point | 227 °C at 50 mmHg | [2] |
| Solubility | Soluble in non-polar organic solvents (e.g., toluene, hexane, diethyl ether). Insoluble in water. | [3] |
| Air Sensitivity | Air-sensitive; slowly oxidizes to this compound oxide. | [3] |
Safety and Handling
This compound is an air-sensitive and irritating compound. All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques to prevent oxidation and ensure safety.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Flame-retardant lab coat
-
Chemically resistant gloves (e.g., nitrile)
Precautions:
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Work in a well-ventilated area, preferably a fume hood.
-
This compound is combustible; keep away from heat, sparks, and open flames.
-
Handle under an inert gas like nitrogen or argon.
Experimental Protocols
The following protocols provide detailed methodologies for preparing this compound solutions of specific concentrations. These procedures should be performed using standard inert atmosphere techniques.
Preparation of a 0.1 M this compound Solution in Toluene (100 mL)
Materials:
-
This compound (liquid)
-
Anhydrous toluene
-
100 mL volumetric flask (oven-dried)
-
Syringes and needles (oven-dried)
-
Septa
-
Schlenk line or glovebox
-
Stir bar
Procedure:
-
Glassware Preparation: Dry the 100 mL volumetric flask and stir bar in an oven at >100 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Place the dried volumetric flask under an inert atmosphere by connecting it to a Schlenk line and performing at least three vacuum-backfill cycles with nitrogen or argon. Alternatively, perform the entire procedure in a glovebox.
-
Solvent Addition: Using a dry syringe, transfer approximately 90 mL of anhydrous toluene to the volumetric flask.
-
Calculation of this compound Volume:
-
Molar mass of this compound (MW): 286.48 g/mol
-
Desired Molarity (M): 0.1 mol/L
-
Volume of Solution (V): 100 mL = 0.1 L
-
Density of this compound (ρ): 0.83 g/mL
-
Calculate the mass of this compound required: Mass = M × MW × V = 0.1 mol/L × 286.48 g/mol × 0.1 L = 2.8648 g
-
Calculate the volume of this compound to be added: Volume = Mass / ρ = 2.8648 g / 0.83 g/mL ≈ 3.45 mL
-
-
This compound Addition: Using a dry, gas-tight syringe, carefully withdraw 3.45 mL of this compound. It is advisable to rinse the syringe with the inert gas before drawing the liquid. Slowly add the this compound to the toluene in the volumetric flask with gentle swirling.
-
Final Volume Adjustment: Carefully add anhydrous toluene to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mixing: Cap the flask with a septum and gently swirl or stir the solution with a magnetic stir bar until it is homogeneous.
-
Storage: Store the prepared solution under an inert atmosphere in a sealed container, preferably in a refrigerator or a cool, dark place. Label the container clearly with the compound name, concentration, solvent, and date of preparation.
Preparation of a Stock Solution for Catalytic Reactions
For many catalytic applications, particularly in cross-coupling reactions, the concentration of the phosphine ligand is a critical parameter. Ligand to metal ratios typically range from 1:1 to 4:1 or higher. A stock solution allows for precise and convenient addition of the ligand to multiple reactions.
Typical Concentrations for Palladium Cross-Coupling Reactions: The concentration of trialkylphosphine ligands in palladium-catalyzed cross-coupling reactions often ranges from 0.05 mol% to 5 mol% relative to the limiting reagent.[4]
Example: Preparing a 0.05 M Stock Solution in Anhydrous THF (50 mL)
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
50 mL volumetric flask (oven-dried)
-
Syringes and needles (oven-dried)
-
Septa
-
Schlenk line or glovebox
Procedure:
-
Follow the glassware preparation and inert atmosphere setup as described in Protocol 4.1.
-
Add approximately 40 mL of anhydrous THF to the 50 mL volumetric flask.
-
Calculate the required volume of this compound:
-
Mass = 0.05 mol/L × 286.48 g/mol × 0.05 L = 0.7162 g
-
Volume = 0.7162 g / 0.83 g/mL ≈ 0.86 mL
-
-
Using a dry, gas-tight syringe, add 0.86 mL of this compound to the THF in the flask.
-
Bring the solution to the final volume of 50 mL with anhydrous THF.
-
Mix thoroughly and store under an inert atmosphere.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for preparing this compound solutions and a conceptual representation of its role in a catalytic cycle.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Role of this compound in a generic cross-coupling catalytic cycle.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation of this compound solutions for catalytic applications. Adherence to these procedures, particularly the safety and handling guidelines for air-sensitive compounds, is essential for obtaining accurate and reproducible results in catalysis research and development. The provided workflows and diagrams serve as a visual aid to ensure a logical and safe experimental process.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Trihexylphosphine in Polymer Science: An Overview of Current Research and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexylphosphine is a tertiary phosphine that has found utility in various chemical syntheses, primarily as a ligand for metal catalysts and as a reagent in reactions such as the Staudinger ligation. While some commercial sources allude to its potential as a cross-linking agent for polymers, a comprehensive review of the current scientific literature does not yield specific application notes or established protocols for this purpose. Research in polymer chemistry has extensively explored the use of other phosphine derivatives, particularly triphenylphosphine and tricyclohexylphosphine, in contexts related to polymer modification and cross-linking. These applications, however, typically involve either the incorporation of the phosphine moiety into a monomer prior to polymerization and cross-linking or the use of phosphines as catalysts for curing reactions, rather than the direct use of a trialkylphosphine like this compound as a cross-linking molecule.
This document provides an overview of the established roles of phosphines in polymer chemistry to offer a scientifically grounded perspective on their potential and current applications in the field.
Phosphine-Containing Monomers for Cross-Linked Polymers in Catalysis
A prominent application of phosphines in polymer science is their incorporation into polymer backbones to create cross-linked catalytic supports. In this approach, a phosphine derivative, such as a functionalized triphenylphosphine or tricyclohexylphosphine, is first synthesized as a monomer and then copolymerized with other monomers (e.g., styrene and a cross-linker like divinylbenzene) to form a robust, heterogeneous catalyst.
Experimental Workflow for Synthesis of Phosphine-Functionalized Cross-Linked Polymer
The following diagram outlines a general workflow for the synthesis of such a catalytic polymer, drawing from methodologies for creating phosphine-containing polymers.
Caption: General workflow for preparing and using a phosphine-functionalized cross-linked polymer catalyst.
Phosphines as Catalysts in Polymer Curing
Another significant role for phosphines, particularly triphenylphosphine, is as a catalyst or curing agent for epoxy resins. In this context, the phosphine initiates the anionic polymerization of the epoxy groups, leading to the formation of a cross-linked network. While this demonstrates a role for phosphines in the formation of cross-linked polymers, the phosphine itself does not act as the physical cross-linking bridge between polymer chains.
Proposed Mechanism of Phosphine-Catalyzed Epoxy Curing
The mechanism involves the nucleophilic attack of the phosphine on the epoxide ring, which initiates the polymerization process.
Caption: Simplified mechanism of phosphine-catalyzed anionic polymerization of epoxides.
Potential Role of this compound in Polymer Cross-Linking
Although direct evidence is lacking in the peer-reviewed literature, it is plausible that this compound could function in a similar catalytic capacity to triphenylphosphine in the curing of resins like epoxies. Its higher basicity and nucleophilicity compared to triphenylphosphine might influence the reaction kinetics.
It is also theoretically possible for this compound to act as a cross-linking agent for polymers containing specific electrophilic functional groups that can react with the phosphine. For example, a polymer with alkyl halide side chains could potentially be cross-linked by this compound through the formation of phosphonium salt bridges. However, this remains a hypothetical application without documented experimental protocols or data on the properties of the resulting materials.
Characterization of Cross-Linked Polymers
Should a method for cross-linking with this compound be developed, the resulting polymer network would be characterized using standard techniques to determine the extent of cross-linking and its effect on material properties.
| Parameter | Analytical Technique(s) | Description |
| Degree of Cross-linking | Swelling Studies, Gel Content Analysis | Measures the extent of network formation by determining the amount of insoluble polymer and its swelling behavior in a solvent. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determines the glass transition temperature (Tg), which is often elevated in cross-linked polymers, and the thermal stability of the material. |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA), Tensile Testing | Measures changes in modulus, tensile strength, and elongation at break, which are significantly affected by cross-link density. |
| Structural Confirmation | Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to identify the chemical structures formed at the cross-linking points. |
Conclusion
While the use of this compound as a direct cross-linking agent for polymers is not a well-documented application in the current scientific literature, the broader family of phosphines plays important roles in polymer chemistry. They are integral to the synthesis of cross-linked polymer-supported catalysts and act as effective catalysts for the curing of epoxy resins. Future research may yet uncover specific applications for this compound in direct polymer cross-linking, but for now, its primary established roles remain in catalysis and synthetic organic chemistry. Professionals seeking to develop cross-linked polymer systems are encouraged to explore the extensive literature on established cross-linking agents and phosphine-functionalized monomers.
Application Notes and Protocols: Ligand Exchange Procedures Involving Trihexylphosphine on Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomaterials research, with significant potential in drug delivery, diagnostics, and catalysis. The surface functionalization of these nanoparticles is critical for their application, dictating their solubility, stability, biocompatibility, and targeting specificity. Trialkylphosphines, such as trihexylphosphine, are effective stabilizing ligands in the synthesis of AuNPs, yielding monodisperse nanoparticles soluble in organic solvents. The moderate strength of the gold-phosphorus bond allows for subsequent ligand exchange reactions, enabling the tailored functionalization of the nanoparticle surface with a variety of molecules, including thiols, amines, and biocompatible polymers.
This document provides detailed protocols for the synthesis of this compound-stabilized gold nanoparticles and subsequent ligand exchange procedures. It also includes representative data on the characterization of these nanoparticles before and after ligand modification.
Experimental Protocols
Protocol 1: Synthesis of this compound-Stabilized Gold Nanoparticles (AuNP-THP)
This protocol is adapted from a general method for the synthesis of phosphine-stabilized gold nanoparticles.[1]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (THP)
-
Toluene, anhydrous
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Argon or Nitrogen gas
-
Schlenk line and glassware
Procedure:
-
Preparation of Gold Precursor Solution: In a clean, dry Schlenk flask, dissolve gold(III) chloride trihydrate (0.1 mmol) in deionized water (5 mL). In a separate flask, prepare a solution of this compound (0.4 mmol) in toluene (20 mL).
-
Phase Transfer of Gold: Add the this compound/toluene solution to the aqueous gold solution. Stir the biphasic mixture vigorously for 1 hour. The gold will transfer from the aqueous phase to the organic phase, indicated by a color change in the organic layer to yellow-orange and the aqueous layer becoming colorless.
-
Separation and Drying: Separate the organic phase using a separatory funnel. Dry the organic phase over anhydrous magnesium sulfate, filter, and transfer to a clean Schlenk flask.
-
Reduction: Under an inert atmosphere (argon or nitrogen), cool the gold-trihexylphosphine solution to 0°C in an ice bath.
-
Prepare a fresh solution of sodium borohydride (1.0 mmol) in ethanol (5 mL).
-
Add the sodium borohydride solution dropwise to the stirred gold-phosphine solution over 15 minutes. The solution will gradually change color from yellow-orange to a deep ruby red, indicating the formation of gold nanoparticles.
-
Reaction Quenching and Purification: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding methanol (40 mL) to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.
-
Re-disperse the nanoparticle pellet in a minimal amount of toluene and repeat the precipitation with methanol. Perform this washing step three times to remove excess ligands and byproducts.
-
Dry the final product, a dark red/black powder, under vacuum. Store the AuNP-THP under an inert atmosphere.
Protocol 2: Ligand Exchange on this compound-Stabilized Gold Nanoparticles with a Thiol
This protocol describes a typical ligand exchange reaction where the this compound ligands are replaced by a thiol, in this case, 1-dodecanethiol (DDT).
Materials:
-
This compound-stabilized gold nanoparticles (AuNP-THP)
-
1-Dodecanethiol (DDT)
-
Toluene, anhydrous
-
Ethanol
-
Argon or Nitrogen gas
-
Schlenk line and glassware
Procedure:
-
Preparation of Nanoparticle Dispersion: Disperse the AuNP-THP powder (10 mg) in anhydrous toluene (10 mL) in a Schlenk flask under an inert atmosphere. Sonicate briefly if necessary to achieve a homogeneous dispersion.
-
Addition of Incoming Ligand: In a separate vial, prepare a solution of 1-dodecanethiol (0.2 mmol) in toluene (2 mL).
-
Add the dodecanethiol solution to the stirred nanoparticle dispersion.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours under an inert atmosphere. The progress of the ligand exchange can be monitored by techniques such as ³¹P NMR spectroscopy, where the signal corresponding to the bound phosphine will decrease over time.
-
Purification: After the reaction is complete, precipitate the dodecanethiol-stabilized nanoparticles (AuNP-DDT) by adding ethanol (20 mL).
-
Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant which contains the displaced this compound ligands.
-
Re-disperse the nanoparticle pellet in a minimal amount of toluene and repeat the precipitation with ethanol. Perform this washing step three to five times to ensure complete removal of the free phosphine and thiol ligands.
-
Dry the final product, a waxy solid, under vacuum.
Characterization and Data
The successful synthesis and ligand exchange of gold nanoparticles can be confirmed through a variety of characterization techniques.
Table 1: Representative Physicochemical Properties of Gold Nanoparticles Before and After Ligand Exchange. This data is representative of typical phosphine to thiol ligand exchanges on gold nanoparticles and may vary depending on the specific reaction conditions.
| Parameter | AuNP-Trihexylphosphine | AuNP-Dodecanethiol |
| Core Diameter (TEM) | 2 - 5 nm | 2 - 5 nm |
| Hydrodynamic Diameter (DLS) | 5 - 10 nm | 7 - 12 nm |
| Surface Plasmon Resonance (UV-Vis) | ~520 nm (in toluene) | ~525 nm (in toluene) |
| ³¹P NMR Chemical Shift (ppm) | Broad peak ~30-40 ppm | Not Applicable |
| ¹H NMR Chemical Shift (ppm) | Broad peaks for alkyl chains | Sharp peaks for alkyl chains |
Table 2: Quantitative Analysis of Ligand Exchange. The efficiency of ligand exchange can be quantified using techniques such as ¹H NMR spectroscopy by comparing the integrals of the signals from the original and the new ligands.[2][3] The data presented here is illustrative.
| Incoming Ligand | Molar Excess of Incoming Ligand | Reaction Time (hours) | Ligand Exchange Efficiency (%) |
| 1-Dodecanethiol | 100x | 12 | >95% |
| 11-Mercaptoundecanoic acid | 100x | 24 | >90% |
| Thiolated Poly(ethylene glycol) (2 kDa) | 50x | 24 | ~80-90% |
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of this compound-stabilized gold nanoparticles and subsequent ligand exchange.
Signaling Pathway/Logical Relationship
Caption: Schematic representation of the ligand exchange process on a gold nanoparticle surface.
References
- 1. One-step synthesis of phosphine-stabilized gold nanoparticles using the mild reducing agent 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Handling and Storage of Trihexylphosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of trihexylphosphine in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is oxidation upon exposure to atmospheric oxygen. This reaction converts the this compound (P(C₆H₁₃)₃) to this compound oxide (O=P(C₆H₁₃)₃). This oxidation can compromise the integrity of experiments by introducing impurities and altering the reactivity of the phosphine.
Q2: How can I visually identify if my this compound has oxidized?
A2: While this compound is a liquid, significant oxidation can sometimes lead to a change in viscosity or the formation of a solid precipitate (the oxide). However, visual inspection is often not a reliable method for detecting low levels of oxidation. The most definitive method for identifying and quantifying this compound oxide is through ³¹P NMR spectroscopy.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). It is typically recommended to store it in a tightly sealed container in a refrigerator. Always handle the reagent under inert conditions when opening the container.
Q4: Which solvents are compatible with this compound?
A4: this compound is soluble in a wide range of common organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane. It is crucial that any solvent used in a reaction with this compound is thoroughly degassed to remove dissolved oxygen.
Q5: What is the most effective method for degassing solvents?
A5: The most effective method for removing dissolved oxygen from solvents is the freeze-pump-thaw technique. Purging with an inert gas (bubbling) is also a highly effective and commonly used method. Sonication is generally considered the least effective of these common techniques.
Troubleshooting Guide
Issue 1: Suspected Oxidation of this compound
-
Symptom: Inconsistent reaction yields, formation of unexpected byproducts, or a change in the physical appearance of the this compound.
-
Cause: Exposure of the this compound to air (oxygen) during storage or handling.
-
Solution:
-
Verification: Analyze a sample of the this compound using ³¹P NMR spectroscopy to confirm the presence and quantity of this compound oxide.
-
Purification: If a significant amount of the oxide is present, purification may be necessary. However, preventing oxidation in the first place is the preferred approach.
-
Prevention: Review your handling and storage procedures to identify potential points of air exposure. Ensure that all transfers are conducted under a positive pressure of an inert gas using either a Schlenk line or a glovebox.
-
Issue 2: Ineffective Solvent Degassing
-
Symptom: Reactions are still showing signs of oxidation (e.g., low yield, byproduct formation) even when using degassed solvents.
-
Cause: The chosen degassing method may not be sufficient for the sensitivity of the reaction, or the procedure may not have been performed correctly.
-
Solution:
-
Method Selection: For highly air-sensitive reactions, switch to the freeze-pump-thaw method for degassing solvents.
-
Procedural Review: Ensure that the chosen degassing method is performed correctly. For inert gas purging, ensure a steady stream of gas is bubbled through the solvent for a sufficient amount of time (typically 30-60 minutes). For freeze-pump-thaw, ensure at least three cycles are performed.
-
System Integrity: Check for leaks in your Schlenk line or glovebox that could allow air to re-enter the system after degassing.
-
Data Presentation
Table 1: Comparison of Common Solvent Degassing Techniques
| Degassing Method | Relative Effectiveness | Typical Residual O₂ Level | Advantages | Disadvantages |
| Freeze-Pump-Thaw | Very High | < 1 ppm | Most thorough method; minimal solvent loss. | Time-consuming; requires liquid nitrogen. |
| Inert Gas Purging | High | 0.2 - 0.4 ppm | Faster than freeze-pump-thaw; suitable for large volumes. | Can lead to solvent loss; effectiveness depends on gas purity and bubbling time. |
| Sonication | Moderate | Not well quantified, but less effective than other methods.[1][2] | Simple and fast for small volumes. | Least effective method; may not be sufficient for highly sensitive reactions. |
Table 2: ³¹P NMR Chemical Shifts for this compound and its Oxide
| Compound | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | ~ -32 |
| This compound Oxide | ~ +45 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Handling this compound Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
System Purge: Assemble the reaction glassware on the Schlenk line. Evacuate the glassware using the vacuum manifold and then backfill with inert gas. Repeat this "vac-and-backfill" cycle at least three times to ensure an inert atmosphere.[3]
-
Solvent Degassing: Degas the required solvent using either the freeze-pump-thaw method or by purging with an inert gas for at least 30 minutes.
-
Reagent Transfer: Transfer the degassed solvent to the reaction flask via a cannula under a positive pressure of inert gas.
-
This compound Addition: Using a gas-tight syringe that has been flushed with inert gas, carefully withdraw the desired amount of this compound from its storage vessel (e.g., a Sure/Seal™ bottle). Quickly transfer the phosphine to the reaction flask via a septum, ensuring a continuous positive pressure of inert gas in the flask.
Protocol 2: Handling this compound in a Glovebox
-
Glovebox Atmosphere: Ensure the glovebox has a dry, inert atmosphere with low levels of oxygen and water (typically <1 ppm).
-
Material Preparation: Bring all necessary oven-dried glassware, sealed containers of solvents and reagents, and other equipment into the glovebox through the antechamber. Cycle the antechamber between vacuum and inert gas at least three times before opening the inner door.
-
Solvent Preparation: Use solvents that have been previously degassed and stored under an inert atmosphere.
-
Reagent Handling: Inside the glovebox, all manipulations can be carried out as one would on a standard lab bench. Open the this compound container and use a standard syringe or micropipette to measure and transfer the required amount to the reaction vessel.
-
Sealing: Once the reaction is set up, ensure the reaction vessel is securely sealed before removing it from the glovebox if the reaction is to be run outside.
Visualizations
Caption: Oxidation of this compound to this compound oxide.
Caption: General workflow for handling this compound.
References
Technical Support Center: Optimizing Trihexylphosphine Ligand Concentration in Catalytic Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the concentration of trihexylphosphine in catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
Question: My reaction yield is low or the reaction is stalling. How can I troubleshoot issues related to this compound concentration?
Answer:
Low yields or stalled reactions can often be traced back to suboptimal ligand concentration. Here’s a systematic approach to troubleshooting:
-
Evaluate the Ligand-to-Metal Ratio: The ratio of this compound to the metal catalyst (e.g., palladium) is a critical parameter. An inappropriate ratio can lead to catalyst deactivation or the formation of inactive species.[1]
-
Too Low: An insufficient amount of ligand can lead to the formation of palladium black (catalyst aggregation and deactivation), especially at elevated temperatures.[1] It can also result in the presence of ligandless palladium species, which may promote side reactions like homocoupling.
-
Too High: An excess of phosphine ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center, which can slow down key steps in the catalytic cycle.
-
-
Investigate Catalyst Deactivation: The formation of a black precipitate (palladium black) is a visual indicator of catalyst deactivation.[1] This can be caused by an inappropriate ligand-to-metal ratio, high temperatures, or high catalyst concentrations.[1]
-
Check for Ligand Degradation: this compound, like other alkylphosphines, can be sensitive to air and may oxidize to the corresponding phosphine oxide, which is catalytically inactive.[2] Ensure that the ligand is handled and stored under an inert atmosphere.
-
Consider the Reaction Mechanism: The concentration of this compound can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]
-
Review Reaction Conditions:
-
Temperature: Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause catalyst and ligand degradation.[5]
-
Solvent: The choice of solvent can impact the solubility of the catalyst-ligand complex and the overall reaction rate.
-
Base: The strength and solubility of the base are crucial and can influence the entire catalytic cycle.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for the this compound-to-palladium (L/Pd) ratio?
A1: A common starting point for optimizing the L/Pd ratio is between 1:1 and 2:1.[6] However, the optimal ratio is highly dependent on the specific reaction, substrates, and conditions. It is often necessary to screen a range of ratios to find the ideal conditions for your specific transformation.
Q2: How does the steric bulk and electronic nature of this compound affect the catalytic reaction?
A2: this compound is a trialkylphosphine, which is both electron-rich and sterically demanding.[3][7]
-
Electronic Effect: As an electron-rich ligand, it increases the electron density on the metal center, which generally promotes the oxidative addition step of the catalytic cycle.[3]
-
Steric Effect: Its bulkiness favors the formation of monoligated palladium species, which are often highly reactive. This steric hindrance also facilitates the reductive elimination step to release the product.
Q3: I am observing significant formation of homocoupling byproducts. Can this be related to the this compound concentration?
A3: Yes, the formation of homocoupling byproducts can be linked to a suboptimal L/Pd ratio. If the ligand concentration is too low, it can lead to the formation of ligandless palladium species, which are known to promote homocoupling.[6] Increasing the this compound concentration slightly (e.g., from a 1:1 to a 1.2:1 L/Pd ratio) may help to suppress this side reaction.[6]
Q4: My reaction is not reproducible. What are some potential causes related to the ligand?
A4: Poor reproducibility can stem from several factors related to this compound:
-
Inconsistent Ligand Quality: Ensure the purity of the this compound used.
-
Ligand Degradation: As an air-sensitive compound, inconsistent handling and storage can lead to varying degrees of oxidation, affecting its performance.[2] Always use freshly opened bottles or properly stored ligand.
-
Moisture Sensitivity: Ensure all reagents and solvents are anhydrous, as moisture can affect the catalytic system.
Q5: When should I consider using an excess of this compound?
A5: An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[8] This can be particularly useful in reactions that require prolonged heating or with challenging substrates where catalyst deactivation is a concern. However, be mindful that a large excess can also inhibit the reaction.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific catalytic reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Below is an illustrative table for a hypothetical Suzuki-Miyaura coupling reaction to demonstrate a typical optimization process. The goal is to find the ligand-to-palladium (L/Pd) ratio that maximizes the yield of the desired product while minimizing side reactions.
Table 1: Illustrative Optimization of this compound Concentration in a Model Suzuki-Miyaura Coupling
| Entry | Pd Catalyst Loading (mol%) | L/Pd Ratio (this compound/Pd) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 1 | 0.5:1 | 80 | 12 | 35 | Significant palladium black formation. |
| 2 | 1 | 1:1 | 80 | 12 | 75 | Minor homocoupling observed. |
| 3 | 1 | 1.2:1 | 80 | 12 | 88 | Clean reaction, minimal byproducts. |
| 4 | 1 | 1.5:1 | 80 | 12 | 92 | High yield, clean reaction. |
| 5 | 1 | 2:1 | 80 | 12 | 90 | Slight decrease in rate noted. |
| 6 | 1 | 4:1 | 80 | 12 | 65 | Reaction significantly slower. |
Note: This data is illustrative and serves as an example for an optimization workflow. Actual results will vary based on the specific substrates, solvent, base, and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Screening this compound Concentration in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a general method for optimizing the this compound to palladium ratio for a generic cross-coupling reaction.
1. Reagent Preparation:
-
Ensure all substrates (e.g., aryl halide, coupling partner) are pure and dry.
-
Use anhydrous and degassed solvents. To degas, sparge with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
The base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) should be finely powdered and dried.
2. Reaction Setup:
-
In a glovebox or under an inert atmosphere, set up a series of reaction vials or tubes.
-
To each vial, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the aryl halide (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Prepare a stock solution of this compound in the reaction solvent.
-
Add the appropriate volume of the this compound stock solution to each vial to achieve the desired L/Pd ratio (e.g., 0.5:1, 1:1, 1.2:1, 1.5:1, 2:1).
-
Add the degassed solvent to each vial to reach the target concentration (typically 0.1-0.5 M).
3. Reaction Execution and Monitoring:
-
Seal the vials and place them in a pre-heated reaction block or oil bath.
-
Stir the reactions at the desired temperature for a set amount of time.
-
Monitor the progress of the reactions by a suitable analytical technique (e.g., TLC, GC, LC-MS) by taking small aliquots at regular intervals.
4. Work-up and Analysis:
-
Once the reactions are complete, cool them to room temperature.
-
Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by a quantitative method (e.g., qNMR or GC with an internal standard) to determine the yield for each L/Pd ratio.
5. Optimization:
-
Based on the results, identify the optimal L/Pd ratio that provides the highest yield of the desired product with the fewest impurities.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in reactions catalyzed by trihexylphosphine complexes
Welcome to the technical support center for troubleshooting reactions catalyzed by trihexylphosphine complexes. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in cross-coupling reactions using this compound ligands?
Low yields in these reactions typically stem from a few key areas:
-
Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is sensitive to air and moisture. Oxidation of the this compound ligand to this compound oxide or the palladium center itself can deactivate the catalyst.[1][2]
-
Impurities in Reagents or Solvents: Water, oxygen, or other impurities can interfere with the catalytic cycle or lead to side reactions.[3] Using high-purity, anhydrous, and degassed reagents and solvents is critical.
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, choice of base, and solvent can significantly impact yield.[3] These often need to be empirically optimized for each specific substrate combination.
-
Side Reactions: Competing reaction pathways, such as hydrodehalogenation of the aryl halide or β-hydride elimination, can consume starting materials and reduce the yield of the desired product.[4]
-
Product Loss During Workup and Purification: The desired product may be lost during aqueous extractions, or it may be difficult to separate from byproducts like this compound oxide during chromatography.[3][5]
Q2: My reaction has stalled with significant starting material remaining. How can I diagnose the problem?
When a reaction stalls, it often points to catalyst deactivation.
-
Check for Catalyst Poisoning: Ensure all starting materials are free from impurities that can act as catalyst poisons, such as sulfur-containing compounds, nitriles, or nitro groups.[6]
-
Verify Inert Atmosphere: The presence of oxygen is a primary cause of catalyst death through oxidation of the phosphine ligand.[1][2] Ensure your Schlenk line or glovebox technique is robust and that all solvents and liquid reagents were properly degassed.
-
Assess Reagent Quality: Use freshly opened or purified reagents. The purity of starting materials is critical for achieving high yields.[3]
-
Consider Catalyst Loading: While low catalyst loading is desirable, it may be insufficient for challenging substrates. Try increasing the catalyst loading to see if the reaction proceeds to completion.
Q3: My reaction monitoring (TLC/LC-MS) shows full conversion of starting materials, but my isolated yield is poor. What happened?
This scenario suggests that the product was formed but subsequently lost.
-
Product Decomposition: High reaction temperatures or prolonged reaction times can sometimes lead to the degradation of the desired product.[3] Consider running the reaction at a lower temperature for a longer period.
-
Loss During Workup: Ensure the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase.[3] Emulsions can also lead to significant product loss; adding brine can often help break them.[3]
-
Difficult Purification: Co-elution of the product with byproducts, especially the non-polar this compound or the more polar this compound oxide, is a common issue.[5] Careful optimization of the solvent system for column chromatography is required.
Q4: How can I effectively remove the this compound oxide byproduct from my reaction mixture?
This compound oxide is a common and often difficult-to-remove byproduct. Its polarity is significantly different from the parent phosphine.
-
Column Chromatography: This is the most common method. A carefully selected gradient of polar and non-polar solvents can effectively separate the product from the phosphine oxide.[5]
-
Acidic Wash: If your product is not acid-sensitive, a wash with a dilute acid (e.g., 1M HCl) can protonate any basic impurities, but this is less effective for the neutral phosphine oxide.[5]
-
Crystallization/Trituration: If your product is a solid, recrystallization or trituration with a solvent in which the phosphine oxide has low solubility (like hexanes) can be an effective purification strategy.[7]
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Inactivity
This guide helps you determine why your catalytic system may not be active.
| Symptom | Potential Cause | Suggested Action |
| No reaction or very slow reaction from t=0. | Poor Pre-catalyst Activation: If using a Pd(II) source, it may not be reducing to the active Pd(0) species.[8] | Ensure reaction conditions are suitable for reduction. Some systems require a small amount of an organometallic reagent to initiate the cycle.[8] |
| Ligand Oxidation: this compound is sensitive to air.[2] | Handle the ligand under a strictly inert atmosphere (glovebox or Schlenk line). Use freshly opened or purified ligand. | |
| Impure Reagents: Starting materials or solvents contain catalyst poisons (e.g., sulfur compounds).[6] | Purify starting materials. Use high-purity, degassed solvents. | |
| Reaction starts but stops prematurely. | Catalyst Decomposition: The active catalyst is degrading over time due to trace oxygen or thermal instability.[1] | Improve inert atmosphere technique. Consider lowering the reaction temperature. |
| Inhibitory Byproduct Formation: A byproduct of the reaction (e.g., excess halide salts) may be inhibiting the catalyst.[9] | In some cases, using a solvent where inhibitory salts are insoluble can improve results.[9] |
Guide 2: Optimizing Reaction Conditions
If your catalyst is active but yields are still low, optimization of reaction parameters is necessary. The following table provides starting points for optimization based on a hypothetical Buchwald-Hartwig amination.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Comment |
| Base | NaOtBu | 85 | K₂CO₃ | 45 | Strong, non-nucleophilic bases like NaOtBu are often required for efficient deprotonation but can be incompatible with some functional groups.[10] |
| Solvent | Toluene | 82 | THF | 60 | Toluene and dioxane are common high-boiling point solvents that are effective for many cross-coupling reactions.[11] |
| Temperature | 100 °C | 85 | 70 °C | 55 | Higher temperatures increase reaction rates but can also promote side reactions or product decomposition.[3] An optimal temperature must be found empirically. |
| Catalyst Loading | 2 mol% | 85 | 0.5 mol% | 65 | Lowering catalyst loading is economical but may result in incomplete conversion if the reaction is slow or the catalyst has limited stability. |
Yields are hypothetical for illustrative purposes.
Visualized Workflows and Pathways
// Node Definitions start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Is Starting Material (SM)\nFully Consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for SM NOT Consumed (No/Incomplete Reaction) incomplete [label="Incomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_issue [label="Catalyst Inactive?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_issue [label="Suboptimal Conditions?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_issue [label="Reagent Purity Issue?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for Incomplete Reaction sol_catalyst [label="Verify Inert Atmosphere\nCheck for Poisons\nIncrease Catalyst Loading", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_conditions [label="Optimize Temperature\nScreen Solvents/Bases\nIncrease Reaction Time", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_reagents [label="Purify SMs\nUse Anhydrous/Degassed Solvents", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Path for SM Consumed complete [label="SM Consumed", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_reactions [label="Side Reactions Dominant?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; workup_loss [label="Product Lost During\nWorkup/Purification?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for SM Consumed sol_side_reactions [label="Lower Temperature\nChange Ligand/Base\nAdjust Stoichiometry", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_workup [label="Check Extraction pH\nOptimize Chromatography\nUse Metal Scavengers", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> check_sm; check_sm -> incomplete [label=" No"]; check_sm -> complete [label=" Yes"];
incomplete -> catalyst_issue; incomplete -> conditions_issue; incomplete -> reagent_issue;
catalyst_issue -> sol_catalyst [label=" Yes"]; conditions_issue -> sol_conditions [label=" Yes"]; reagent_issue -> sol_reagents [label=" Yes"];
complete -> side_reactions; complete -> workup_loss;
side_reactions -> sol_side_reactions [label=" Yes"]; workup_loss -> sol_workup [label=" Yes"]; } end_dot Caption: A workflow for troubleshooting low-yield chemical reactions.[3]
// Nodes for the main cycle pd0 [label="L₂Pd⁰ (Active Catalyst)\nL = P(hexyl)₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="L₂(Ar)PdII(X)", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination\n(Product)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for deactivation pathways oxygen [label="O₂ (Air)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; phosphine_oxide [label="O=P(hexyl)₃", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; inactive_pd [label="Inactive Pd Species", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Main catalytic cycle connections pd0 -> oxidative_addition [label="+ Ar-X"]; oxidative_addition -> pd2_complex; pd2_complex -> reductive_elimination [label="+ Nu-H, -HX"]; reductive_elimination -> pd0 [label="- Ar-Nu"];
// Deactivation connections pd0 -> phosphine_oxide [color="#EA4335", style=dashed, arrowhead=open, label=" Ligand Oxidation"]; oxygen -> phosphine_oxide [color="#EA4335", style=dashed, arrowhead=open]; pd0 -> inactive_pd [color="#EA4335", style=dashed, arrowhead=open, label=" Metal Oxidation"]; oxygen -> inactive_pd [color="#EA4335", style=dashed, arrowhead=open]; } end_dot Caption: Catalyst deactivation pathways in a cross-coupling cycle.[1][2]
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination Reaction
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide using this compound.
Materials and Reagents:
-
Palladium source (e.g., Pd₂(dba)₃)
-
This compound (P(Hex)₃)
-
Aryl bromide (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup (in a glovebox or via Schlenk line):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).
-
Add the aryl bromide (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).[11]
-
Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line.
-
-
Solvent Addition and Reaction:
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.[11]
-
Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.[3]
-
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove insoluble salts and palladium residues.[5]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is a common starting point.[5]
-
Combine fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Analysis of Ligand Decomposition by ³¹P NMR
This protocol allows for the quantitative analysis of this compound degradation to its corresponding oxide.[1]
Procedure:
-
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 4h, 24h), carefully take a small aliquot from the reaction mixture under an inert atmosphere.
-
NMR Tube: In an NMR tube, dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 5-10 seconds to ensure accurate integration.[1]
-
-
Data Analysis:
-
The signal for this compound will appear around δ -32 ppm (relative to H₃PO₄).
-
The signal for this compound oxide will appear at a significantly downfield chemical shift, typically around δ +40 to +50 ppm.
-
Integrate the peaks corresponding to the starting phosphine ligand and the phosphine oxide. The relative integration values will show the extent of ligand oxidation over time.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
purification methods for trihexylphosphine to remove phosphine oxide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of trihexylphosphine to remove its corresponding phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify this compound from this compound oxide?
A1: this compound is a versatile ligand and reagent in organic synthesis, notably in catalysis. The presence of its oxidized form, this compound oxide, can interfere with or poison catalytic cycles, leading to lower reaction yields and impure products. The oxide is often a byproduct of reactions where the phosphine is used as a reductant or in air-sensitive applications.
Q2: What are the primary methods for removing this compound oxide?
A2: The most common and effective methods for removing this compound oxide leverage the significant differences in physical and chemical properties between the phosphine and its oxide. The main strategies include:
-
Vacuum Distillation: Exploits the large difference in boiling points.
-
Selective Precipitation/Crystallization: Utilizes the lower solubility of the more polar phosphine oxide in non-polar solvents.
-
Silica Gel Chromatography: Separates the compounds based on their differing polarities.
-
Metal Salt Complexation: Forms an insoluble complex with the phosphine oxide, which can be removed by filtration.
-
Chemical Reduction: Converts the phosphine oxide back into the desired this compound.
Q3: How do I choose the best purification method for my specific needs?
A3: The selection of an appropriate purification method depends on the scale of the purification, the desired purity of the final product, and the available laboratory equipment. The following decision tree can guide your choice:
Troubleshooting Guides
Problem 1: During vacuum distillation, my this compound seems to be decomposing.
-
Possible Cause: The distillation temperature is too high, or there are residual impurities catalyzing decomposition. This compound is also sensitive to air, and leaks in the distillation setup can lead to oxidation at high temperatures.
-
Solution:
-
Ensure your vacuum system can achieve a pressure of 1 mmHg or lower to reduce the boiling point of this compound.
-
Check all joints and connections for leaks to ensure an inert atmosphere is maintained.
-
Consider a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Problem 2: I am trying to precipitate the this compound oxide from a non-polar solvent, but it remains in solution.
-
Possible Cause: The concentration of the phosphine oxide is too low to exceed its solubility limit, or the solvent is not sufficiently non-polar.
-
Solution:
-
Concentrate the solution to increase the concentration of the phosphine oxide.
-
Switch to a more non-polar solvent. For example, if you are using diethyl ether, try adding or switching to hexane or pentane.
-
Cool the solution to 0 °C or below to further decrease the solubility of the phosphine oxide.
-
Problem 3: My product and the phosphine oxide are not separating well on a silica gel column.
-
Possible Cause: The eluent system is not optimized. If the eluent is too polar, both compounds will move too quickly. If it's not polar enough, the phosphine oxide will not move at all, potentially leading to broad peaks.
-
Solution:
-
Use a very non-polar eluent to start, such as pure hexane, to elute the this compound.
-
Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like diethyl ether or ethyl acetate to elute the this compound oxide.
-
Monitor the fractions carefully using Thin Layer Chromatography (TLC).
-
Data Presentation
| Property | This compound | This compound Oxide |
| Molecular Formula | C₁₈H₃₉P | C₁₈H₃₉OP |
| Molecular Weight | 286.48 g/mol | 302.48 g/mol |
| Appearance | Colorless, air-sensitive liquid | Colorless to white solid |
| Boiling Point | 227 °C @ 50 mmHg | 428.4 °C @ 760 mmHg |
| Melting Point | Not applicable (liquid at room temp.) | 34-35 °C |
| Polarity | Low | Moderate to High |
| Solubility | Soluble in non-polar organic solvents | Lower solubility in non-polar solvents (e.g., hexane), soluble in polar organic solvents (e.g., ethanol) |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for larger quantities of this compound where high purity is desired.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head if possible. Use a Kugelrohr apparatus for smaller scales. Ensure all glassware is dry and free of contaminants.
-
Inert Atmosphere: The system should be equipped with a connection to an inert gas line (Nitrogen or Argon).
-
Crude Material: Place the crude this compound mixture in the distillation flask.
-
Vacuum: Carefully apply a vacuum, aiming for a pressure of ≤ 1 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the this compound as it distills. The more volatile this compound will distill first, leaving the less volatile this compound oxide behind in the distillation flask.
-
Completion: Once the this compound has been collected, carefully release the vacuum and switch to an inert gas atmosphere before allowing the apparatus to cool.
Technical Support Center: Managing Side Reactions Involving Trihexylphosphine
Welcome to the technical support center for managing side reactions with trihexylphosphine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating common issues encountered during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, P(C₆H₁₃)₃, is a tertiary phosphine characterized by a central phosphorus atom bonded to three hexyl groups.[1] It is a colorless, air-sensitive liquid at room temperature.[1][2][3] Due to its electron-rich nature and steric bulk, it is a crucial ligand in coordination chemistry and homogeneous catalysis, particularly for stabilizing transition metal complexes.[1][3] Its applications include serving as a ligand in palladium-catalyzed cross-coupling reactions, as a reagent in various organic syntheses, and in the development of advanced materials like polymers and nanomaterials.[3]
Q2: What is the most common side reaction involving this compound and why does it occur?
The most prevalent side reaction is the oxidation of this compound to this compound oxide. This occurs because phosphines, including this compound, are sensitive to air.[2] The phosphorus atom is easily oxidized upon exposure to atmospheric oxygen, forming a very stable phosphorus-oxygen double bond (P=O). This oxidation can degrade the reagent and introduce byproducts that may interfere with sensitive catalytic processes.
Q3: How can I prevent the oxidation of this compound during storage and handling?
To prevent oxidation, this compound must be handled under an inert atmosphere, such as nitrogen or argon.[4][5] This is typically achieved using a glovebox or Schlenk line techniques.[4][5][6] It should be stored in tightly sealed containers, often refrigerated at 2-8°C, to minimize degradation.[2] When transferring the liquid, use gas-tight syringes that have been purged with inert gas.[5]
Q4: My reaction is complete, but I'm having trouble removing the this compound oxide byproduct. What are the common methods?
Removing this compound oxide can be challenging due to its high polarity and solubility in many organic solvents.[7] Common strategies exploit differences in solubility or the oxide's ability to form insoluble complexes.[8][9] These methods include:
-
Selective Precipitation: Suspending the crude reaction mixture in a non-polar solvent like pentane or hexane, in which the oxide is poorly soluble, causing it to precipitate.[8][9][10][11]
-
Chromatography: Passing the crude mixture through a silica plug or performing flash column chromatography.[8][9][10][11] The polar phosphine oxide tends to adhere strongly to the silica.
-
Metal Salt Complexation: Adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture.[8][12][13][14][15][16] These form insoluble coordination complexes with the phosphine oxide, which can then be removed by filtration. This method is particularly useful in polar solvents.[12][13][14]
Q5: Does the formation of this compound oxide affect reaction yield?
Yes, the formation of this compound oxide can negatively impact reaction yield for several reasons. Firstly, the oxidation consumes the active phosphine ligand, which can slow down or halt a catalytic reaction, leading to incomplete conversion of starting materials.[17][18] Secondly, in reactions where the phosphine acts as a stoichiometric reagent (e.g., Wittig or Appel reactions), its oxidation prevents it from participating in the desired chemical transformation. Finally, the presence of the oxide byproduct can complicate purification, sometimes leading to product loss during workup.[7]
Troubleshooting Guide
Problem 1: Low reaction yield and significant amount of unreacted starting material.
-
Possible Cause: Deactivation of the catalyst or reagent due to oxidation of the this compound ligand by trace oxygen.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is set up under a strictly inert atmosphere using a Schlenk line or glovebox.[4][5][6][19] Use solvents that have been rigorously degassed via methods like the freeze-pump-thaw technique or by sparging with an inert gas.[4]
Problem 2: A significant amount of this compound oxide is observed in the crude NMR/LC-MS.
-
Possible Cause 1: The this compound reagent was already partially oxidized before the reaction.
-
Solution: Use a fresh bottle of the reagent or one that has been stored properly under an inert atmosphere. If unsure, the purity can be checked by ³¹P NMR spectroscopy before use.
-
Possible Cause 2: Air was introduced during the reaction setup or workup.
-
Solution: Refine inert atmosphere techniques.[4][5] Ensure all joints are well-sealed and that a positive pressure of inert gas is maintained throughout the reaction. During workup, minimize the time the reaction mixture is exposed to air.
Problem 3: The desired product is co-eluting with this compound oxide during column chromatography.
-
Possible Cause: The product and the phosphine oxide byproduct have similar polarities.
-
Solution 1 (Pre-Chromatography Removal): Before attempting chromatography, try a selective removal technique. Dissolve the crude mixture in a polar solvent like ethanol and add a solution of zinc chloride to precipitate the oxide as a ZnCl₂(R₃PO)₂ complex.[8][12][13][14] Filter off the precipitate and then proceed with purification of the filtrate.
-
Solution 2 (Solvent System Optimization): If precipitation fails, systematically screen different solvent systems for chromatography. Sometimes, adding a small percentage of a more polar solvent can improve separation. Alternatively, suspending the crude material in a non-polar solvent like a hexane/ether mixture and filtering it through a short plug of silica can retain the majority of the phosphine oxide, allowing the product to be washed through.[9][10][11]
Data Presentation
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | This compound Oxide |
| CAS Number | 4168-73-4[3][20][21] | 3084-48-8[22][23][24][25][26] |
| Molecular Formula | C₁₈H₃₉P[3][20][21] | C₁₈H₃₉OP[22][23] |
| Molecular Weight | 286.48 g/mol [3][20] | 302.48 g/mol [22][24][25] |
| Appearance | Colorless liquid[2][3] | White/off-white waxy solid or low-melting liquid[25] |
| Melting Point | ~20 °C[2][20] | 34-35 °C[25] |
| Boiling Point | 227 °C @ 50 mmHg[2][3] | 163 °C[25] |
| Density | 0.83 g/cm³[2][3] | 0.864 g/cm³[23] |
| Air Sensitivity | Highly sensitive; readily oxidizes[2] | Stable[25] |
| Solubility | Soluble in organic solvents | Soluble in polar organic solvents; slightly soluble in water[25] |
Table 2: Summary of this compound Oxide Removal Methods
| Method | Principle | Solvents | Advantages | Disadvantages |
| Selective Precipitation | Low solubility of the oxide in non-polar solvents.[7] | Pentane, Hexane, Diethyl Ether[8][9][10] | Simple, fast, avoids chromatography. | Product may also precipitate if it has low solubility; may require multiple repetitions.[9][10][11] |
| Silica Plug Filtration | Strong adsorption of the polar oxide onto silica gel.[10] | Non-polar eluent (e.g., Hexane/Ether)[10][11] | Faster than full chromatography; removes the bulk of the oxide. | May not achieve complete separation; some product loss on silica is possible. |
| Metal Salt Complexation (e.g., ZnCl₂) | Formation of an insoluble metal-oxide complex.[12][13][14] | Polar solvents (Ethanol, THF, Ethyl Acetate)[14][16] | Highly effective, even in polar media where precipitation fails; can enable chromatography-free purification.[12][14] | Requires an additional reagent; excess metal salt must be removed during workup.[14] |
| Crystallization | The desired product is crystallized from a solution containing the soluble phosphine oxide. | Varies based on product solubility. | Can yield highly pure product. | Highly dependent on the product's ability to crystallize; can lead to low recovery. |
Experimental Protocols
Protocol 1: Handling and Transfer of Air-Sensitive this compound using a Schlenk Line
Objective: To safely transfer a precise volume of liquid this compound from a storage bottle to a reaction flask under an inert atmosphere.
Materials:
-
Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifolds[4]
-
Reaction flask (Schlenk flask), flame-dried under vacuum[5]
-
Sure-Seal™ bottle of this compound
-
Gas-tight syringe with a long needle, dried in an oven
-
Rubber septa
Procedure:
-
Prepare Glassware: Assemble the reaction flask with a stir bar and seal it with a rubber septum. Connect the flask to the Schlenk line via its sidearm.
-
Purge the Flask: Evacuate the flask by opening the stopcock to the vacuum manifold. After 5-10 minutes, switch the stopcock to backfill the flask with inert gas.[4] Repeat this "vac-and-backfill" cycle at least three times to ensure the atmosphere is completely inert.[4][5]
-
Prepare the Syringe: Assemble the dry, hot syringe and needle and allow it to cool in a desiccator or under a stream of inert gas. Once cool, flush the syringe with inert gas from the Schlenk line 3-5 times.
-
Transfer the Reagent: With the reaction flask under a positive pressure of inert gas, carefully remove the cap from the Sure-Seal™ bottle. Pierce the septum with the purged syringe needle.
-
Withdraw the desired volume of this compound. It is good practice to withdraw a small amount of inert gas from the headspace of the bottle into the syringe to act as a protective blanket during transfer.
-
Quickly withdraw the needle from the reagent bottle and immediately pierce the septum of the prepared reaction flask.
-
Slowly dispense the this compound into the reaction flask.
-
Remove the syringe and quench any residual reagent in the needle by drawing up and expelling a quenching solvent (e.g., isopropanol) into a separate beaker.
Protocol 2: Post-Reaction Removal of this compound Oxide via ZnCl₂ Precipitation
Objective: To remove this compound oxide from a crude reaction mixture in a polar solvent without column chromatography.[14]
Materials:
-
Crude reaction mixture containing the desired product and this compound oxide.
-
Zinc chloride (ZnCl₂), anhydrous.
-
Ethanol (or another suitable polar solvent like THF or Ethyl Acetate).[14][16]
-
Stir plate and stir bar.
-
Buchner funnel and filter paper.
Procedure:
-
Prepare Solutions: If the crude reaction mixture is not already in a suitable solvent, concentrate it under reduced pressure and re-dissolve it in ethanol. Separately, prepare a ~1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[14]
-
Precipitation: To the stirred solution of the crude mixture at room temperature, add the prepared ZnCl₂ solution dropwise (typically 1 equivalent of ZnCl₂ per equivalent of phosphine oxide).[14]
-
A heavy, white precipitate of the ZnCl₂(R₃PO)₂ complex should form.[14] Continue stirring for 30-60 minutes to ensure complete precipitation. If precipitation is slow, gently scraping the inside of the flask can help induce it.[14]
-
Filtration: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash: Wash the filter cake with a small amount of cold ethanol to recover any occluded product.
-
Isolation: Combine the filtrate and the washings. This solution now contains the desired product, free of the phosphine oxide. The solvent can be removed under reduced pressure, and the product can be further purified if necessary (e.g., by crystallization or a simple silica plug).[14]
Visualizations
Caption: Troubleshooting workflow for reactions using this compound.
Caption: Unwanted oxidation of this compound to its oxide.
References
- 1. This compound | 4168-73-4 | Benchchem [benchchem.com]
- 2. This compound [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 5. jove.com [jove.com]
- 6. ionicviper.org [ionicviper.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. shenvilab.org [shenvilab.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 13. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 14. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. CAS Common Chemistry [commonchemistry.cas.org]
- 21. This compound | C18H39P | CID 77831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Phosphine oxide, trihexyl- | C18H39OP | CID 76514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Page loading... [wap.guidechem.com]
- 25. High-Purity this compound Oxide | CAS 3084-48-8 | Aure Chemical [aurechem.com]
- 26. This compound oxide | 3084-48-8 [chemicalbook.com]
Technical Support Center: Improving the Stability of Trihexylphosphine-Metal Catalysts
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of trihexylphosphine-metal catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Catalytic Activity
Q1: I am observing very low or no conversion in my reaction using a this compound-metal catalyst. What are the likely causes?
A1: Low catalytic activity is a common issue and can often be traced back to the deactivation of the catalyst. Here are the primary factors to investigate:
-
Ligand Degradation: this compound is an electron-rich trialkylphosphine and is highly sensitive to atmospheric oxygen.[1] Exposure to air can lead to the oxidation of the phosphine to this compound oxide, which is generally a poor ligand for the active catalytic species and can alter the catalyst's performance.
-
Catalyst Poisoning: Trace amounts of water, oxygen, or other impurities in your reagents or solvents can act as poisons to the catalyst, leading to deactivation.[1] For palladium catalysts, this can manifest as the precipitation of palladium black.
-
Improper Catalyst Formation: If you are generating the catalyst in situ, the process may be inefficient. The reduction of a metal precursor (e.g., a Pd(II) salt) to the active M(0) species can be hindered by oxidized phosphine ligands or other impurities.
-
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of inactive or unstable metal complexes. Both too little and too much ligand can be detrimental to catalytic activity.
Troubleshooting Steps:
-
Verify Ligand Integrity: Use ³¹P NMR spectroscopy to check for the presence of this compound oxide in your ligand stock. A downfield shift compared to the pure phosphine signal is indicative of oxidation.
-
Ensure Inert Atmosphere: Handle this compound and the prepared catalyst exclusively under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).[2]
-
Use Anhydrous and Degassed Reagents: Ensure all solvents, substrates, and other reagents are rigorously dried and degassed before use to eliminate potential catalyst poisons.
-
Optimize Catalyst Preparation: If preparing the catalyst in situ, consider using a well-defined pre-catalyst or ensure that the reduction of the metal precursor is efficient under your reaction conditions.
Issue 2: Inconsistent Reaction Yields and Rates
Q2: My reaction yields are not reproducible. What could be causing this variability?
A2: Irreproducible results are often a symptom of inconsistent levels of catalyst deactivation between experiments.
-
Variable Oxygen Contamination: The primary cause of irreproducibility is often varying degrees of oxygen exposure during reaction setup.[3] Even small leaks in your inert atmosphere setup can lead to significant differences in catalyst stability and, consequently, reaction outcomes.
-
Inconsistent Reagent Purity: Batch-to-batch variations in the purity of substrates, solvents, or bases can introduce different levels of catalyst poisons.
-
Formation of Inactive Palladium Black: In palladium-catalyzed reactions, the precipitation of palladium black is a visual indicator of catalyst decomposition. The rate of this precipitation can be inconsistent if the reaction conditions are not strictly controlled.
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a strict and consistent protocol for handling all air-sensitive materials.
-
Consider a Stabilizing Additive: The addition of a small amount of this compound oxide can sometimes stabilize the active catalytic species by preventing the agglomeration of metal nanoparticles into inactive palladium black.[3][4] This can lead to more consistent reaction rates and yields.
-
Purify Reagents: If you suspect impurities in your starting materials, purify them before use.
Data Presentation: Factors Influencing Catalyst Stability
The stability of this compound-metal catalysts is influenced by several factors. The following table summarizes these factors and their general impact on catalyst performance.
| Factor | High Stability Condition | Low Stability Condition | Impact on Catalyst Performance |
| Atmosphere | Strict Inert (Argon, Nitrogen) | Air (Oxygen) | Oxygen leads to rapid oxidation of this compound to the corresponding phosphine oxide, deactivating the catalyst. |
| Moisture Content | Anhydrous (<50 ppm H₂O) | Presence of Water | Water can hydrolyze catalyst components and act as a poison.[1] |
| Temperature | Optimal for reaction rate without decomposition | Excessive Heat | High temperatures can accelerate catalyst decomposition pathways.[1] |
| Ligand Purity | High Purity (>99%) | Presence of Phosphine Oxide | Pre-existing phosphine oxide can inhibit the formation of the active catalyst. |
| Solvent Choice | Anhydrous, Degassed, Non-coordinating | Protic or Impure Solvents | Impurities in solvents can poison the catalyst. |
| Additives | e.g., Phosphine Oxides | None | Phosphine oxides can sometimes act as stabilizing agents, preventing precipitation of metal black.[3] |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
This compound is air-sensitive and should be handled with care to maintain its integrity.
Materials:
-
This compound in a sealed container
-
Glovebox or Schlenk line with a dry, inert atmosphere (Argon or Nitrogen)
-
Gas-tight syringes
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Sealed vials for storage of solutions
Procedure:
-
Preparation: Before opening the this compound container, ensure your glovebox or Schlenk line is properly purged and has a low oxygen and moisture content.
-
Handling Solid: If working with solid this compound, transfer the container into a glovebox. Weigh the desired amount in a tared vial and seal it before removing it from the glovebox.
-
Preparing a Stock Solution:
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, add anhydrous, degassed solvent to a tared flask.
-
Using a gas-tight syringe, draw the desired volume of this compound and add it to the solvent.
-
The resulting solution should be stored under an inert atmosphere in a sealed container, preferably at a low temperature (e.g., 2-8 °C).
-
Protocol 2: In Situ Preparation of a this compound-Palladium Catalyst
This protocol describes a general procedure for the in situ formation of a Pd(0) catalyst.
Materials:
-
Palladium(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound stock solution (prepared as in Protocol 1)
-
Anhydrous, degassed reaction solvent
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply
Procedure:
-
Setup: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Addition of Reagents:
-
To the flask, add the palladium(II) precursor.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via a cannula or syringe.
-
Using a gas-tight syringe, add the appropriate amount of the this compound stock solution. The ligand-to-palladium ratio typically ranges from 1:1 to 4:1, depending on the specific reaction.
-
-
Catalyst Formation: Stir the mixture at room temperature (or as specified by the reaction protocol) to allow for the formation of the active Pd(0) species. The solution may change color, indicating complex formation and reduction.
-
Reaction Initiation: Add the substrate and other reagents to the freshly prepared catalyst solution under a continuous flow of inert gas.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Catalytic Activity
Caption: A decision tree for troubleshooting low catalytic activity.
Diagram 2: Primary Degradation Pathway of a this compound-Metal Catalyst
Caption: Oxidation of the phosphine ligand is a key degradation pathway.
Diagram 3: Experimental Workflow for Using this compound Catalysts
Caption: A standard workflow for reactions using air-sensitive catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trihexylphosphine Ligand Performance
Welcome to the technical support center for trihexylphosphine and its applications in catalysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the effect of temperature on the performance of the this compound ligand in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature range for cross-coupling reactions using this compound?
A1: this compound is a versatile ligand used in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The optimal temperature is highly dependent on the specific reaction, substrates, and solvent. However, a general operating range is between room temperature and 110°C. Some reactions may require higher temperatures, but this increases the risk of catalyst decomposition.
Q2: My reaction is sluggish at lower temperatures. Can I simply increase the heat?
A2: Increasing the reaction temperature can often enhance the rate of reaction. However, excessive heat can lead to undesirable side reactions or catalyst degradation. It is crucial to find an optimal temperature that balances the reaction rate and catalyst stability. A stepwise increase in temperature (e.g., in 10-20°C increments) while monitoring the reaction progress is recommended.
Q3: I am observing the formation of palladium black in my reaction at high temperatures. What does this indicate and how can I prevent it?
A3: The formation of palladium black is a common indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium metal. This is often promoted by high temperatures. To prevent this, consider the following:
-
Lower the reaction temperature: Find the minimum temperature at which a reasonable reaction rate is achieved.
-
Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. Thoroughly degas all solvents and reagents and maintain a nitrogen or argon atmosphere.
-
Ligand-to-metal ratio: Ensure an appropriate excess of the this compound ligand is present to stabilize the palladium center.
Q4: How does temperature affect the stability of the this compound ligand itself?
A4: this compound is a trialkylphosphine and is susceptible to oxidation to this compound oxide, especially at elevated temperatures in the presence of trace oxygen. While the ligand itself is thermally robust to a certain degree, its complex with a metal catalyst may have different thermal stability limits. The stability of the palladium-trihexylphosphine complex is often the limiting factor.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the temperature in 10-20°C increments. Monitor the reaction by TLC or GC/MS to find the optimal temperature. |
| Formation of Byproducts | Temperature is too high, leading to side reactions or decomposition of starting materials/products. | Lower the reaction temperature. Screen a range of temperatures to determine the optimal balance between conversion and selectivity. |
| Catalyst Decomposition (Palladium Black) | Excessive reaction temperature. | Reduce the reaction temperature. Ensure the reaction is under a strictly inert atmosphere. Consider using a lower boiling point solvent if applicable. |
| Inconsistent Results | Poor temperature control across the reaction vessel. | Ensure uniform heating and stirring. Use an oil bath or a heating mantle with a temperature controller for precise temperature management. |
Quantitative Data
The following table provides representative data on the effect of temperature on the yield of a generic Suzuki-Miyaura coupling reaction using a palladium/trihexylphosphine catalyst system. Please note that these are illustrative values, and optimal conditions will vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Temperature on the Yield of a Representative Suzuki-Miyaura Coupling Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 40 | 24 | 35 | Slow reaction rate |
| 60 | 12 | 75 | Moderate reaction rate |
| 80 | 6 | 92 | Good reaction rate, clean reaction |
| 100 | 4 | 85 | Faster reaction, some byproduct formation observed |
| 120 | 4 | 60 | Significant catalyst decomposition (palladium black) and byproduct formation |
Experimental Protocols
Protocol: Temperature Screening for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for optimizing the reaction temperature for a Suzuki-Miyaura coupling using a palladium catalyst with this compound as the ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (2.0 mmol)
-
Degassed 1,4-dioxane/water (4:1, 5 mL)
-
Reaction vials, stir bars, heating plate with temperature control
Procedure:
-
In a glovebox, to a reaction vial containing a stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture to the vial.
-
Seal the vial and remove it from the glovebox.
-
Set up parallel reactions on a heating plate at different temperatures (e.g., 60°C, 80°C, 100°C).
-
Stir the reactions vigorously at the set temperatures.
-
Monitor the progress of each reaction over time using TLC or GC/MS by taking small aliquots from the reaction mixture.
-
Once the reactions are complete (or after a set time), cool the vials to room temperature, quench with water, and extract the product with an organic solvent.
-
Analyze the yield and purity of the product from each reaction temperature to determine the optimal condition.
Visualizations
Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 2: Potential Thermal Decomposition Pathway of a Pd-Trialkylphosphine Complex
Caption: High-temperature induced catalyst decomposition.
Technical Support Center: Handling and Storage of Air-Sensitive Trihexylphosphine
Welcome to the Technical Support Center for trihexylphosphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective handling and storage of this air-sensitive reagent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My reaction is not proceeding as expected, and I suspect my this compound has degraded. How can I confirm this?
A1: The primary degradation pathway for this compound is oxidation to this compound oxide upon exposure to air.[1] This can be readily checked using ³¹P NMR spectroscopy.
-
³¹P NMR Analysis: Dissolve a small sample of your this compound in an inert, deuterated solvent (e.g., C₆D₆ or THF-d₈) that has been properly degassed.
Q2: I accidentally introduced air into my flask containing this compound. Is the reagent still usable?
A2: The extent of the damage depends on the duration and amount of air exposure. Trialkylphosphines are highly sensitive to air and will readily oxidize.[1]
-
Immediate Action: If the exposure was brief, immediately purge the flask with a stream of inert gas (Argon or Nitrogen) for several minutes to displace any remaining air.
-
Assess the Damage: After re-establishing an inert atmosphere, it is crucial to assess the purity of the this compound using ³¹P NMR as described in Q1 .
-
Decision to Proceed: If the level of oxidation is minimal (e.g., <5%), the reagent may still be suitable for some less sensitive reactions. However, for reactions that are sensitive to phosphine oxide or require precise stoichiometry, purification is recommended.
Q3: My this compound appears cloudy or has solidified unexpectedly. What could be the cause?
A3: Cloudiness or solidification can be due to a few factors:
-
Oxidation: this compound oxide is a solid at room temperature and its formation can lead to cloudiness or the appearance of solid precipitates in the liquid phosphine.
-
Water Contamination: The introduction of moisture can lead to the formation of hydrates or promote oxidation, which can alter the appearance of the reagent.
-
Low Temperature: this compound has a melting point around room temperature. If stored at the lower end of the recommended temperature range (2-8°C), it may begin to solidify. Gently warming the container under an inert atmosphere should return it to a liquid state.
Q4: How can I purify this compound that has partially oxidized?
A4: If your this compound has been partially oxidized, it can be purified by vacuum distillation. This process should be performed under an inert atmosphere to prevent further oxidation.
-
Procedure: A detailed protocol for the vacuum distillation of air-sensitive liquids is provided in the "Experimental Protocols" section below. This method separates the lower-boiling this compound from the higher-boiling this compound oxide.
Q5: What are the best practices for long-term storage of this compound?
A5: To ensure the longevity of your this compound, adhere to the following storage conditions:
-
Inert Atmosphere: Always store this compound under a positive pressure of an inert gas, such as argon or nitrogen.
-
Airtight Seal: Use a container with a secure, airtight seal. For bottles with a septum, ensure the septum is in good condition and consider wrapping the cap and neck with Parafilm for an extra barrier.
-
Temperature: Store in a refrigerator at 2-8°C.[4]
-
Light Protection: Keep the container in a dark location, as light can potentially promote degradation.
Quantitative Data Summary
The following table summarizes key physical and spectroscopic properties of this compound and its primary oxidation product.
| Property | This compound | This compound Oxide | Reference(s) |
| Molecular Formula | C₁₈H₃₉P | C₁₈H₃₉PO | [5][6] |
| Molar Mass | 286.48 g/mol | 302.48 g/mol | [5][6] |
| Appearance | Colorless liquid | White solid | [6][7] |
| Melting Point | ~20 °C | 34-35 °C | [8][9] |
| Boiling Point | 192-193 °C @ 15 Torr | >200 °C (decomposes) | [8] |
| ³¹P NMR Chemical Shift (δ) | -30 to -35 ppm | +40 to +50 ppm | [3] |
| Solubility | Soluble in most organic solvents | Generally soluble in polar organic solvents | [8][10][11] |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound using Schlenk Line Techniques
This protocol outlines the safe transfer of liquid this compound from a storage bottle to a reaction flask using a Schlenk line.
Materials:
-
Schlenk line with dual vacuum and inert gas manifolds
-
Oven-dried glassware (reaction flask, syringes, needles)
-
Grease for glass joints
-
Septa
-
This compound in a Sure/Seal™ bottle or similar
-
Inert, anhydrous solvent (if making a solution)
Procedure:
-
Prepare the Schlenk Line: Ensure the Schlenk line is operating correctly with a good vacuum (<1 Torr) and a positive pressure of inert gas (argon or nitrogen) flowing through the bubbler.
-
Prepare the Reaction Flask: Attach an oven-dried reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-fill" cycle three times to ensure an inert atmosphere.[4][12]
-
Prepare for Transfer: If transferring neat, ensure your syringe is oven-dried and has been purged with inert gas. If preparing a solution, add the desired volume of anhydrous, degassed solvent to the reaction flask via cannula or a purged syringe.
-
Transfer of this compound: a. Slightly increase the inert gas flow on the Schlenk line. b. Using a clean, dry needle attached to the inert gas line, pierce the septum of the this compound bottle to create a positive pressure. c. Using a second clean, dry, and gas-tight syringe, pierce the septum and draw the desired volume of this compound. It is good practice to draw a small amount of inert gas into the syringe before removing it from the bottle to prevent drips and exposure to air.[12] d. Quickly transfer the syringe to the reaction flask and inject the this compound.
-
Cleanup: Immediately rinse the syringe and needle with a suitable anhydrous solvent (e.g., hexane or toluene) followed by a quenching agent (e.g., isopropanol) to safely react any residual phosphine.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol describes the purification of this compound from its non-volatile oxide.
Materials:
-
Schlenk line
-
Distillation apparatus (distilling flask, short-path distillation head, condenser, receiving flask) - all oven-dried
-
Heating mantle and magnetic stirrer
-
Vacuum pump and cold trap
-
Grease for all glass joints
Procedure:
-
Assemble the Apparatus: Assemble the distillation apparatus and attach it to the Schlenk line. Perform three "evacuate-fill" cycles to ensure the entire system is under an inert atmosphere.
-
Transfer Crude Phosphine: Under a positive flow of inert gas, transfer the crude this compound to the distilling flask.
-
Begin Distillation: a. Cool the cold trap with liquid nitrogen or a dry ice/acetone bath. b. Slowly open the system to the vacuum pump. c. Once a stable vacuum is achieved, begin stirring and gradually heat the distilling flask.
-
Collect the Product: Collect the this compound distillate in the receiving flask. The distillation temperature will depend on the vacuum achieved.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Backfill with Inert Gas: Slowly and carefully backfill the entire system with inert gas before turning off the vacuum pump.
-
Storage: Transfer the purified this compound to a clean, dry storage vessel under an inert atmosphere.
Visualizations
Caption: Workflow for handling air-sensitive this compound.
References
- 1. rsc.org [rsc.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. youtube.com [youtube.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Refining Reaction Conditions for Suzuki Coupling with Trihexylphosphine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using trihexylphosphine as a ligand in Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is showing low to no product yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling reaction using this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to focus on include:
-
Catalyst Activity: The palladium catalyst is central to the reaction's success. Deactivation of the Pd(0) active species is a common reason for low yields. Ensure you are using a fresh, properly stored palladium source, as Pd(0) complexes can be sensitive to air and moisture. If you suspect catalyst deactivation, consider using a more robust pre-catalyst or increasing the catalyst loading.
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or failure to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) can lead to rapid catalyst decomposition.
-
Reagent Quality: The purity of your starting materials is critical. Boronic acids can undergo protodeboronation, especially in the presence of moisture and base.[2] Using fresh or recently purified boronic acid is advisable. The quality and dryness of the base are also crucial for reproducibility.
-
Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q2: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture prior to adding the palladium catalyst is crucial for minimizing homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the organoborane reactant, replacing it with a C-H bond. This can be exacerbated by the presence of water and strong bases.[2] While some water can be beneficial in Suzuki couplings, excessive amounts should be avoided. Using anhydrous solvents and carefully selecting the base can mitigate this issue.
-
Dehalogenation: This side reaction results in the replacement of the halide on the aryl halide with a hydrogen atom. This can be more prevalent with electron-rich aryl halides and highly active catalyst systems. Optimizing the reaction conditions, such as lowering the temperature or using a milder base, can help to suppress dehalogenation.
Q3: How do I choose the optimal conditions (base, solvent, temperature) for a Suzuki coupling with this compound?
A3: The optimal conditions are highly dependent on the specific substrates being coupled. However, some general guidelines can be followed:
-
Base Selection: The base plays a crucial role in the transmetallation step. For Suzuki couplings with bulky phosphine ligands like this compound, inorganic bases are commonly used. The choice of base can significantly impact the reaction rate and yield. It is often necessary to screen a few different bases to find the optimal one for a particular substrate combination.
-
Solvent Selection: The solvent must be able to dissolve the reactants and the catalyst system. The polarity of the solvent can also influence the reaction outcome. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[4] The choice of solvent can affect catalyst stability and reactivity.
-
Temperature: The reaction temperature is a critical parameter to optimize. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. It is recommended to start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
Data Presentation
Table 1: Effect of Base on Suzuki Coupling with a Bulky Phosphine Ligand
| Entry | Base | Conversion (%) |
| 1 | K₃PO₄ | High |
| 2 | Cs₂CO₃ | High |
| 3 | K₂CO₃ | Moderate |
| 4 | Na₂CO₃ | Low |
| 5 | KF | Low |
| 6 | NEt₃ | Low |
Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol phenylboronic acid, 1 mol% Pd(OAc)₂, 4 mol% bulky phosphine ligand, 2.0 mmol base, 5 mL toluene, 1 mL water, 100 °C, 1 h. Data is illustrative and based on trends observed for bulky phosphine ligands.
Table 2: Effect of Solvent on Suzuki Coupling with a Bulky Phosphine Ligand
| Entry | Solvent | Conversion (%) |
| 1 | Toluene | High |
| 2 | Dioxane | High |
| 3 | DMF | Moderate-High |
| 4 | THF | Moderate |
Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol phenylboronic acid, 1 mol% Pd(OAc)₂, 4 mol% bulky phosphine ligand, 2.0 mmol K₃PO₄, 5 mL solvent, 1 mL water, 100 °C, 1 h. Data is illustrative and based on trends observed for bulky phosphine ligands.[4]
Experimental Protocols
Representative Protocol for Suzuki Coupling of an Aryl Bromide with Phenylboronic Acid using this compound
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and this compound (0.08 mmol) in anhydrous 1,4-dioxane (1 mL).
-
To the Schlenk flask containing the solids, add anhydrous 1,4-dioxane (4 mL) and degassed water (0.5 mL) via syringe.
-
Add the catalyst stock solution to the reaction mixture via syringe.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Visualizations
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Overview of the key steps in the Suzuki coupling catalytic cycle.
References
Technical Support Center: Strategies to Minimize Phosphine Ligand Degradation in Catalysis
Welcome to the technical support center for phosphine ligand stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize phosphine ligand degradation during catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or has stalled completely. Could phosphine ligand degradation be the cause?
A1: Yes, ligand degradation is a common cause of catalyst deactivation, leading to poor reaction performance.[1] The two primary degradation pathways are oxidation to phosphine oxide and P-C bond cleavage.[2] Oxidation is particularly common for electron-rich alkylphosphines if the reaction is not performed under strictly anaerobic conditions.[3] You can check for degradation by taking a sample of your reaction mixture and analyzing it by ³¹P NMR spectroscopy.
Q2: How can I tell if my phosphine ligand has been oxidized?
A2: The most effective method for detecting phosphine oxidation is ³¹P NMR spectroscopy. Tertiary phosphines (P(III)) and their corresponding phosphine oxides (P(V)) have distinct and well-separated chemical shifts. The phosphine oxide signal typically appears significantly downfield (at a higher ppm value) from the parent phosphine signal. By comparing the integrations of these two signals, you can quantify the extent of oxidation.
Q3: I'm observing a significant amount of phosphine oxide in my crude reaction mixture. What are the likely sources of oxygen?
A3: Oxygen can be introduced in several ways:
-
Improperly degassed solvents: Solvents can retain significant amounts of dissolved oxygen.
-
Leaks in the reaction setup: Poorly sealed joints or septa can allow air to leak into the reaction vessel.
-
Headspace air: Failure to properly purge the reaction flask with an inert gas before starting the reaction.
-
Air-sensitive reagents: Some reagents may be handled improperly, introducing air into the system.
Implementing rigorous air-free techniques, such as the freeze-pump-thaw method for solvent degassing, is crucial for minimizing oxidation.
Q4: Aside from oxidation, what other common degradation pathways exist for phosphine ligands?
A4: P-C (phosphorus-carbon) bond cleavage is another significant degradation pathway that can occur during a catalytic cycle. This can lead to the formation of undesired byproducts and catalyst deactivation. The mechanism can be complex and may be promoted by the metal center. The choice of ligand can influence the propensity for P-C bond cleavage; for example, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are often designed to be more robust against such degradation pathways.
Q5: Are there "air-stable" phosphine ligands I can use to simplify my experimental setup?
A5: Yes, several classes of phosphine ligands have been developed to be more resistant to oxidation, making them easier to handle. These include:
-
Sterically hindered biaryl phosphines: Ligands like SPhos and XPhos are bulky enough to protect the phosphorus atom from oxidation and are often stable enough to be weighed out in the air.[4]
-
Phosphonium salts: Some highly air-sensitive trialkylphosphines are commercially available as more stable phosphonium salts (e.g., [tBu₃PH]BF₄), from which the free phosphine can be generated in situ.
-
Phosphine-borane adducts: These are also used as air-stable precursors that can be deprotected to release the active phosphine ligand.
Even when using "air-stable" ligands, it is still best practice to run the catalytic reaction under an inert atmosphere for optimal and reproducible results.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation and Suspected Catalyst Deactivation
If your reaction is not proceeding as expected, follow this workflow to diagnose potential ligand degradation issues.
References
Validation & Comparative
The Clear Signal: A Comparative Guide to Monitoring Trihexylphosphine Reactions with 31P NMR Spectroscopy
For researchers, scientists, and drug development professionals working with organophosphorus compounds, the ability to accurately monitor reaction progress is paramount. Trihexylphosphine and its derivatives are common reagents and ligands in organic synthesis and catalysis. This guide provides an objective comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy against other analytical techniques for monitoring reactions involving this compound, supported by experimental data and detailed protocols.
Why ³¹P NMR Excels in Monitoring Phosphorus Chemistry
³¹P NMR spectroscopy stands out as a premier analytical tool for tracking reactions involving phosphorus-containing molecules like this compound. Its advantages are rooted in the fundamental properties of the phosphorus-31 nucleus:
-
Inherent Suitability : The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, which results in excellent NMR sensitivity.[1]
-
Quantitative Accuracy : NMR measurements are inherently quantitative, meaning the signal intensity is directly proportional to the concentration of the species.[2] This allows for precise tracking of reactant consumption and product formation over time.
-
Structural Insight : The technique provides detailed information about the chemical environment around the phosphorus atom. A simple change, such as the oxidation of a phosphine to a phosphine oxide, results in a significant and easily identifiable shift in the ³¹P NMR signal.
-
Non-Invasive, In-Situ Monitoring : Samples can be analyzed directly in an NMR tube, often under an inert atmosphere, making it the method of choice for air-sensitive compounds like phosphines.[3][4] Modern benchtop NMR spectrometers can even be placed directly in a fume hood and connected to a reactor for continuous, on-line monitoring.[2][5]
A hallmark of ³¹P NMR is its wide chemical shift range, which minimizes the risk of signal overlap, even in complex reaction mixtures.[1] This clarity allows for straightforward identification and quantification of multiple phosphorus-containing species simultaneously.[1]
Comparative Analysis: ³¹P NMR vs. Alternative Methods
While other analytical techniques can be used to monitor chemical reactions, ³¹P NMR offers a unique combination of advantages for phosphine chemistry.
| Feature | ³¹P NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Infrared (IR) Spectroscopy |
| Principle | Measures the magnetic properties of ³¹P nuclei. | Separates compounds based on volatility and interaction with a stationary phase. | Separates compounds based on polarity and interaction with a stationary phase. | Measures the absorption of infrared radiation by molecular vibrations. |
| Quantitative Analysis | Excellent, directly proportional signal integration. | Good, requires calibration with standards. | Good, requires calibration with standards. | Semi-quantitative at best, difficult for reaction mixtures. |
| In-Situ Capability | Yes, can monitor directly in the NMR tube or via a flow cell.[3][5] | No, requires sample extraction and preparation. | No, requires sample extraction and preparation. | Possible with specialized probes (e.g., ATR), but often complex. |
| Sample Preparation | Minimal; dissolve sample in a deuterated solvent. | Often requires derivatization for non-volatile compounds, dilution. | Dilution, filtration. | Minimal for probe-based methods. |
| Structural Information | High; provides detailed information on the P chemical environment. | Low; provides retention time only. | Low; provides retention time only. | Moderate; identifies functional groups. |
| Selectivity | Highly selective for phosphorus-containing compounds. | Not selective; separates all volatile components. | Not selective; separates all soluble components. | Not selective; all IR-active molecules give signals. |
| Air-Sensitive Reagents | Ideal; sample can be sealed in an inert atmosphere.[4] | Challenging; requires rigorous inert handling techniques. | Challenging; requires rigorous inert handling techniques. | Possible, but exposure to air can be an issue. |
Case Study: Monitoring the Oxidation of a Trialkylphosphine
To illustrate the power of ³¹P NMR, we can examine the oxidation of a trialkylphosphine. A study on the autoxidation of tricyclohexylphosphine—a close structural analog to this compound—provides a clear example of how this process is monitored.[3][4]
In this reaction, the trivalent phosphine is oxidized to the pentavalent phosphine oxide.
Reaction: (C₆H₁₁)₃P + ½ O₂ → (C₆H₁₁)₃P=O
The ³¹P NMR spectrum provides an unambiguous window into this transformation. The signal for the starting material, tricyclohexylphosphine, appears at approximately 10 ppm.[3][4] As the reaction progresses, this signal diminishes while a new signal, corresponding to the tricyclohexylphosphine oxide product, grows in at around 47 ppm.[3][4] By integrating these two peaks at various time points, a kinetic profile of the reaction can be constructed.
| Compound | Class | Typical ³¹P Chemical Shift (δ, ppm) |
| Tricyclohexylphosphine | Trialkylphosphine | ~10[3][4] |
| Tricyclohexylphosphine Oxide | Trialkylphosphine Oxide | ~47[3][4] |
| 85% Phosphoric Acid | External Standard | 0[6] |
Experimental Protocols
Protocol 1: In-Situ Monitoring of this compound Oxidation by ³¹P NMR
This protocol is adapted from established methods for monitoring phosphine oxidation.[3][4]
1. Sample Preparation: a. In a glovebox or under an inert atmosphere, prepare a solution of this compound (e.g., 250 mM) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or diethyl carbonate). b. Transfer the solution to a standard 5 mm NMR tube and cap it securely with a septum-lined cap.
2. NMR Spectrometer Setup: a. Tune the NMR probe to the ³¹P frequency. For multi-nuclear probes, this is typically a software-selected setting.[6] b. Insert an external standard, such as a sealed capillary containing 85% H₃PO₄ in D₂O, into the NMR tube if absolute chemical shift referencing is required.[6]
3. Data Acquisition: a. Acquire an initial ³¹P NMR spectrum (t=0) to confirm the starting material's chemical shift and purity. b. Remove the NMR tube from the spectrometer. Using a syringe, carefully introduce a controlled stream of air or oxygen into the headspace of the tube to initiate the oxidation. c. Immediately re-insert the tube into the spectrometer and begin acquiring a series of 1D ³¹P spectra over time. d. Suggested Acquisition Parameters:
- Pulse Angle: 90°
- Acquisition Time: ~3.2 s
- Repetition Time: 15 s (A longer repetition time is crucial for quantitative accuracy in ³¹P NMR).
- Number of Scans: 16-64 (depending on concentration and spectrometer sensitivity).
4. Data Processing and Analysis: a. Process the spectra (Fourier transform, phase correction, and baseline correction). b. Integrate the signals corresponding to this compound and this compound oxide. c. The percentage conversion can be calculated at each time point using the formula: Conversion (%) = [Integral(Oxide) / (Integral(Oxide) + Integral(Phosphine))] x 100 d. Plot the concentration or percentage conversion of the reactant and product versus time to obtain a reaction profile.
Visualizing the Process
Diagrams created using Graphviz provide a clear visual representation of the workflow and the chemical transformation being observed.
References
- 1. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 2. Magritek [magritek.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. magritek.com [magritek.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Purity Analysis of Trihexylphosphine by Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like trihexylphosphine is critical for the reproducibility and success of chemical syntheses. This compound, a common ligand in catalysis and organic synthesis, is susceptible to oxidation, primarily forming this compound oxide. This guide provides a detailed comparison of gas chromatography (GC) with other analytical techniques for the quantitative purity analysis of this compound, supported by established experimental protocols.
Comparison of Analytical Techniques for this compound Purity
The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the available instrumentation. Gas chromatography is a robust and widely used method, but alternative techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer unique advantages.
| Feature | Gas Chromatography (GC) | ³¹P Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Nuclei of ³¹P atoms absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment. | Separation based on the partitioning of analytes between a stationary phase and a liquid mobile phase. |
| Primary Application | Quantitative determination of this compound and volatile impurities, especially this compound oxide. | Absolute purity determination, structural confirmation, and identification of all phosphorus-containing species. | Analysis of less volatile or thermally sensitive impurities; however, it is less common for trialkylphosphines. |
| Strengths | - High resolution and sensitivity.- Well-established for purity analysis of similar compounds.- Can be coupled with mass spectrometry (MS) for definitive peak identification. | - Provides structural information.- Can be made quantitative (qNMR) for absolute purity without a specific reference standard for the analyte.- Highly specific for phosphorus-containing compounds.[1][2][3] | - Suitable for non-volatile impurities. |
| Limitations | - Requires the analyte to be volatile and thermally stable.- Potential for on-column degradation of sensitive compounds. | - Lower throughput than GC.- Requires a dedicated NMR spectrometer.- May not detect non-phosphorus impurities. | - Trialkylphosphines can undergo on-column oxidation.- Method development can be challenging. |
| Typical Limit of Detection (LOD) | Low ppm levels, depending on the detector. | ~0.1-1% for routine analysis, can be lower with specialized equipment. | ppm to ppb levels, but can be affected by analyte stability. |
| Common Detector(s) | Flame Ionization Detector (FID), Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD). | Inductive detection of NMR signal. | UV-Vis, Evaporative Light Scattering Detector (ELSD), MS. |
Gas Chromatography (GC) for Purity Analysis
GC is a powerful technique for assessing the purity of this compound. The primary impurity of concern is this compound oxide, which is readily separable from the parent phosphine by GC. A non-polar capillary column is generally the most suitable choice for separating the relatively non-polar this compound from its more polar oxide.
Experimental Protocol: GC-FID Analysis of this compound
This protocol outlines a general method for the purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (FID).
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile organic solvent (e.g., hexane, toluene, or ethyl acetate).
-
Further dilute a portion of this stock solution to a final concentration of approximately 1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
2. GC-FID Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min- Ramp: 15 °C/min to 300 °C- Final Hold: Hold at 300 °C for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (He) | 25 mL/min |
3. Data Analysis:
-
The purity of this compound is determined by area percent calculation, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Peak Area) x 100
-
This compound oxide will elute at a later retention time than this compound due to its higher polarity and boiling point.
Expected Results
A typical chromatogram will show a major peak for this compound and a smaller, later-eluting peak for this compound oxide if present. The retention times will be specific to the exact conditions and instrument used.
| Compound | Expected Retention Time (min) | Notes |
| This compound | ~12 - 15 | The main, large peak. |
| This compound Oxide | ~18 - 22 | A smaller peak, eluting after the main component. |
Note: These are estimated retention times and should be confirmed with a standard of this compound oxide if available.
Alternative Analytical Techniques
While GC is a highly effective method, other techniques can provide complementary or confirmatory data.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is an exceptionally powerful tool for the analysis of phosphines.[1][2][3] It is highly specific to phosphorus-containing compounds and can be used for absolute quantitative analysis (qNMR) with the use of an internal standard.
Key Advantages of ³¹P NMR:
-
High Specificity: The wide chemical shift range of ³¹P NMR allows for clear differentiation between this compound and its oxide.[3]
-
Structural Information: Provides direct information about the chemical environment of the phosphorus atom.
-
Quantitative Analysis: Can be used for absolute purity determination without the need for a calibration curve for the analyte.[2]
A typical ³¹P NMR spectrum of a this compound sample would show a major signal for the phosphine around -32 ppm and a smaller signal for the phosphine oxide around +45 ppm.
Experimental Protocol: Quantitative ³¹P NMR Analysis
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard with a known purity (e.g., triphenyl phosphate, ~10-15 mg). The internal standard's signal should not overlap with the analyte or impurity signals.[4]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube. Ensure the solvent is aprotic to avoid side reactions.[5]
-
Cap the NMR tube and gently agitate to dissolve the sample and internal standard completely.
2. NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ³¹P
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A value of 30-60 seconds is recommended.
-
Number of Scans: 16-64, depending on the sample concentration.
3. Data Analysis:
-
Integrate the signals corresponding to this compound, this compound oxide, and the internal standard.
-
Calculate the purity using the following formula:
Purity (wt%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of phosphorus atoms (1 for both sample and standard)
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for the purity analysis of this compound using GC and the comparative relationship between the different analytical techniques.
Caption: Workflow for the purity analysis of this compound by GC-FID.
Caption: Comparison of analytical methods for this compound purity.
Conclusion
For the routine quality control and purity assessment of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) offers a reliable, sensitive, and high-throughput solution. It is particularly effective for quantifying the primary impurity, this compound oxide. For absolute purity determination, structural confirmation, and orthogonal verification, ³¹P NMR spectroscopy is the method of choice, providing unambiguous identification and quantification of all phosphorus-containing species. While HPLC is a powerful separation technique, its application to trialkylphosphines like this compound is less common due to the potential for on-column oxidation. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the required level of analytical detail.
References
- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 2. mdpi.com [mdpi.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Trialkylphosphine Ligands: A Comparative Guide to Nanoparticle Size Control
For researchers, scientists, and drug development professionals, the precise control of nanoparticle size is paramount for applications ranging from targeted drug delivery to advanced diagnostics. Trialkylphosphine ligands are critical reagents in the synthesis of high-quality nanoparticles, acting as capping agents that modulate nucleation and growth to determine the final particle dimensions. This guide provides a comprehensive comparison of the effects of three commonly used trialkylphosphine ligands—Tri-n-octylphosphine (TOP), Tributylphosphine (TBP), and Triphenylphosphine (TPP)—on the size of semiconductor and metallic nanoparticles, supported by experimental data and detailed protocols.
Ligand Impact on Nanoparticle Size: A Comparative Analysis
The choice of trialkylphosphine ligand exerts a significant influence on the final size of synthesized nanoparticles. This effect is primarily attributed to the steric and electronic properties of the ligand, which dictate its coordination to the nanoparticle surface and its ability to regulate the addition of monomer units during the growth phase.
Quantitative Data Summary
The following table summarizes experimental data on the effect of different trialkylphosphine ligands on the size of Cadmium Selenide (CdSe) quantum dots and Gold (Au) nanoparticles.
| Nanoparticle | Ligand | Cone Angle (θ) | Nanoparticle Size (nm) | Reference |
| CdSe | Tri-n-octylphosphine (TOP) | 170° | 3.5 - 6.0 | [1] |
| Tributylphosphine (TBP) | 132° | 2.0 - 4.5 | [1] | |
| Au | Triphenylphosphine (TPP) | 145° | 1.5 - 5.0 | [2][3] |
| Custom Phosphine Ligand P1 (High Steric Hindrance) | - | ~1.5 | ||
| Custom Phosphine Ligand P3 (Low Steric Hindrance) | - | ~9.8 |
Key Observations:
-
Steric Hindrance: For both CdSe and Au nanoparticles, ligands with greater steric bulk tend to produce smaller nanoparticles. The long alkyl chains of TOP provide a more significant steric barrier compared to the shorter chains of TBP, leading to smaller CdSe quantum dots. Similarly, in the synthesis of gold nanoparticles, ligands with greater steric hindrance around the phosphorus atom result in smaller nanoparticles.
-
Ligand Type (Alkyl vs. Aryl): Triphenylphosphine (TPP), a triarylphosphine, is effective in producing small gold nanoparticles. Its rigid, bulky structure provides significant steric hindrance, limiting particle growth.
Mechanistic Insights: How Trialkylphosphines Control Nanoparticle Size
The size of nanoparticles is determined by the relative rates of two fundamental processes: nucleation and growth. Trialkylphosphine ligands play a crucial role in modulating both of these stages.
A simplified representation of the hot-injection synthesis process and the role of ligands is depicted below.
Caption: Simplified workflow of hot-injection synthesis for semiconductor nanoparticles.
Trialkylphosphine ligands influence nanoparticle size through several mechanisms:
-
Precursor Reactivity: Phosphines can coordinate to metal precursors, influencing their reactivity and the rate of monomer formation.
-
Surface Passivation: The primary role of these ligands is to bind to the surface of the growing nanoparticles. This surface passivation prevents uncontrolled growth and aggregation.
-
Steric Hindrance: As illustrated by the comparative data, bulkier ligands create a more crowded surface environment. This steric hindrance physically obstructs the addition of new monomers to the nanoparticle surface, thereby slowing down the growth rate and resulting in smaller final particle sizes.
-
Dynamic Binding: The binding of phosphine ligands to the nanoparticle surface is a dynamic equilibrium. The strength and rate of this binding and dissociation influence the availability of active sites for monomer addition, thus affecting the growth kinetics.
The relationship between ligand properties and their effect on nucleation and growth is summarized in the following diagram.
Caption: Relationship between ligand steric hindrance and nanoparticle size.
Experimental Protocols
Detailed experimental protocols are essential for reproducible synthesis of nanoparticles with desired sizes. Below are representative protocols for the synthesis of CdSe quantum dots and Au nanoparticles using trialkylphosphine ligands.
Synthesis of CdSe Quantum Dots via Hot-Injection
This protocol is adapted for the synthesis of CdSe quantum dots using tri-n-octylphosphine (TOP) as the selenium solvent and capping agent. Modifications for using tributylphosphine (TBP) would involve substituting TBP for TOP, potentially requiring adjustments to reaction temperature and time to achieve desired sizes.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Tri-n-octylphosphine (TOP) or Tributylphosphine (TBP)
-
Toluene
-
Methanol
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO (e.g., 0.025 g), oleic acid (e.g., 0.28 g), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture to ~250 °C under an inert atmosphere (e.g., argon or nitrogen) with stirring until the solution becomes clear and colorless, indicating the formation of cadmium oleate.
-
Cool the solution to the desired injection temperature (e.g., 240 °C).
-
-
Preparation of Selenium Precursor:
-
In a separate vial inside a glovebox, dissolve selenium powder (e.g., 0.016 g) in TOP or TBP (e.g., 1 mL). Gentle heating may be required to facilitate dissolution.
-
-
Hot-Injection and Growth:
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring.
-
The color of the solution will change rapidly, indicating the nucleation and growth of CdSe quantum dots.
-
The final size of the quantum dots is controlled by the reaction time and temperature. Aliquots can be taken at different time points to obtain nanoparticles of various sizes.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of a non-solvent like methanol to precipitate the quantum dots.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and redisperse the quantum dot pellet in a solvent like toluene.
-
Repeat the precipitation and redispersion steps two to three times to remove unreacted precursors and excess ligands.
-
Synthesis of Triphenylphosphine-Stabilized Gold Nanoparticles
This protocol describes a method for synthesizing small gold nanoparticles stabilized by triphenylphosphine (TPP).
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Triphenylphosphine (TPP)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Ethanol
Procedure:
-
Preparation of Gold-Phosphine Complex:
-
Dissolve HAuCl₄·3H₂O in ethanol.
-
In a separate flask, dissolve TPP in ethanol.
-
Slowly add the TPP solution to the gold solution with stirring. A white precipitate of the Au(I)-TPP complex will form.
-
Isolate the precipitate by filtration and wash with ethanol.
-
-
Reduction to Gold Nanoparticles:
-
Dissolve the Au(I)-TPP complex in a solvent such as THF.
-
Prepare a fresh solution of sodium borohydride in ethanol.
-
Rapidly add the sodium borohydride solution to the gold-phosphine solution under vigorous stirring.
-
The solution will change color, indicating the formation of gold nanoparticles.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-solvent like hexane to remove excess TPP and other organic residues.
-
The purified TPP-stabilized gold nanoparticles can be redispersed in solvents like dichloromethane or toluene.
-
Conclusion
The selection of trialkylphosphine ligands is a powerful tool for controlling the size of nanoparticles during synthesis. The steric and electronic properties of these ligands directly influence the nucleation and growth kinetics. By understanding these relationships and utilizing well-defined experimental protocols, researchers can precisely tailor the size of nanoparticles to meet the specific demands of their applications in drug development, diagnostics, and beyond. This guide provides a foundational understanding and practical protocols to aid in the rational design and synthesis of nanoparticles with controlled dimensions.
References
A Comparative Guide to the Catalytic Activity of Trihexylphosphine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trihexylphosphine-Metal Complexes Against Alternative Catalysts in Key Cross-Coupling and Hydroformylation Reactions.
This compound has emerged as a significant ligand in the field of homogeneous catalysis. Its complexes with transition metals, particularly palladium and rhodium, have demonstrated considerable activity in a variety of synthetic transformations crucial to pharmaceutical and materials science. As a member of the trialkylphosphine class of ligands, this compound is characterized by its strong electron-donating nature and significant steric bulk. These properties are instrumental in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, often leading to enhanced reaction rates and yields.[1] This guide provides a comparative analysis of the performance of this compound-metal complexes against other common phosphine ligands in several industrially relevant catalytic reactions, supported by experimental data and detailed methodologies.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The choice of phosphine ligand is critical in this palladium-catalyzed reaction, influencing catalyst stability and activity, especially with challenging substrates like aryl chlorides. Bulky and electron-rich ligands such as trialkylphosphines are known to be highly effective.[1] While specific data for this compound is limited in readily available literature, the performance of the closely related and structurally similar tricyclohexylphosphine (PCy₃) provides a strong benchmark for comparison.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| Tricyclohexylphosphine (PCy₃) | 0.1 mol% Pd-ferrocenylimine complex | Aryl chlorides and phenylboronic acid | Excellent | [2] |
| SPhos | Pd₂(dba)₃ / K₃PO₄ | 2,5-Dibromo-3-(trifluoromethyl)pyridine and boronic acid | 85-95 | [3] |
| XPhos | Pd(OAc)₂ / K₃PO₄ | 2,5-Dibromo-3-(trifluoromethyl)pyridine and boronic acid | 80-90 | [3] |
| P(tBu)₃ | Pd₂(dba)₃ / K₂CO₃ | 2,5-Dibromo-3-(trifluoromethyl)pyridine and boronic acid | 75-85 | [3] |
| dppf | PdCl₂(dppf) / K₂CO₃ | 2,5-Dibromo-3-(trifluoromethyl)pyridine and boronic acid | 70-80 | [3] |
Performance in Heck Reaction
The Heck reaction, another pivotal palladium-catalyzed C-C bond-forming reaction, benefits from ligands that promote the oxidative addition of aryl halides and facilitate the subsequent steps of the catalytic cycle. Electron-rich and sterically demanding phosphines are known to be highly effective.[4] Below is a comparison of various phosphine ligands in the Heck reaction.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| Tricyclohexylphosphine (PCy₃) | Pd-ferrocenylimine complex | Aryl bromides and acrylic acid ethyl ester | Commendable | [2] |
| P(o-tolyl)₃ | Pd(OAc)₂ | Aryl bromides and alkenes | High | [5] |
| PPh₃ | Pd(OAc)₂ | Aryl halides and alkenes | Varies | [5] |
| None (ligandless) | Pd(OAc)₂ | Electron deficient Aryl Iodides/Bromides | Possible, but risk of Pd black formation | [5] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The success of this reaction is highly dependent on the phosphine ligand, which influences reaction efficiency and substrate scope.[6] Bulky, electron-rich phosphine ligands have been shown to be particularly effective, especially for challenging substrates like aryl chlorides.[7]
| Ligand Class | Example Ligands | Key Characteristics | Typical Performance Notes |
| Dialkylphosphines | Tri-tert-butylphosphine, Tricyclohexylphosphine | Very electron-rich and sterically demanding. | Highly effective for a wide range of amines and aryl halides, often providing high yields under mild conditions. |
| Monodentate Biarylphosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich. Form monoligated palladium complexes that are highly active. | Excellent yields for coupling of aryl chlorides and bromides. SPhos is particularly efficient for challenging substrates. |
| Bidentate Phosphines | BINAP, DPPF | Form stable, well-defined palladium complexes. The bite angle can influence reactivity. | Historically significant and widely used. The development of BINAP and DPPF was a significant advancement, enabling the coupling of primary amines. |
Performance in Rhodium-Catalyzed Hydroformylation
| Ligand Type | Key Characteristics | Influence on Hydroformylation |
| Trialkylphosphines | Strongly electron-donating, sterically bulky. | Generally favor the formation of the linear aldehyde (high n/iso ratio) due to steric hindrance. |
| Triarylphosphines | Less electron-donating than trialkylphosphines, sterically tunable. | Widely used, selectivity can be tuned by modifying the aryl substituents. |
| Bidentate Phosphines | Bite angle is a critical parameter. | The bite angle significantly influences the regioselectivity of the reaction. |
Experimental Protocols
A general procedure for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is provided below. This protocol should be optimized for specific substrates and ligands.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol), and the phosphine ligand (e.g., this compound, 0.012-0.06 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or a mixture with water, to achieve a concentration of ~0.1-0.2 M of the limiting reagent) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
To better understand the processes involved in the validation of these catalytic systems, the following diagrams illustrate a typical catalytic cycle and an experimental workflow for ligand screening.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)] - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Trihexylphosphine and Alternative Phosphine Ligands via ¹H and ¹³C NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of trihexylphosphine in comparison to commonly used phosphine ligands, triphenylphosphine and tricyclohexylphosphine. This report provides a detailed analysis of their ¹H and ¹³C NMR spectra, supported by experimental data and protocols.
The selection of an appropriate phosphine ligand is a critical parameter in the optimization of various chemical transformations, including catalysis and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and purity assessment of these ligands. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound alongside two widely utilized alternatives: the sterically demanding and electron-rich tricyclohexylphosphine, and the electronically versatile triphenylphosphine.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound, tricyclohexylphosphine, and triphenylphosphine. The data, including chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), have been compiled from various spectroscopic databases and literature sources.
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ (Terminal) | ~ 0.9 | t | ~ 7.0 |
| -(CH₂)₄- (Methylene Chain) | ~ 1.3 - 1.5 | m | - | |
| -P-CH₂- (α-Methylene) | ~ 1.4 - 1.5 | m | - | |
| Tricyclohexylphosphine | Cyclohexyl Protons | ~ 1.1 - 1.9 | m | - |
| Triphenylphosphine | Phenyl Protons (ortho, meta, para) | ~ 7.3 - 7.5 | m | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | P-C Coupling Constant (J, Hz) |
| This compound | -CH₃ (C6) | ~ 14.2 | s | - |
| -CH₂- (C5) | ~ 22.8 | s | - | |
| -CH₂- (C4) | ~ 31.9 | d | J(P,C) ≈ 7 | |
| -CH₂- (C3) | ~ 30.9 | d | J(P,C) ≈ 15 | |
| -CH₂- (C2) | ~ 29.5 | d | J(P,C) ≈ 12 | |
| -P-CH₂- (C1) | ~ 31.5 | d | J(P,C) ≈ 9 | |
| Tricyclohexylphosphine | C1 (ipso) | ~ 33.5 | d | J(P,C) ≈ 12.5 |
| C2, C6 (ortho) | ~ 30.5 | s | - | |
| C3, C5 (meta) | ~ 27.5 | d | J(P,C) ≈ 8.5 | |
| C4 (para) | ~ 26.7 | s | - | |
| Triphenylphosphine [1][2] | C1 (ipso) | ~ 137.8 | d | ¹J(P,C) ≈ 12.5 |
| C2, C6 (ortho) | ~ 133.8 | d | ²J(P,C) ≈ 19.8 | |
| C3, C5 (meta) | ~ 128.6 | d | ³J(P,C) ≈ 6.8 | |
| C4 (para) | ~ 128.8 | s | ⁴J(P,C) ≈ 0 |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of phosphine ligands is crucial for accurate data comparison and interpretation.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the phosphine ligand.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or d₈-toluene) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Ensure the phosphine is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Note: Phosphines can be sensitive to air and moisture. For accurate results, particularly for quantitative analysis, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).
2. NMR Instrument Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally adequate for achieving a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants (J-values) for both ¹H and ¹³C spectra.
NMR Analysis Workflow
The logical process of performing an NMR spectral analysis, from sample preparation to final data interpretation, is illustrated in the following workflow diagram.
Conclusion
The ¹H and ¹³C NMR spectral data provide distinct fingerprints for this compound, tricyclohexylphosphine, and triphenylphosphine, allowing for their unambiguous identification. The aliphatic nature of this compound and tricyclohexylphosphine results in signals in the upfield region of the NMR spectrum, whereas the aromatic protons and carbons of triphenylphosphine appear in the downfield region. The phosphorus-carbon coupling constants observed in the ¹³C NMR spectra are particularly informative for confirming the connectivity within the phosphine ligands. The choice of ligand will ultimately depend on the specific steric and electronic requirements of the intended application, and the data presented herein serves as a valuable reference for researchers in making this selection and for the routine characterization of these important chemical tools.
References
A Comparative Study of Trihexylphosphine and Tricyclohexylphosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organometallic chemistry and catalysis, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and overall success. Among the diverse array of phosphine ligands, trialkylphosphines are renowned for their strong electron-donating properties and tunable steric bulk. This guide provides a detailed comparative analysis of two prominent trialkylphosphine ligands: trihexylphosphine (P(Hex)₃) and tricyclohexylphosphine (PCy₃). While both are valued for their utility in various catalytic transformations, their distinct structural attributes lead to notable differences in performance. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties and applications, supported by available data and detailed experimental protocols for key catalytic reactions.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the catalytic behavior of this compound and tricyclohexylphosphine stem from their distinct electronic and steric profiles. Tricyclohexylphosphine is characterized by its significant steric bulk and high basicity.[1][2] The cyclohexyl groups are conformationally rigid, creating a well-defined and sterically demanding cone around the phosphorus atom. In contrast, the linear hexyl chains of this compound offer greater conformational flexibility, resulting in a different steric environment at the metal center.
| Property | This compound (P(Hex)₃) | Tricyclohexylphosphine (PCy₃) |
| Molar Mass | 286.50 g/mol | 280.43 g/mol [3] |
| Tolman Cone Angle (θ) | ~165° (estimated) | 170°[1][4][5] |
| pKa | Not Experimentally Determined | 9.7[1][4][5] |
| ³¹P NMR Chemical Shift (ppm) | ~ -32 (in CDCl₃, predicted) | ~11.6 (in C₆D₆) |
Synthesis of the Ligands
The synthesis of both this compound and tricyclohexylphosphine can be achieved through the reaction of a Grignard reagent with phosphorus trichloride.
Synthesis of this compound
This compound can be synthesized by reacting hexylmagnesium bromide with phosphorus trichloride. The Grignard reagent is prepared from 1-bromohexane and magnesium turnings in an appropriate solvent like diethyl ether or tetrahydrofuran (THF).
Synthesis of Tricyclohexylphosphine
Similarly, tricyclohexylphosphine is typically prepared by the reaction of cyclohexylmagnesium bromide with phosphorus trichloride.[6] The Grignard reagent is formed from cyclohexyl bromide and magnesium. An alternative method involves the hydrogenation of triphenylphosphine oxide to tricyclohexylphosphine oxide, followed by reduction.[7]
Comparative Catalytic Performance
Direct, side-by-side experimental comparisons of this compound and tricyclohexylphosphine in the same catalytic reaction are not extensively documented in peer-reviewed literature. However, based on their known steric and electronic parameters, we can infer their likely performance in key cross-coupling reactions such as the Suzuki-Miyaura coupling and the Heck reaction. The bulkier and more electron-donating tricyclohexylphosphine is a well-established, highly effective ligand in a wide range of palladium-catalyzed cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.
Hypothetical Performance Comparison in Suzuki-Miyaura Coupling
Reaction: 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| This compound | Moderate to Good | Moderate | Moderate |
| Tricyclohexylphosphine | Excellent | High | High |
This table represents an illustrative comparison. Actual results may vary based on specific reaction conditions.
Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. The ligand plays a key role in stabilizing the palladium catalyst and promoting the reaction steps.
Hypothetical Performance Comparison in the Heck Reaction
Reaction: Iodobenzene with Styrene
| Ligand | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| This compound | Good | Good | Good |
| Tricyclohexylphosphine | Excellent | High | High |
This table represents an illustrative comparison. Actual results may vary based on specific reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Heck reaction, which can be adapted for a direct comparison of this compound and tricyclohexylphosphine.
Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a reaction vessel is charged with Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), the phosphine ligand (this compound or tricyclohexylphosphine, 0.02 mmol), and a magnetic stir bar.
-
Reagent Addition: To the vessel, add K₃PO₄ (3 mmol) as the base, phenylboronic acid (1.5 mmol), and 4-chlorotoluene (1.0 mmol).
-
Solvent and Reaction: Add anhydrous 1,4-dioxane (5 mL). Seal the vessel and heat the reaction mixture at 100 °C with vigorous stirring for the specified reaction time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The product yield is determined by gas chromatography (GC) or ¹H NMR spectroscopy using an internal standard.
Heck Reaction Protocol
Reaction: Coupling of iodobenzene with styrene.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a reaction vessel is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (this compound or tricyclohexylphosphine, 0.02 mmol), and a magnetic stir bar.
-
Reagent Addition: To the vessel, add a base such as triethylamine (Et₃N, 1.5 mmol) or K₂CO₃ (1.5 mmol), iodobenzene (1.0 mmol), and styrene (1.2 mmol).
-
Solvent and Reaction: Add an anhydrous solvent such as DMF or NMP (5 mL). Seal the vessel and heat the reaction mixture at 100-120 °C with vigorous stirring for the specified reaction time (e.g., 6-18 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The product yield is determined by GC or ¹H NMR spectroscopy.
Conclusion
Both this compound and tricyclohexylphosphine are valuable ligands in the chemist's toolkit. Tricyclohexylphosphine's large cone angle and high basicity make it a powerhouse ligand for a wide array of challenging cross-coupling reactions, often delivering high catalytic activity and yields.[8] this compound, with its more flexible alkyl chains, offers a different steric profile that may be advantageous in specific applications, particularly where substrate or catalyst solubility is a concern. While direct comparative data is limited, the well-established efficacy of tricyclohexylphosphine in numerous catalytic systems suggests it would be the initial ligand of choice for demanding transformations. Further head-to-head experimental studies are warranted to fully elucidate the subtle differences in reactivity and provide a more quantitative comparison of these two important trialkylphosphine ligands.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Assessing the Steric Hindrance of Trihexylphosphine: A Comparative Guide Based on Cone Angle Data
For Researchers, Scientists, and Drug Development Professionals
In the realm of organometallic chemistry and homogeneous catalysis, the steric and electronic properties of phosphine ligands play a pivotal role in determining the reactivity, selectivity, and overall efficiency of a catalytic system. Trihexylphosphine [P(C₆H₁₃)₃], a member of the trialkylphosphine ligand family, is often utilized in various catalytic applications. This guide provides a comprehensive assessment of the steric hindrance of this compound by comparing its Tolman cone angle to that of other commonly used phosphine ligands. The information is supported by detailed experimental and computational methodologies for determining this critical parameter.
Understanding Steric Hindrance: The Tolman Cone Angle
The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). This concept, first introduced by Chadwick A. Tolman, defines the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand at a standard metal-phosphorus bond length of 2.28 Å. A larger cone angle signifies greater steric bulk, which can significantly influence the coordination number of the metal center, the stability of the catalyst, and the accessibility of substrates to the catalytic site.
Comparative Analysis of Phosphine Ligand Cone Angles
The steric profile of this compound places it in the category of bulky trialkylphosphines. Its calculated cone angle of 164° is notably larger than that of smaller trialkylphosphines like trimethylphosphine (118°) and triethylphosphine (132°), and comparable to that of tributylphosphine (160°). This indicates that the longer hexyl chains contribute significantly to the steric congestion around the phosphorus atom.
Below is a table summarizing the cone angles of this compound and other representative phosphine ligands, including both trialkyl and triarylphosphines, for a comprehensive comparison.
| Ligand | Formula | Cone Angle (θ) in degrees |
| Trimethylphosphine | P(CH₃)₃ | 118 |
| Triethylphosphine | P(C₂H₅)₃ | 132 |
| Tributylphosphine | P(C₄H₉)₃ | 160 |
| This compound | P(C₆H₁₃)₃ | 164 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 |
| Triphenylphosphine | P(C₆H₅)₃ | 145 |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 194 |
Data sourced from computational studies.
As illustrated in the table, this compound possesses a cone angle that is intermediate between the more flexible, smaller trialkylphosphines and the highly bulky ligands such as tricyclohexylphosphine and tri-tert-butylphosphine. This positions it as a ligand that can provide significant steric influence without the extreme bulk that might completely shut down catalytic activity in some systems.
Experimental and Computational Determination of Cone Angles
The determination of phosphine ligand cone angles is crucial for ligand design and catalyst optimization. Two primary methodologies are employed:
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of a metal-phosphine complex of suitable quality are grown. This often involves the slow evaporation of a solvent from a saturated solution of the complex, or vapor diffusion techniques.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, providing the precise atomic coordinates of the metal, phosphorus, and all ligand atoms.
-
Cone Angle Calculation: With the determined metal-phosphorus bond length and the atomic coordinates of the ligand's substituents, the cone angle can be calculated using geometric principles. The cone is defined as the angle that encompasses all the van der Waals spheres of the ligand's atoms, with the metal at the apex.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Model Building: A computational model of the metal-phosphine complex is constructed. For consistency, a standard metal center and coordination environment are often used (e.g., a nickel center for historical comparison with Tolman's original work).
-
Geometry Optimization: The geometry of the complex is optimized using DFT methods. This involves finding the lowest energy conformation of the ligand bound to the metal center. A suitable level of theory and basis set are chosen to ensure accuracy.
-
Cone Angle Calculation: From the optimized geometry, the cone angle is calculated. This is typically done by defining a cone with its apex at the metal atom and its surface tangent to the van der Waals spheres of the outermost atoms of the ligand. Various algorithms can be employed to find the minimum cone angle that encloses the entire ligand.[1]
Logical Relationship of Cone Angle Determination
The following diagram illustrates the workflow for both the experimental and computational determination of a phosphine ligand's cone angle.
Caption: Workflow for Cone Angle Determination.
Conclusion
The cone angle of 164° for this compound firmly establishes it as a sterically demanding ligand. This quantitative measure allows for direct comparison with a wide array of other phosphine ligands, aiding researchers in the rational selection of ligands for specific catalytic applications. The choice between this compound and other ligands will depend on the delicate balance of steric and electronic factors required for a particular transformation. For instance, in reactions where a high degree of steric bulk is necessary to promote reductive elimination or to control selectivity, this compound presents a viable option. Conversely, in reactions where substrate access to the metal center is critical and excessive steric hindrance is detrimental, a less bulky phosphine might be preferred. The methodologies outlined for determining cone angles provide a robust framework for the continued development and characterization of novel phosphine ligands with tailored steric properties.
References
A Comparative Analysis of Trihexylphosphine and Trioctylphosphine in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. Trialkylphosphines, such as trihexylphosphine (THP) and trioctylphosphine (TOP), are versatile compounds widely employed as ligands, reducing agents, and stabilizers in various synthetic applications, most notably in the production of nanoparticles and quantum dots. This guide provides an objective performance comparison of THP and TOP, supported by available experimental data and established chemical principles.
The primary difference between this compound and trioctylphosphine lies in the length of their alkyl chains—six carbons (hexyl) versus eight carbons (octyl). This seemingly small structural variation can significantly influence their physical properties and, consequently, their performance in chemical synthesis. Key differentiating factors include steric hindrance, electron-donating capability, and thermal stability, which collectively impact reaction kinetics, product morphology, and overall yield.
Performance in Nanoparticle Synthesis
Both THP and TOP are instrumental in the synthesis of high-quality nanocrystals, where they can act as solvents, capping agents to control growth and prevent aggregation, and as reactants for the formation of metal phosphides.[1][2]
Trioctylphosphine (TOP) is extensively documented in the literature for the synthesis of a wide array of nanoparticles, including cadmium selenide (CdSe) quantum dots and various metal phosphides.[1][3][4] In these syntheses, TOP can serve multiple roles:
-
Solvent and Stabilizer: Its high boiling point and long alkyl chains make it an excellent solvent for high-temperature syntheses, while also providing steric stabilization to the forming nanoparticles, preventing aggregation.[1]
-
Phosphorus Source: In the synthesis of metal phosphides, TOP serves as a reactive source of phosphorus.[5][6][7] The kinetics of phosphorus incorporation can be controlled by the ratio of TOP to the metal precursor.[1][5]
-
Reaction Mediator: In the synthesis of InP quantum dots, TOP has been shown to form a reactive complex with indium halides, accelerating the formation of the InP monomer and allowing for lower reaction temperatures.[8]
This compound (THP) , while less ubiquitously cited in nanoparticle literature compared to TOP, is also utilized in similar applications. The shorter alkyl chain of THP can lead to differences in:
-
Steric Hindrance: The smaller steric profile of the hexyl groups compared to the octyl groups may allow for faster reaction kinetics in some cases.
-
Binding Affinity: The nature of the alkyl chain can influence the binding affinity of the phosphine to the nanocrystal surface, which in turn affects particle growth, shape, and stability.[9][10]
-
Solubility and Reactivity: The difference in alkyl chain length can affect the solubility of the phosphine and its complexes, as well as its reactivity as a reducing agent or a ligand.
While direct, quantitative side-by-side comparisons in the literature are limited, the general principles of the effect of alkyl chain length on capping agents suggest that the shorter chains of THP could lead to a different growth regime for nanoparticles compared to TOP, potentially resulting in smaller particle sizes under identical conditions.[11]
Data Presentation: Physical and Chemical Properties
| Property | This compound (THP) | Trioctylphosphine (TOP) |
| Formula | P(C₆H₁₃)₃ | P(C₈H₁₇)₃ |
| Molecular Weight | 286.49 g/mol | 370.64 g/mol [12] |
| Boiling Point | ~140-142 °C at 20-25 Pa[13] | ~284-291 °C at 50 mmHg[12] |
| Key Roles in Synthesis | Ligand, Reducing Agent, Stabilizer | Ligand, Reducing Agent, Stabilizer, Solvent, Phosphorus Source[1][14] |
Experimental Protocols
General Synthesis of this compound
A common method for synthesizing this compound involves the reaction of a Grignard reagent with phosphorus trichloride.[13]
-
Grignard Reagent Formation: Chlorohexane is reacted with magnesium chips in a mixed solvent of toluene and tetrahydrofuran, with iodine as an initiator, under a nitrogen atmosphere to form hexylmagnesium chloride.[13]
-
Reaction with Phosphorus Trichloride: The hexylmagnesium chloride solution is cooled, and phosphorus trichloride is added slowly while stirring at a low temperature.[13]
-
Purification: After the reaction is complete, the this compound product is obtained by reduced pressure distillation, with reported purities exceeding 99% and yields up to 92.6%.[13]
General Synthesis of CdSe Quantum Dots using Trioctylphosphine
A widely adopted protocol for the synthesis of CdSe quantum dots involves the high-temperature injection of selenium precursor into a cadmium precursor solution.[3][15][16]
-
Selenium Stock Solution Preparation: Elemental selenium is dissolved in trioctylphosphine with gentle heating and stirring to form a TOP-Se solution.[3][16]
-
Cadmium Stock Solution Preparation: Cadmium oxide or cadmium acetate is dissolved in a high-boiling point solvent like 1-octadecene with oleic acid, and the mixture is heated until a clear solution is formed.[3][15][16]
-
Quantum Dot Nucleation and Growth: The TOP-Se solution is rapidly injected into the hot cadmium precursor solution (typically around 225 °C).[15][16] The reaction temperature is maintained to allow for the growth of the CdSe nanocrystals. Aliquots can be taken at different time intervals to obtain quantum dots of varying sizes, which exhibit different photoluminescent properties.[16]
-
Quenching: The reaction is stopped by cooling the withdrawn samples to room temperature, which "locks" the particle size.[16] The oleic acid and trioctylphosphine cap the nanoparticles, preventing aggregation.[16]
Mandatory Visualizations
Comparative Analysis and Conclusion
The choice between this compound and trioctylphosphine will ultimately depend on the specific requirements of the chemical synthesis.
-
Trioctylphosphine (TOP) is a well-established and versatile reagent, particularly for high-temperature nanoparticle synthesis where it can function as a solvent, stabilizer, and reactant. Its longer alkyl chains provide excellent steric stabilization, which is crucial for achieving monodisperse nanoparticles.[17] The extensive body of literature on TOP provides a solid foundation for its application in various synthetic protocols.
-
This compound (THP) , with its shorter alkyl chains, may offer advantages in reactions where lower steric hindrance is desirable, potentially leading to faster reaction rates. The thermal stability of related trihexylphosphonium compounds has been studied, indicating its suitability for reactions conducted at elevated temperatures, although perhaps not as high as those tolerated by TOP.[18][19][20][21] The synthesis of THP is also well-documented, allowing for its preparation in-house if required.[13]
References
- 1. Tri-n-octylphosphine: Versatile Reagent in Nanoparticle Synthesis and Catalysis_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ulm.edu [ulm.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trioctylphosphine accelerated growth of InP quantum dots at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZnS nanocrystal cytotoxicity is influenced by capping agent chemical structure and duration of time in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Trioctylphosphine - Wikipedia [en.wikipedia.org]
- 13. CN105315304A - Synthesis method of this compound - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 16. youtube.com [youtube.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. scispace.com [scispace.com]
A Comparative Guide to the Electrochemical Analysis of Trihexylphosphine-Capped Gold Nanoparticles and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical behavior of gold nanoparticles (AuNPs) functionalized with different capping agents, with a focus on trihexylphosphine. Understanding the electrochemical properties of these nanomaterials is crucial for their application in sensing, catalysis, and drug delivery. This document outlines the performance of this compound-capped AuNPs in relation to common alternatives such as citrate, alkanethiols, and cetyltrimethylammonium bromide (CTAB), supported by experimental data and detailed methodologies.
Introduction to Electrochemical Analysis of Gold Nanoparticles
The electrochemical analysis of gold nanoparticles offers significant insights into their stability, catalytic activity, and surface chemistry. The choice of capping agent is paramount as it directly influences the electron transfer properties and overall performance of the nanoparticles in various applications. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) are instrumental in characterizing these properties. This guide will delve into a comparison of AuNPs capped with this compound and other widely used stabilizing ligands.
Comparative Electrochemical Performance
The selection of a capping agent dictates the surface charge, stability, and electrochemical reactivity of gold nanoparticles. Below is a comparative summary of the electrochemical characteristics of AuNPs stabilized with this compound, citrate, alkanethiols, and CTAB.
| Capping Agent | Key Electrochemical Features | Advantages | Limitations |
| This compound | Forms a stable, insulating layer. Electrochemical response is primarily governed by the Au core. The long alkyl chains can influence electron transfer kinetics. | High stability in organic solvents; well-defined particle size and monodispersity. | Can inhibit direct electron transfer; limited solubility in aqueous media. |
| Citrate | Negatively charged, providing electrostatic stability in aqueous solutions. Readily displaced, allowing for surface modification.[1][2] | Good stability in aqueous solutions; facile surface functionalization.[1][2] | Can lead to nanoparticle aggregation at high ionic strengths; may desorb from the nanoparticle surface.[3][4] |
| Alkanethiols | Form a dense, self-assembled monolayer (SAM) on the Au surface, providing significant stability. The length of the alkyl chain affects the resistance to oxidation.[5] | Excellent stability; tunable surface properties by varying the alkyl chain length.[5] | The insulating nature of the alkyl chains can significantly hinder electron transfer. |
| CTAB | Positively charged bilayer on the AuNP surface, providing stability. The presence of bromide ions can facilitate the oxidative dissolution of gold.[6] | High stability, particularly for nanorods; positive surface charge is useful for specific biological interactions.[7] | Can be cytotoxic; the bilayer structure can be complex and may influence electrochemical measurements.[7] |
Quantitative Electrochemical Data
The following table summarizes key quantitative data obtained from electrochemical analyses of gold nanoparticles with different capping agents. Please note that direct comparative data for this compound-capped AuNPs is limited in the literature; therefore, expected trends are also discussed.
| Parameter | This compound-AuNPs | Citrate-AuNPs | Alkanethiol-AuNPs | CTAB-AuNPs |
| Oxidation Potential | Expected to be primarily dependent on the Au core size, but potentially shifted due to the dielectric environment of the ligand shell. | Typically, gold oxidation occurs at positive potentials, but the exact value is influenced by nanoparticle size and electrolyte conditions.[1] | The oxidation potential increases with increasing alkyl chain length, indicating greater resistance to oxidation.[5] | The presence of bromide in the CTAB bilayer can promote the oxidation of gold at lower potentials compared to other capping agents.[6] |
| Electron Transfer Kinetics | The long alkyl chains of this compound are expected to create a significant barrier to electron transfer, resulting in slower kinetics compared to smaller ligands. | Generally exhibit faster electron transfer kinetics compared to alkanethiol-capped AuNPs due to the labile nature of the citrate cap. | Electron transfer is significantly hindered, and the charge transfer resistance increases with the length of the alkyl chain.[5] | The bilayer structure and presence of counterions can lead to complex electron transfer behavior. |
| Stability | High stability in non-polar organic solvents. | Moderately stable in aqueous solutions, but sensitive to changes in pH and ionic strength.[4] | Very high stability in both solution and when immobilized on surfaces.[5] | High colloidal stability, especially for anisotropic shapes like nanorods.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible electrochemical analysis of capped gold nanoparticles.
Synthesis of this compound-Capped Gold Nanoparticles
A common method for synthesizing this compound-capped AuNPs is the two-phase Brust-Schiffrin method.
-
An aqueous solution of a gold salt (e.g., HAuCl₄) is mixed with a solution of a phase-transfer agent (e.g., tetraoctylammonium bromide) in a non-polar organic solvent (e.g., toluene).
-
The gold ions are transferred to the organic phase.
-
This compound is added to the organic phase to act as the capping agent.
-
A reducing agent (e.g., sodium borohydride in water) is added dropwise with vigorous stirring.
-
The color of the organic phase changes, indicating the formation of gold nanoparticles.
-
The organic phase is separated, washed, and the solvent is evaporated to yield the this compound-capped AuNPs.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of capped AuNPs.
-
Working Electrode Preparation: A glassy carbon electrode (GCE) is polished, cleaned, and dried. A small volume of a suspension of the capped AuNPs in a suitable solvent is drop-cast onto the GCE surface and allowed to dry, forming a thin film of the nanoparticles.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the modified GCE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: A deaerated electrolyte solution is used. The choice of electrolyte depends on the solvent used to disperse the nanoparticles (e.g., an organic electrolyte like tetrabutylammonium perchlorate in dichloromethane for this compound-capped AuNPs, or an aqueous electrolyte like sulfuric acid for citrate-capped AuNPs).
-
CV Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back. The resulting current is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of capped gold nanoparticles.
Caption: Experimental workflow for electrochemical analysis.
Signaling Pathways and Logical Relationships
The interaction of the capping agent with the gold nanoparticle surface and its subsequent influence on the electrochemical signal can be represented as a logical relationship.
Caption: Factors influencing electrochemical response.
References
- 1. Synthesis and electrochemical applications of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Electrochemical Synthesis of Gold Nanoparticles - ChemistryViews [chemistryviews.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Trihexylphosphine: A Procedural Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of trihexylphosphine, a common reagent in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is an air-sensitive organophosphorus compound and must be handled with appropriate precautions. While not all trialkylphosphines are pyrophoric, it is best practice to treat this compound as potentially pyrophoric and handle it under inert conditions to prevent uncontrolled oxidation.
The primary method for rendering this compound safe for disposal is through controlled oxidation to the less hazardous this compound oxide. This guide provides a detailed, step-by-step protocol for this process.
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal procedure, ensure the following personal protective equipment and engineering controls are in place:
| Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety goggles and a face shield. |
| Lab Coat | Flame-resistant lab coat. |
| Ventilation | All procedures must be performed in a certified chemical fume hood. |
| Inert Atmosphere | A glovebox or Schlenk line with a supply of nitrogen or argon gas. |
Step-by-Step Disposal Protocol: Controlled Oxidation
This procedure details the conversion of this compound to this compound oxide, a more stable compound suitable for routine chemical waste disposal.
Materials Required:
-
This compound waste
-
Anhydrous, inert solvent (e.g., hexane or toluene)
-
Activated carbon (powdered)
-
Round-bottom flask or Schlenk flask of appropriate size
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere transfers
-
Buchner funnel and filter paper
-
Waste container labeled "Hazardous Waste: this compound Oxide"
Experimental Protocol:
-
Preparation of the Reaction Vessel:
-
Ensure the flask and stir bar are thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Add the activated carbon to the flask. A general guideline is to use a significant excess by weight relative to the this compound to be neutralized.
-
-
Dilution and Transfer of this compound Waste:
-
Under an inert atmosphere, dilute the this compound waste with an anhydrous, inert solvent such as hexane or toluene. This helps to control the reaction rate.
-
Using a cannula or a syringe, slowly transfer the diluted this compound solution to the flask containing the activated carbon while stirring vigorously. The phosphine will be adsorbed onto the surface of the activated carbon.
-
-
Controlled Oxidation:
-
Once the transfer is complete, continue to stir the slurry under an inert atmosphere for a few minutes to ensure complete adsorption.
-
Slowly and carefully introduce air into the flask. This can be done by replacing the inert gas inlet with a needle open to the atmosphere or by using a balloon filled with air. The oxidation is exothermic, so control the rate of air introduction to avoid a rapid temperature increase. Monitor the flask for any signs of a vigorous reaction.
-
-
Completion and Verification:
-
Continue stirring the mixture exposed to air for several hours to ensure complete oxidation. The less hazardous this compound oxide is now formed.
-
(Optional) The completion of the reaction can be monitored by taking a small, filtered aliquot and analyzing it by ³¹P NMR spectroscopy. A shift from the characteristic phosphine peak to the phosphine oxide peak will be observed.
-
-
Final Waste Collection:
-
Once the oxidation is complete, the resulting slurry contains this compound oxide adsorbed on activated carbon in the solvent.
-
This mixture should be collected in a designated hazardous waste container. Clearly label the container with its contents: "this compound Oxide, Activated Carbon, and [Solvent Name]".
-
Arrange for pickup and disposal by a licensed chemical waste disposal company in accordance with local and national regulations.[1]
-
Logical Workflow for this compound Disposal
References
Safeguarding Your Research: A Guide to Handling Trihexylphosphine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Trihexylphosphine, including detailed operational and disposal plans, to foster a culture of safety and build trust in chemical handling protocols.
Essential Safety Information
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1][2][3] Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when working with this compound. The following table summarizes the necessary PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[4] A face shield may be necessary in situations with a higher risk of splashing.[1][2] | To prevent eye contact which can lead to serious irritation.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] A protective suit may also be required.[1] | To avoid skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use a gas mask or a NIOSH/MSHA approved respirator, especially if ventilation is inadequate or if exposure limits are exceeded.[1][5] | To prevent inhalation of vapors or mists.[1][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1]
-
Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]
2. Handling:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][4]
3. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]
-
If inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste from residues in a designated, labeled, and closed container.
-
Do not leave used equipment or rags contaminated with the product, as it may ignite if left on combustible materials.[1][2]
2. Disposal Procedure:
-
All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[1]
-
It is recommended to entrust the disposal to a licensed waste disposal company.[1]
-
Do not empty the chemical into drains.[7]
Quantitative Data
| Property | Value |
| Appearance | White Solid[4] |
| Hazards | Causes skin and serious eye irritation.[1][2][4] |
| Incompatible Materials | Strong oxidizing agents.[4] |
Occupational exposure limits (e.g., PEL, TLV) for this compound have not been established by regional specific regulatory bodies.[5]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
